(+/-)-1,2-Propylene-d6 Oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583741 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202468-69-7 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propylene oxide-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (+/-)-1,2-Propylene-d6 Oxide for Advanced Research Applications
Introduction: The Strategic Advantage of Deuterium Labeling in Pharmaceutical Sciences
In the landscape of modern drug discovery and development, precision and accuracy are paramount. The journey of a drug candidate from bench to bedside is paved with rigorous analytical challenges, particularly in understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Stable isotope labeling, a technique involving the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, has emerged as an indispensable tool for researchers.[1] Among these, deuterium (²H or D), a stable isotope of hydrogen, offers a unique and powerful approach to enhancing the analytical rigor of preclinical and clinical studies.[2]
The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent but possesses a greater mass. This mass difference, while subtle, is the cornerstone of its utility in mass spectrometry-based bioanalysis, allowing for its use as an ideal internal standard.[3] Furthermore, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher bond energy. This results in a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] The KIE can significantly alter a drug's metabolic profile, a property that is increasingly being leveraged to design novel drug candidates with improved pharmacokinetic properties.[6]
This guide provides a comprehensive technical overview of (+/-)-1,2-Propylene-d6 Oxide , a deuterated analog of propylene oxide, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and, most critically, its application as a gold-standard internal standard in bioanalytical methodologies.
Core Compound Profile: this compound
(±)-1,2-Propylene-d6 Oxide is a deuterated form of propylene oxide where all six hydrogen atoms have been replaced with deuterium. This complete deuteration provides a significant mass shift, making it an excellent internal standard for the quantification of its non-labeled counterpart in complex biological matrices.
Chemical Structure:
Figure 1. Chemical structure of this compound.
CAS Number: 202468-69-7[7][8][9]
Physicochemical and Isotopic Properties
A thorough understanding of the physicochemical properties of a reference standard is critical for its effective implementation in analytical methods. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃D₆O | [8] |
| Molecular Weight | 64.12 g/mol | [7][8][9] |
| Exact Mass | 64.0795 g/mol | [8] |
| Appearance | Colorless liquid | [1] |
| Odor | Ethereal | [4][5] |
| Boiling Point | 34 °C (for non-labeled) | [1][5] |
| Melting Point | -112 °C (for non-labeled) | [1] |
| Density | 0.859 g/cm³ (for non-labeled) | [1] |
| Solubility in Water | 40.5 g/100 mL at 20 °C (for non-labeled) | [4][6] |
| Isotopic Purity | Typically ≥98 atom % D | [7][8] |
| Chemical Purity | Typically ≥98% | [9] |
Synthesis of this compound: A Conceptual Overview
While specific proprietary synthesis methods may vary between manufacturers, a common route to deuterated epoxides involves the cyclodehydration of the corresponding deuterated diol.[10][11][12] The synthesis of this compound can be conceptually approached through the following steps:
-
Synthesis of Deuterated Propylene Glycol (Propane-d6-1,2-diol): This is the critical precursor. It can be synthesized from commercially available deuterated starting materials. One plausible route involves the reduction of a deuterated lactate ester using a powerful reducing agent like lithium aluminum deuteride (LiAlD₄).
-
Cyclodehydration to form the Epoxide: The deuterated propylene glycol is then subjected to a dehydration reaction that facilitates ring closure to form the epoxide. This is often achieved by heating in the presence of a catalyst, such as an alkali-loaded silica catalyst.[10][11][12] The reaction must be carefully controlled to favor the intramolecular dehydration to the epoxide over intermolecular reactions that would lead to polyether formation.
The Role of this compound as an Internal Standard in Mass Spectrometry
The primary application of this compound in pharmaceutical research is as an internal standard (IS) for quantitative analysis by mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[13][14] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, to correct for any variations or losses.[15][16]
The Rationale for Using a Stable Isotope-Labeled Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:
-
Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with propylene oxide under most chromatographic conditions. This ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate quantification.[17]
-
Similar Extraction Recovery: The deuterated standard will have nearly identical extraction efficiency from complex matrices (e.g., plasma, urine, tissue homogenates) as the non-labeled analyte. This corrects for any variability in the sample preparation steps.[15]
-
Correction for Ionization Suppression/Enhancement: Matrix effects, where other components in the sample can either suppress or enhance the ionization of the analyte in the mass spectrometer source, are a major source of error. Since the SIL IS is chemically identical, it is affected by these matrix effects in the same way as the analyte, allowing for accurate correction.
-
Mass Differentiation: The mass difference between the analyte and the IS allows for their simultaneous but distinct detection by the mass spectrometer. For this compound, the +6 Da mass shift provides a clear separation from the mass spectrum of the unlabeled propylene oxide, preventing any isotopic crosstalk.
Experimental Protocol: Quantification of Propylene Oxide in a Biological Matrix using GC-MS and this compound as an Internal Standard
This protocol provides a generalized workflow for the quantification of propylene oxide in a biological sample, such as plasma, using this compound as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of propylene oxide (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol or toluene) at a concentration of 1 mg/mL.[13]
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected concentration range in the study samples.
-
Prepare a working IS solution at a fixed concentration (e.g., 1 µg/mL).
-
Prepare calibration standards by spiking known volumes of the analyte working solutions into blank biological matrix (e.g., drug-free plasma).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Thaw the unknown biological samples, calibration standards, and QC samples.
-
To a 100 µL aliquot of each sample, add a fixed volume (e.g., 10 µL) of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for volatile organic compounds (e.g., a 60-m x 0.32-mm i.d. fused silica column with a stationary phase like RTx-Volatiles).[18]
-
Injection Volume: 1 µL (splitless or with an appropriate split ratio).[18]
-
Injector Temperature: 200°C.[18]
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.[18]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Propylene Oxide (Analyte): m/z 43 and/or 58.
-
This compound (IS): m/z 64.[13]
-
-
Data Analysis
-
Integrate the peak areas for the analyte and the IS for each sample, calibrator, and QC.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for a typical pharmacokinetic study utilizing a deuterated internal standard like this compound.
Sources
- 1. Propylene oxide - Wikipedia [en.wikipedia.org]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Propylene oxide | 75-56-9 [chemicalbook.com]
- 5. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. (±)-1,2-Propylene-d6 Oxide | LGC Standards [lgcstandards.com]
- 9. isotope.com [isotope.com]
- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 11. A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. osha.gov [osha.gov]
An In-Depth Technical Guide: Synthesis and Isotopic Purity of (+/-)-1,2-Propylene-d6 Oxide
Introduction
Deuterium-labeled compounds are indispensable tools in modern chemical and pharmaceutical research.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar yet possesses a distinct mass and a stronger carbon-deuterium (C-D) bond. This "isotopic effect" is leveraged to elucidate metabolic pathways of drugs, clarify reaction mechanisms, and serve as highly accurate internal standards for quantitative mass spectrometry.[1][2]
(±)-1,2-Propylene-d6 oxide (CAS No: 202468-69-7), a fully deuterated version of propylene oxide, is a valuable synthetic intermediate and analytical standard.[3][4] Its utility spans from environmental analysis to the synthesis of complex deuterated molecules.[4][5] The reliability of research employing this compound is fundamentally dependent on two factors: a robust and efficient synthesis and a rigorous, accurate assessment of its isotopic purity.
This technical guide provides a comprehensive overview of a field-proven method for the synthesis of (±)-1,2-propylene-d6 oxide and details the critical analytical techniques required to validate its isotopic composition. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methodologies.
Section 1: Synthesis of (+/-)-1,2-Propylene-d6 Oxide
Rationale for Synthetic Route Selection
The primary goal in synthesizing (±)-1,2-propylene-d6 oxide is to achieve the highest possible deuterium incorporation while maintaining a high chemical yield. Several general strategies exist for epoxide formation, including the base-induced cyclization of halohydrins and the direct oxidation of alkenes.[6][7]
For preparing a fully deuterated analog like propylene-d6 oxide, the most direct and efficient strategy is the epoxidation of the corresponding deuterated alkene, propylene-d6. This approach is superior because it:
-
Preserves Isotopic Integrity: Starting with propylene-d6 ensures that all six positions are already deuterated, minimizing the risk of incomplete labeling that could occur with methods involving H/D exchange reactions.[2]
-
High Efficiency: The epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established, high-yielding, and generally clean reaction.[6]
-
Predictable Stoichiometry: The reaction proceeds with a clear 1:1 stoichiometry between the alkene and the peroxyacid, simplifying reaction monitoring and optimization.
This guide will focus on the epoxidation of propylene-d6 gas using m-CPBA.
Reaction Mechanism: Peroxyacid Epoxidation
The epoxidation of an alkene with a peroxyacid is a concerted, single-step reaction often referred to as the "Prilezhaev reaction." The mechanism, sometimes visualized as a "butterfly" transition state, involves the electrophilic oxygen of the peroxyacid being transferred to the nucleophilic double bond of the alkene. All bond-forming and bond-breaking events occur simultaneously, which helps to retain the stereochemistry of the starting material.
Experimental Workflow: Synthesis
The overall process for the synthesis and purification of (±)-1,2-propylene-d6 oxide is outlined below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Note: Propylene oxide is a volatile, flammable, and toxic substance classified as a probable human carcinogen.[8] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Materials:
-
Propylene-d6 (C₃D₆) gas
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask, condenser, gas inlet tube, magnetic stirrer, ice bath.
Procedure:
-
Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a condenser (with a drying tube), and a gas dispersion tube that reaches below the solvent surface. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, dissolve m-CPBA (1.1 equivalents based on the desired scale) in anhydrous DCM.
-
Reaction Initiation: Cool the stirred m-CPBA solution to 0 °C using an ice bath. Slowly bubble a pre-weighed amount of propylene-d6 gas (1.0 equivalent) through the solution. The reaction is exothermic; maintain the temperature at or below 5 °C.
-
Reaction Progression: After the addition of propylene-d6 is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of m-CPBA by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium sulfite to quench the excess peroxyacid. Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2-3 times, to remove meta-chlorobenzoic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the bulk of the DCM solvent by simple distillation at atmospheric pressure. Do not distill to dryness.
-
Purification: The crude product is purified by careful fractional distillation (boiling point of propylene oxide is ~34 °C). Collect the fraction corresponding to pure (±)-1,2-propylene-d6 oxide.
-
Storage: Store the purified product in a tightly sealed container at refrigerated temperatures (2-8 °C), protected from light.[5]
Section 2: Isotopic Purity Assessment
The characterization of a deuterated compound is incomplete without a thorough analysis of its isotopic purity. This goes beyond simple chemical purity to quantify the distribution of different isotopic species (isotopologues).
The Concept of Isotopic Purity: Enrichment vs. Abundance
It is crucial to distinguish between two key terms when discussing isotopic purity.[9]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For example, if a starting material is listed as having "99% D enrichment," it means that for any given labeled position, there is a 99% chance of finding a deuterium atom and a 1% chance of finding a hydrogen atom.
-
Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition.
A starting material with high isotopic enrichment will not yield a final product where 100% of the molecules are the fully deuterated version.[9] Due to the statistical probability of having a hydrogen atom at any of the six positions, the final product will be a mixture of isotopologues (d6, d5, d4, etc.). Rigorous analysis is required to quantify this distribution.
Analytical Methodologies
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary and most powerful technique for determining the isotopic distribution of volatile compounds like propylene oxide.[8] The gas chromatograph separates the propylene-d6 oxide from any impurities, and the mass spectrometer then analyzes the mass-to-charge ratio (m/z) of the eluting compound.
Principle: Each isotopologue will have a different molecular weight. For propylene oxide (C₃H₆O, MW ≈ 58.08), the fully deuterated d6 version (C₃D₆O) has a molecular weight of approximately 64.12.[4][10] The mass spectrometer can distinguish between the d6 species (M), the d5 species (M-1), the d4 species (M-2), and so on. By measuring the relative intensity of these ions, the abundance of each species can be determined.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the synthesized (±)-1,2-propylene-d6 oxide in a suitable volatile solvent (e.g., toluene or DCM).[8]
-
Instrumentation: Use a GC equipped with a capillary column suitable for separating volatile organic compounds, coupled to a mass spectrometer operating in Electron Ionization (EI) mode.
-
Analysis: Inject the sample. The MS should be set to scan a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 58 to 65).
-
Data Acquisition: Record the mass spectrum of the GC peak corresponding to propylene oxide. The relative abundances of the ions in the molecular ion cluster will be used for calculation.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides complementary information to MS.
-
¹H NMR: This is used to detect and quantify any residual, non-deuterated sites. In a highly pure sample of propylene-d6 oxide, the ¹H NMR spectrum should show minimal signals in the regions where protons would normally appear for propylene oxide (approx. 1.3, 2.4, 2.7, and 3.0 ppm).[11] The integration of any residual proton signals against a known internal standard can be used to calculate the overall percentage of proton presence.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their incorporation into the molecule at the expected chemical shifts.
Data Analysis and Interpretation
The primary output from the GC-MS analysis is a mass spectrum showing the relative intensities of the different isotopologues. This data can be summarized and used to calculate the overall isotopic purity.
Table 1: Hypothetical GC-MS Data for a Synthesized Batch of this compound
| Isotopologue | Molecular Formula | Expected Mass (m/z) | Relative Abundance (%) |
| d6 | C₃D₆O | 64 | 94.1 |
| d5 | C₃HD₅O | 63 | 5.6 |
| d4 | C₃H₂D₄O | 62 | 0.3 |
| d3 | C₃H₃D₃O | 61 | < 0.1 |
| d0-d2 | - | 58-60 | Not Detected |
Calculation of Isotopic Purity: The isotopic purity, in terms of species abundance, is simply the relative abundance of the desired fully-deuterated (d6) isotopologue.
-
Isotopic Purity = Relative Abundance of d6 species = 94.1%
This result indicates that 94.1% of the molecules in the sample are the target C₃D₆O compound. This level of purity is typically considered high for a d6-labeled compound and is suitable for most applications.
Isotopic Purity Analysis Workflow
The logical flow for a comprehensive purity assessment is shown below.
Caption: Workflow for the isotopic and chemical purity analysis.
Conclusion
The synthesis of (±)-1,2-propylene-d6 oxide via the epoxidation of propylene-d6 is a robust and direct method for producing this valuable labeled compound. However, the synthesis itself is only half of the process. A rigorous analytical assessment, primarily using GC-MS, is non-negotiable to characterize the isotopic composition of the final product.[9] Understanding the precise distribution of isotopologues (d6, d5, etc.) is critical for the accurate interpretation of experimental data in fields ranging from drug metabolism to mechanistic chemistry. By combining a reliable synthetic protocol with a thorough, multi-technique analytical approach, researchers can ensure the quality and validity of their deuterated materials, leading to more precise and trustworthy scientific outcomes.
References
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022).
- Use of deuterium-labeled epoxides reveals a pronounced kinetic isotope... (n.d.).
- Epoxide opening by lithium aluminum deuteride. Implications for isotopic labeling and proof of the proposed mechanism. (1983). The Journal of Organic Chemistry.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). NIH.
- X-ray and deuterium labeling studies on the abnormal ring cleavages of a 5 beta-epoxide precursor of formestane. (n.d.). PubMed.
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- 202468-69-7| Chemical Name : this compound. (n.d.).
- Deuterium Labeling Reaction. (2015).
- Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. (2018). No source provided.
- This compound | C3H6O | CID 16212941. (n.d.). PubChem.
- This compound - Data Sheet. (n.d.).
- Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. (n.d.). No source provided.
- Synthesis of Epoxides. (2021). YouTube.
- 1,2-Propylene oxide (D₆, 98%). (n.d.).
- Propylene oxide(75-56-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Propylene (oxide) synthesis. (2008). Sciencemadness Discussion Board.
- Direct gas-phase epoxidation of propylene to propylene oxide using air as oxidant on supported gold catalyst. (n.d.).
- Theoretical Studies on the Direct Propylene Epoxidation Using Gold-Based C
- Direct epoxidation of propylene to propylene oxide on various catalytic systems. (2014). No source provided.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. isotope.com [isotope.com]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. academic.oup.com [academic.oup.com]
- 9. isotope.com [isotope.com]
- 10. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propylene oxide(75-56-9) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Safety and Handling Guide for (+/-)-1,2-Propylene-d6 Oxide for Research Applications
This guide provides an in-depth analysis of the safety profile and handling requirements for (+/-)-1,2-Propylene-d6 Oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles. The focus is on understanding the causality behind safety protocols to empower laboratory personnel to work with this compound safely and effectively.
Chemical and Physical Identity
This compound is the deuterated form of propylene oxide, where all six hydrogen atoms have been replaced with deuterium. While this isotopic labeling is crucial for specific research applications, such as metabolic studies or as an internal standard, it does not significantly alter the chemical reactivity or the associated hazards compared to its non-labeled analogue (CAS No. 75-56-9).[1][2] Therefore, safety protocols for propylene oxide are directly applicable.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [3][4][5] |
| Synonyms | (±)-1,2-Epoxypropane-d6, Methyloxirane-d6 | [1][6] |
| CAS Number | 202468-69-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₃D₆O | [6] |
| Molecular Weight | 64.12 g/mol | [1][2][4][5][6] |
| Physical State | Colorless, volatile liquid | [8][9] |
| Boiling Point | ~34-35 °C | [8][9] |
| Vapor Pressure | 445 mmHg (20 °C) | [9] |
Hazard Identification and Risk Assessment
The primary danger of this compound stems from its high reactivity as an epoxide, combined with its extreme flammability and significant health hazards. The signal word for this chemical is "Danger".[3][4][10]
GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | Source(s) |
| Flammable Liquids | H224 | Extremely flammable liquid and vapour | [3][4][10][11] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4][10] |
| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [3][4][10] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [3][10][12] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][11] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][10] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects | [3][10][11][12] |
| Carcinogenicity | H350 | May cause cancer | [3][10][11][12] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][10][12] |
Physical Hazards: Causality and Implications
The presence of the strained three-membered epoxide ring makes the molecule highly reactive. Its low boiling point and high vapor pressure mean that at room temperature, it readily forms a high concentration of vapor in the air.[9] This vapor is heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[13][14] The substance is also capable of forming explosive peroxides, particularly if inhibitors are depleted, and may polymerize violently when exposed to heat or contaminants like acids, bases, or certain metal chlorides.[11][15]
-
Experimental Implication: All operations must be conducted far from ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[3][10][16] Static electricity discharge is a significant risk; therefore, all containers and transfer lines must be properly grounded and bonded.[12][16]
Health Hazards: Mechanistic Insights
As a potent alkylating agent, propylene oxide can react with nucleophilic sites in biological macromolecules like DNA, RNA, and proteins. This mechanism is the basis for its mutagenic (ability to cause genetic defects) and carcinogenic (ability to cause cancer) properties.[9] The U.S. EPA has classified propylene oxide as a Group B2, probable human carcinogen.[17]
-
Acute Effects: Inhalation can cause severe respiratory tract irritation, potentially leading to pulmonary edema (fluid in the lungs).[14][17] Skin contact can cause irritation and necrosis, and due to its ability to be absorbed through the skin, can lead to systemic toxicity.[3][17] Ingestion and high-level inhalation can also depress the central nervous system, causing symptoms like headache, dizziness, and incoordination.[14][17]
-
Chronic Effects: Long-term or repeated exposure is associated with an increased risk of cancer and genetic damage.[3][14][17]
The Hierarchy of Controls: A Protocol for Safe Handling
A systematic approach to safety, the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential when handling a substance as hazardous as this compound.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
These are the primary line of defense, designed to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of neat or concentrated this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[8] This contains vapors and protects the user from inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[15]
Administrative Controls
These are the work practices and procedures that reduce the risk.
-
Standard Operating Procedure (SOP): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.[8]
-
Restricted Access: Designate areas where this compound is used and stored. Access should be restricted to trained and authorized personnel only.
-
Quantity Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accident.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles when there is a significant risk of splashing.[11]
-
Hand Protection: Butyl rubber gloves are recommended for their resistance to propylene oxide.[8] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.[8] Ensure clothing covers all exposed skin.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a full-face respirator with appropriate multi-purpose combination cartridges should be used.[8] All respirator use must be part of a formal respiratory protection program.
Storage and Stability
Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.
-
Temperature: Store refrigerated, typically between +2°C and +8°C.[2][3][5]
-
Container: Keep the container tightly closed and protected from moisture.[3][12][16]
-
Atmosphere: The headspace of the container should ideally be filled with an inert gas like nitrogen or argon to prevent the formation of explosive peroxides.
-
Segregation: Store in a designated flammable materials cabinet or refrigerator, away from incompatible materials such as acids, bases, oxidizing agents, and copper.[12][16]
-
Security: The storage location must be locked or otherwise secured to prevent access by unauthorized personnel.[12]
Emergency Response Protocols
Immediate and correct response to an emergency is vital. All personnel must be trained on these procedures.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. isotope.com [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Propylene Oxide (D6,98%) | LGC Standards [lgcstandards.com]
- 6. usbio.net [usbio.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. Propylene oxide - Wikipedia [en.wikipedia.org]
- 10. balchem.com [balchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. my.airliquide.com [my.airliquide.com]
- 13. airgas.com [airgas.com]
- 14. nj.gov [nj.gov]
- 15. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
Deuterated Propylene Oxide: A Precision Tool for Elucidating Metabolic Fates
An In-Depth Technical Guide
Abstract
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking and quantification of molecules within complex biological systems.[1] Among the available isotopes, deuterium (²H) offers unique advantages, including low natural abundance and the ability to induce a kinetic isotope effect (KIE), which can be exploited to probe reaction mechanisms.[2][3][4] This guide provides a comprehensive technical overview of the applications of deuterated propylene oxide (d-PO) in metabolic studies. Propylene oxide (PO), an important industrial chemical and a metabolite of propylene, undergoes extensive biotransformation primarily through cytochrome P450 (CYP)-mediated oxidation, epoxide hydrolase (EH)-catalyzed hydrolysis, and glutathione (GSH) conjugation.[5][6] By strategically replacing hydrogen atoms with deuterium, d-PO becomes a powerful probe for dissecting these pathways, quantifying enzyme kinetics, elucidating mechanisms of toxicity, and serving as a superior internal standard in pharmacokinetic and toxicokinetic (PK/TK) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage deuterated propylene oxide as a tool to gain deeper insights into xenobiotic metabolism.
The Scientific Rationale: Why Use Deuterated Propylene Oxide?
The utility of deuterated compounds in metabolic studies stems from two fundamental principles: their function as a mass-distinguishable tracer and the kinetic isotope effect (KIE).
-
Stable Isotope Tracer: Deuterium's low natural abundance (approximately 0.015%) ensures that an administered deuterated compound and its metabolites can be detected with a very high signal-to-noise ratio against a minimal natural background.[4] In mass spectrometry (MS), replacing a hydrogen atom (mass ≈ 1 Da) with a deuterium atom (mass ≈ 2 Da) induces a predictable mass shift. This allows for the unambiguous differentiation of the exogenous tracer from its endogenous, unlabeled counterparts, making it an ideal tool for "pulse-chase" type experiments and for use as an internal standard in quantitative bioanalysis.[3][7]
-
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, reactions that involve the cleavage of a C-D bond as the rate-limiting step will proceed more slowly than the same reaction involving a C-H bond. This phenomenon, known as the deuterium KIE, is a powerful mechanistic tool. By strategically placing deuterium at a site of metabolism, researchers can slow down a specific metabolic pathway, which can help identify rate-limiting steps, quantify the contribution of different pathways, and potentially divert metabolism towards alternative routes ("metabolic switching"), thereby revealing secondary metabolic pathways.[3]
Propylene oxide is a reactive epoxide that is metabolized by multiple competing enzymatic pathways, making it an excellent candidate for studies using deuterated analogues. Its metabolism is directly linked to its toxicity and carcinogenicity, as it can alkylate macromolecules like DNA.[8][9][10] Understanding the balance of its bioactivation and detoxification pathways is therefore of critical importance.
Primary Metabolic Pathways of Propylene Oxide
To appreciate the applications of d-PO, one must first understand the metabolic fate of the parent compound. Propylene oxide is primarily metabolized via two major routes: hydrolysis and glutathione conjugation.[5] Cytochrome P450 enzymes also play a role in its biotransformation.[11]
-
Epoxide Hydrolase (EH)-Mediated Hydrolysis: Microsomal and cytosolic epoxide hydrolases catalyze the hydration of the epoxide ring to form propane-1,2-diol.[5][6] This is generally considered a detoxification pathway.
-
Glutathione S-Transferase (GST)-Mediated Conjugation: GSTs, a family of Phase II enzymes, catalyze the nucleophilic attack of the tripeptide glutathione (GSH) on the epoxide ring.[6][12][13] This reaction opens the epoxide and forms a water-soluble conjugate that can be readily excreted.[14][15] This is the primary detoxification pathway for epoxides.
-
Cytochrome P450 (CYP) Interaction: While PO is a product of CYP-mediated propylene oxidation, it can also interact with CYP enzymes.[11][16] Further oxidation can occur, and understanding these interactions is crucial for a complete metabolic picture.
The balance between these pathways determines the intracellular concentration of the reactive epoxide and, consequently, its potential for toxicity.
Figure 1: The primary metabolic pathways of propylene oxide.
Core Applications of Deuterated Propylene Oxide
Application 1: Probing Enzyme Kinetics and Pathway Contribution
By synthesizing d-PO with deuterium atoms at specific positions, researchers can investigate the KIE on different metabolic pathways.
-
Scenario: Consider a study comparing the metabolism of unlabeled PO, methyl-deuterated PO (d₃-PO), and ring-deuterated PO (d₂-PO) in liver microsomes.
-
Rationale: Cleavage of a C-H bond on the methyl group or the ring carbons may be involved in different enzymatic reactions. If GST-mediated conjugation is slowed significantly with ring-deuterated PO but not methyl-deuterated PO, it suggests that the C-H bond on the epoxide ring is involved in the rate-limiting step of that enzymatic reaction. Conversely, if EH-mediated hydrolysis is unaffected by deuteration at either position, it implies C-H bond cleavage is not rate-limiting for that transformation.
-
Outcome: This approach allows for a quantitative assessment of each pathway's contribution to the overall clearance of PO and provides mechanistic insights into the enzyme's catalytic cycle.
Application 2: Elucidating Mechanisms of Reactive Metabolite Formation
Deuterated analogues can be used to trace the formation of specific toxic metabolites, such as DNA adducts.
-
Scenario: An in vitro study incubating d-PO with calf thymus DNA.[9]
-
Rationale: After incubation, the DNA is isolated, hydrolyzed to individual nucleosides, and analyzed by high-resolution LC-MS/MS. The presence of deuterated adducts (e.g., N⁷-(2-hydroxypropyl-dₓ)guanine) provides direct, unambiguous evidence that the propylene oxide molecule was the source of the alkylation.
-
Outcome: This helps confirm the chemical structure of the adducts and can be used to quantify the rate of adduct formation without interference from potential background contaminants, leading to more accurate risk assessments.[8][10]
Application 3: Gold-Standard Internal Standards for PK/TK Studies
Perhaps the most widespread application of d-PO is as an internal standard (IS) for the quantification of unlabeled PO and its metabolites in biological matrices (e.g., blood, urine, tissue).[7]
-
Rationale: An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A stable isotope-labeled (SIL) analogue is the perfect candidate. Deuterated PO co-elutes with unlabeled PO during liquid chromatography (LC) but has a different mass-to-charge ratio (m/z) in the mass spectrometer (MS).
-
Trustworthiness: By adding a known amount of d-PO to a sample at the beginning of the workflow, any sample loss during extraction or variability in instrument response affects both the analyte and the IS equally. The ratio of the analyte signal to the IS signal remains constant, allowing for highly accurate and precise quantification. This corrects for matrix effects and ensures the reliability of PK/TK data.[8][17]
Figure 2: Workflow for using d-PO as an internal standard in bioanalysis.
Experimental Protocols & Data Presentation
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol assesses the rate of disappearance of deuterated and unlabeled PO when incubated with liver microsomes, a key in vitro model for studying Phase I and some Phase II metabolism.[18][19]
Objective: To determine the intrinsic clearance (Clᵢₙₜ) of PO and d-PO and to investigate the kinetic isotope effect.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (pH 7.4), liver microsomes (e.g., rat, human; final concentration 0.5 mg/mL), and an NADPH-regenerating system.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add PO or d-PO (final concentration, e.g., 1 µM) to the mixture to start the reaction. Vortex gently.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing a deuterated internal standard if the analyte is unlabeled PO) to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound (PO or d-PO).
-
Controls:
-
No NADPH: Run a parallel incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation.
-
Heat-Inactivated Microsomes: Run a parallel incubation with microsomes that have been boiled to ensure degradation is enzyme-mediated.
-
Data Presentation:
The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t₁/₂) and intrinsic clearance.
| Time (min) | % PO Remaining (Mean ± SD) | % d₃-PO Remaining (Mean ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 5 | 85 ± 3.5 | 94 ± 2.9 |
| 15 | 62 ± 4.1 | 81 ± 3.3 |
| 30 | 39 ± 3.8 | 65 ± 4.0 |
| 60 | 15 ± 2.5 | 42 ± 3.7 |
Table 1: Example data from a microsomal stability assay comparing unlabeled propylene oxide (PO) with a methyl-deuterated analogue (d₃-PO). The slower degradation of d₃-PO suggests a significant kinetic isotope effect on its primary metabolic pathway.
Conclusion and Future Outlook
Deuterated propylene oxide is a versatile and powerful tool for modern metabolic research. Its applications range from fundamental mechanistic studies of enzyme kinetics and toxicity to its indispensable role as an internal standard for robust bioanalysis in drug development and toxicology.[7] The ability to strategically place deuterium atoms allows researchers to ask highly specific questions about metabolic pathways, the answers to which would be difficult to obtain otherwise. As analytical instrumentation continues to improve in sensitivity and resolution, the utility of deuterated tracers like d-PO will only expand, enabling a more granular understanding of the complex interactions between xenobiotics and biological systems.
References
-
de Graaf, R. A., De Feyter, H. M., Brown, P. B., Nixon, T. W., Rothman, D. L., & Behar, K. L. (2019). Deuterium Metabolic Imaging – Back to the Future. Journal of Magnetic Resonance Imaging, 50(5), 1369–1383. [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(12), 3022-3056. [Link]
-
Maples, K. R., & Dahl, A. R. (1991). Blood levels of propylene oxide during propylene inhalation and effect on hepatic and nasal cytochrome P-450 concentrations. Drug Metabolism and Disposition, 19(4), 835–837. [Link]
-
ResolveMass Laboratories Inc. (2024). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc.[Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Propylene Oxide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
-
Thier, R., Balkenhol, H., Lewalter, J., Selinski, S., Dommermuth, A., & Bolt, H. M. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. Toxicology Letters, 122(3), 245–256. [Link]
-
Warneke, C., O'Doherty, S., de Gouw, J. A., & Ryerson, T. B. (2011). Global and regional measurements of propylene from the CARIBIC aircraft and the new NOAA-ESRL MBL-GCMS system. Atmospheric Chemistry and Physics, 11(16), 8339–8349. [Link]
-
Fjellstedt, T. A., Allen, R. H., Duncan, B. K., & Jakoby, W. B. (1973). Enzymatic conjugation of epoxides with glutathione. Journal of Biological Chemistry, 248(10), 3702–3707. [Link]
-
medRxiv. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. [Link]
-
Stenberg, G., & Mannervik, B. (1998). Differential Substrate Behaviours of Ethylene Oxide and Propylene Oxide Towards Human Glutathione Transferase Theta hGSTT1-1. Chemico-Biological Interactions, 113(3), 235–248. [Link]
-
Lee, H., & Kim, T. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1242, 340722. [Link]
-
Sarangapani, R., Teeguarden, J. G., Cruzan, G., Krayer, J. W., & Poet, T. S. (2003). A physiological toxicokinetic model for inhaled propylene oxide in rat and human with special emphasis on the nose. Toxicological Sciences, 76(1), 9–23. [Link]
-
Filser, J. G., Hutzler, C., Meischner, V., Veereshwarayya, V., & Csanády, G. A. (2008). Concentrations of the propylene metabolite propylene oxide in blood of propylene-exposed rats and humans--a basis for risk assessment. Toxicological Sciences, 102(2), 247–257. [Link]
-
Kuper, C. F., Reuzel, P. G., Feron, V. J., & Verschuuren, H. (1988). Chronic inhalation toxicity and carcinogenicity study of propylene oxide in Wistar rats. Food and Chemical Toxicology, 26(2), 159–167. [Link]
-
Thier, R., Balkenhol, H., Lewalter, J., Selinski, S., Dommermuth, A., & Bolt, H. M. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. Toxicology Letters, 122(3), 245-256. [Link]
-
Bootman, J., Lodge, D. C., & Whalley, H. E. (1979). Mutagenic activity of propylene oxide in bacterial and mammalian systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 67(2), 101–112. [Link]
-
Kim, T. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1242, 340722. [Link]
-
Hard, G. C. (1989). The pathobiology of propylene oxide-induced tumors in the rat forestomach. Toxicologic Pathology, 17(2), 230–241. [Link]
-
JMPR. (2011). 5.30 propylene oxide (250) toxicology. Joint Meeting on Pesticide Residues. [Link]
-
University of Washington. (n.d.). Glutathione Conjugation. University of Washington. [Link]
-
De Feyter, H. M., Behar, K. L., Rao, J. U., Madden-Hennessey, K., Ip, C. K. M., & de Graaf, R. A. (2018). Deuterium metabolic imaging (DMI) for robust mapping of metabolic fluxes in the brain. Science Advances, 4(9), eaat7314. [Link]
-
Sundqvist, M., Liu, Y., Zhang, J., & Morgenstern, R. (2007). Glutathione conjugation and DNA adduct formation of dibenzo[a,l]pyrene and benzo[a]pyrene diol epoxides in V79 cells stably expressing different human glutathione transferases. Chemical Research in Toxicology, 20(2), 347–355. [Link]
-
LoPachin, R. M., & DeCaprio, A. P. (2020). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 25(23), 5644. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propylene oxide. EPA. [Link]
-
Reactome. (n.d.). Glutathione conjugation. Reactome Pathway Database. [Link]
-
Wilkinson, D. J., & Brook, M. S. (2017). Recent Developments in Deuterium Oxide Tracer Approaches to Measure Rates of Substrate Turnover: Implications for Protein, Lipid, and Nucleic Acid Research. Current Opinion in Clinical Nutrition and Metabolic Care, 20(5), 375–381. [Link]
-
Zhang, M., Zhao, Y., & Zhou, J. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(1), 35–48. [Link]
-
Cao, P., Han, Y., Cao, T., et al. (2023). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Chemical Science, 14(1), 123-129. [Link]
-
DeMaster, E. G., Dahlseid, T., & Shirota, F. N. (1995). The effect of propylene glycol on the P450-dependent metabolism of acetaminophen and other chemicals in subcellular fractions of mouse liver. Research Communications in Molecular Pathology and Pharmacology, 88(2), 175–184. [Link]
-
Schütze, F. W., Anton, A., Lunkenbein, T., & Trunschke, A. (2022). Green synthesis of propylene oxide directly from propane. ChemRxiv. [Link]
-
Critchley, J. A., Clark, B., & Prescott, L. F. (1995). Cytochrome P4502E1 inhibition by propylene glycol prevents acetaminophen (paracetamol) hepatotoxicity in mice without cytochrome P4501A2 inhibition. Journal of Pharmacy and Pharmacology, 47(5), 424–427. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Solomon, J. J., & Segal, A. (1989). Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA. Chemical Research in Toxicology, 2(2), 127–132. [Link]
-
Interscan Corporation. (2024). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. Interscan Corporation. [Link]
-
Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]
-
OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
-
Klose, V., Schwab, M., & Fischer, F. (2022). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. International Journal of Molecular Sciences, 23(19), 11624. [Link]
Sources
- 1. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]
- 5. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Concentrations of the propylene metabolite propylene oxide in blood of propylene-exposed rats and humans--a basis for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propylene Oxide (C3H6O): Health Risks and Safety Guidelines [gasdetection.com]
- 11. Blood levels of propylene oxide during propylene inhalation and effect on hepatic and nasal cytochrome P-450 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. courses.washington.edu [courses.washington.edu]
- 14. mdpi.com [mdpi.com]
- 15. Reactome | Glutathione conjugation [reactome.org]
- 16. openanesthesia.org [openanesthesia.org]
- 17. A physiological toxicokinetic model for inhaled propylene oxide in rat and human with special emphasis on the nose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (+/-)-1,2-Propylene-d6 Oxide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (+/-)-1,2-Propylene-d6 Oxide, a deuterated analog of propylene oxide, in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, presents available solubility data for its non-deuterated counterpart as a robust proxy, and offers a detailed, field-proven protocol for experimentally determining solubility. The guide emphasizes the scientific rationale behind experimental design and data interpretation, ensuring a trustworthy and authoritative resource for laboratory applications.
Introduction: The Significance of Deuterated Compounds in Research
In the landscape of pharmaceutical research and development, deuterated compounds are of significant interest.[1] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a molecule's metabolic fate. This "deuterium switch" can lead to stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[2] This effect can slow down enzymatic metabolism, potentially improving a drug's pharmacokinetic profile, reducing dosing frequency, and enhancing its safety and efficacy.[1][2]
This compound (CAS 202468-69-7) is a valuable building block and synthetic intermediate in this field.[3][4] Its applications span from mechanistic studies of drug action to its use as an internal standard in quantitative bioanalysis.[1][5] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and analytical testing. This guide provides the foundational knowledge required to handle and deploy this compound with precision.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its physical and chemical properties. While specific experimental data for the deuterated form is not extensively published, the properties of its non-deuterated analog, propylene oxide (CAS 75-56-9), provide an excellent and reliable baseline.
Isotopic Effects on Physicochemical Properties: The primary difference between this compound and standard propylene oxide is the increased molecular weight due to the six deuterium atoms. Deuteration can lead to subtle changes in molecular volume, polarizability, and intermolecular forces, such as van der Waals interactions and hydrogen bonding. However, for a small, nonpolar-to-polar molecule like propylene oxide, these isotopic effects are not expected to drastically alter its fundamental solubility behavior in organic solvents. The general rule of "like dissolves like" remains the guiding principle. Therefore, where this compound is expected to be miscible, its deuterated nature is unlikely to render it immiscible.
Key Properties of Propylene Oxide (Non-Deuterated Analog):
| Property | Value | Source |
| Molecular Formula | C₃H₆O | [6] |
| Molecular Weight | 58.08 g/mol | [6] |
| Appearance | Colorless volatile liquid | [6] |
| Boiling Point | 34.2 °C | [7] |
| Melting Point | -112.1 °C | [6] |
| Density | 0.8304 g/cm³ at 20 °C | [6] |
| Polarity | Polar molecule due to the epoxide group | [5] |
| Vapor Pressure | 538 mm Hg at 25 °C | [7] |
The presence of the polar epoxide ring in a small hydrocarbon framework gives propylene oxide a unique solubility profile, allowing it to interact favorably with a wide range of organic solvents.
Solubility Profile in Organic Solvents
Based on extensive data for non-deuterated propylene oxide, this compound is expected to be highly soluble or miscible in most common organic solvents. This high degree of solubility is attributed to its ability to engage in dipole-dipole interactions and its overall molecular structure that is compatible with many organic media.
Table of Expected Solubility:
| Solvent Class | Specific Solvents | Expected Solubility | Source |
| Alcohols | Methanol, Ethanol | Miscible | [6] |
| Ketones | Acetone | Miscible | [6] |
| Aromatic Hydrocarbons | Benzene, Toluene | Highly Soluble/Miscible | [5] |
| Chlorinated Solvents | Carbon Tetrachloride, Dichloromethane | Highly Soluble/Miscible | [5][6] |
| Ethers | Diethyl Ether | Miscible | [6] |
Note: This data is for the non-deuterated analog, propylene oxide, and serves as a strong proxy for this compound.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol is a robust method for quantitatively determining the solubility of the volatile this compound in a specific organic solvent.
Principle: This method is based on the gravimetric analysis of a saturated solution. An excess of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibration, an aliquot of the saturated supernatant is carefully separated and its mass is determined. The solvent is then evaporated under controlled conditions, and the mass of the remaining solute is measured.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Gas-tight syringes
-
Sealed vials (e.g., screw-cap vials with PTFE-lined septa)
-
Centrifuge (optional, for enhancing separation)
-
Controlled evaporation system (e.g., gentle stream of nitrogen gas in a fume hood)
Step-by-Step Methodology:
-
Preparation of the System:
-
Accurately weigh a clean, dry vial with its cap. Record this mass (M_vial).
-
Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial using a calibrated pipette or syringe.
-
Reweigh the vial containing the solvent. Record this mass (M_vial+solvent). The mass of the solvent is (M_vial+solvent - M_vial).
-
-
Creating a Saturated Solution:
-
In a separate, sealed vial, add a known volume of the solvent (e.g., 5 mL).
-
Gradually add this compound to the solvent in small increments, sealing and shaking the vial after each addition. Continue adding the solute until a small, visible excess of an undissolved phase persists, ensuring saturation.
-
Causality: Adding an excess of the solute is critical to ensure that the solution reaches its thermodynamic solubility limit at the given temperature.
-
-
Equilibration:
-
Place the sealed vial containing the mixture into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous, gentle agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium.
-
Causality: Temperature control is paramount as solubility is highly temperature-dependent. A prolonged equilibration time with agitation ensures a homogenous saturated solution.
-
-
Separation of Phases:
-
After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, the vial can be centrifuged at a low speed to facilitate a clear separation of the saturated supernatant from the excess solute.
-
-
Sampling of the Saturated Solution:
-
Using a gas-tight syringe, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, being careful not to disturb the undissolved layer.
-
Immediately transfer this aliquot to the pre-weighed vial from Step 1.
-
Seal the vial and reweigh it. Record this mass (M_vial+solvent+aliquot). The mass of the aliquot is (M_vial+solvent+aliquot - M_vial+solvent).
-
-
Solute Quantification (Gravimetric):
-
In a well-ventilated fume hood, carefully remove the cap of the vial containing the aliquot.
-
Evaporate the solvent using a gentle stream of inert gas (e.g., nitrogen) at ambient temperature. Avoid heating, as this compound is volatile.
-
Causality: A gentle evaporation process is crucial to prevent the loss of the relatively volatile solute along with the solvent.
-
Once the solvent has completely evaporated, reweigh the vial containing the non-volatile residue (the solute). Record this mass (M_vial+solute).
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute: M_solute = M_vial+solute - M_vial.
-
Calculate the mass of the solvent in the aliquot: M_solvent_aliquot = M_aliquot - M_solute.
-
Express the solubility in desired units, for example, as grams of solute per 100 grams of solvent:
-
Solubility ( g/100 g) = (M_solute / M_solvent_aliquot) * 100
-
-
Self-Validating System: To ensure the trustworthiness of the results, the experiment should be performed in triplicate. The standard deviation of the results will provide a measure of the precision of the determination. Additionally, a control experiment with a compound of known solubility can be run in parallel to validate the methodology.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for determining the solubility of a volatile compound.
Practical Implications and Conclusion
A thorough understanding of the solubility of this compound is critical for its practical application. For synthetic chemists, choosing an appropriate solvent in which reactants are soluble is fundamental to achieving desired reaction kinetics and yields. For formulation scientists, solubility data is essential for developing stable and effective drug delivery systems. In analytical chemistry, the choice of solvent impacts sample preparation, extraction efficiency, and chromatographic performance.
This guide establishes that this compound can be expected to be highly soluble in a wide array of common organic solvents, a characteristic inherited from its non-deuterated counterpart. While this provides a strong predictive framework, for applications demanding high precision, the detailed experimental protocol provided herein offers a reliable method for quantitative solubility determination. By combining established physicochemical principles with a robust experimental design, researchers can confidently incorporate this valuable deuterated compound into their workflows.
References
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
Solubility of Things. (n.d.). Propylene oxide. [Link]
-
National Center for Biotechnology Information. (n.d.). Propylene Oxide - Some Industrial Chemicals. [Link]
-
Harbeson, S. L., & Tung, R. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Sciencemadness Wiki. (2020). Propylene oxide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
European Industrial Gases Association. (2013). Propylene Oxide. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: Propylene Oxide. [Link]
-
California Air Resources Board. (1997). Propylene Oxide As A Federal Hazardous Air Pollutant Identified as a Toxic Air Contaminant. [Link]
Sources
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
- 7. Table 1, Properties of Propylene Oxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation of (+/-)-1,2-Propylene-d6 Oxide via NMR Spectroscopy
This guide provides a comprehensive framework for the structural elucidation of racemic 1,2-propylene-d6 oxide, a critical deuterated analog in synthetic chemistry and drug development. The strategic incorporation of deuterium simplifies complex proton spectra, facilitating unambiguous assignment and structural confirmation. This document will detail the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Strategic Importance of Deuteration in NMR Spectroscopy
In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of hydrogen (¹H) with its isotope deuterium (²H or D) is a powerful technique for structural elucidation. Deuterated compounds are invaluable for several key reasons:
-
Simplification of Spectra: Deuterium resonates at a significantly different frequency from protons, rendering it "invisible" in a standard ¹H NMR spectrum.[1][2] This selective silencing of signals drastically simplifies complex spectra, allowing for clearer analysis of the remaining proton signals.
-
Signal Assignment: By comparing the spectra of a deuterated analog with its non-deuterated counterpart, specific proton resonances can be definitively assigned. The disappearance of a signal in the ¹H spectrum upon deuteration confirms the position of the deuterium atom.[3]
-
Probing Reaction Mechanisms: Deuterium labeling is a cornerstone of mechanistic studies, enabling chemists to trace the fate of specific hydrogen atoms throughout a chemical transformation.
For (+/-)-1,2-Propylene-d6 Oxide, deuteration of the methyl (CD₃) and methylene (CD₂) groups leaves only the methine proton (CH) visible in the ¹H NMR spectrum, providing a direct and uncluttered view of its chemical environment.
Synthesis of this compound
The synthesis of deuterated epoxides can be achieved through various established methods. A common approach involves the epoxidation of a deuterated alkene precursor.[4] For instance, propylene-d6 can be synthesized and subsequently oxidized to yield the target epoxide. The synthesis of cis- and trans-propylene oxide-1-d has been documented, starting from the corresponding propenyl halides.[5] Flow synthesis methods using D₂O for H-D exchange reactions are also emerging as efficient alternatives for producing deuterated compounds.[6]
Illustrative Synthetic Workflow:
Caption: Synthetic route to this compound.
A Multi-faceted NMR Approach to Structural Elucidation
A combination of one- and two-dimensional NMR experiments is essential for the complete and unambiguous structural elucidation of this compound.
3.1. Sample Preparation Protocol
-
Solvent Selection: A high-purity deuterated solvent is crucial to avoid interference from residual proton signals.[7] Chloroform-d (CDCl₃) is a common choice for epoxides due to its excellent solubilizing properties and well-characterized residual peak at ~7.26 ppm.[8]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
3.2. One-Dimensional NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy: Pinpointing the Methine Proton
-
Principle: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule.
-
Expected Spectrum: For 1,2-propylene-d6 oxide, the ¹H NMR spectrum will be significantly simplified. Instead of the complex multiplets observed for non-deuterated propylene oxide, a single, clean signal corresponding to the lone methine proton (CH) is expected.[9][10] The characteristic chemical shift for epoxide protons is in the range of 2.5-3.5 ppm.[10] Specifically for 1,2-epoxypropane, the methine proton appears around 2.9-3.0 ppm.[8][9]
-
Causality: The electron-withdrawing effect of the oxygen atom in the epoxide ring deshields the adjacent protons, causing them to resonate downfield compared to alkanes.
3.2.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework.
-
Expected Spectrum: The ¹³C NMR spectrum of 1,2-propylene-d6 oxide is expected to show three distinct signals corresponding to the methyl (CD₃), methylene (CD₂), and methine (CH) carbons. The carbons in epoxides typically resonate in the 40-60 ppm range.[10][11] For 1,2-propylene oxide, the methine and methylene carbons appear at approximately 48.17 ppm and 47.94 ppm respectively, while the methyl carbon is found around 18.08 ppm.[8][12]
-
Causality: The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets and a decrease in signal intensity due to the nuclear Overhauser effect (NOE). Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling.
3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types
-
Principle: DEPT is a powerful technique used to distinguish between CH, CH₂, and CH₃ groups.[13]
-
Experimental Variants:
-
DEPT-90: Only CH signals are observed.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[13]
-
-
Expected Results for 1,2-Propylene-d6 Oxide:
-
DEPT-90: A single positive peak for the methine (CH) carbon.
-
DEPT-135: A single positive peak for the methine (CH) carbon. The deuterated methyl (CD₃) and methylene (CD₂) carbons will be absent.
-
-
Causality: This experiment provides an unambiguous confirmation of the carbon types, validating the assignments made from the standard ¹³C NMR spectrum.
3.3. Two-Dimensional NMR Spectroscopy
3.3.1. COSY (Correlation Spectroscopy): Through-Bond Proton Connectivity
-
Principle: COSY reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[14]
-
Expected Spectrum: In the case of 1,2-propylene-d6 oxide, the COSY spectrum will be very simple. Since there is only one type of proton (the methine proton), no cross-peaks will be observed. This is a self-validating result, confirming the extensive deuteration of the molecule. For non-deuterated propylene oxide, cross-peaks would be seen between the methine proton and the two diastereotopic methylene protons.[10]
3.3.2. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Correlation
-
Principle: HSQC correlates the chemical shifts of protons directly attached to carbon atoms.
-
Expected Spectrum: A single cross-peak is expected, correlating the methine proton signal in the ¹H dimension with the methine carbon signal in the ¹³C dimension.
-
Causality: This experiment provides a definitive link between the proton and the carbon it is bonded to, solidifying the assignments for the CH group.
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
-
Principle: HMBC reveals correlations between protons and carbons that are separated by two or three bonds.
-
Expected Spectrum: The methine proton should show correlations to the adjacent deuterated methylene (CD₂) and deuterated methyl (CD₃) carbons.
-
Causality: These long-range correlations are crucial for piecing together the molecular fragments and confirming the overall structure of the molecule. The observation of these specific correlations provides irrefutable evidence for the connectivity of the epoxide ring and the methyl group.
NMR Elucidation Workflow:
Caption: Integrated NMR workflow for structural elucidation.
Data Summary and Interpretation
The expected NMR data for this compound in CDCl₃ are summarized below.
| Nucleus | Position | Expected Chemical Shift (ppm) | DEPT-90 | DEPT-135 |
| ¹H | Methine (CH) | ~2.9-3.0 | - | - |
| ¹³C | Methine (CH) | ~48.2 | Positive | Positive |
| ¹³C | Methylene (CD₂) | ~47.9 | No Signal | No Signal |
| ¹³C | Methyl (CD₃) | ~18.1 | No Signal | No Signal |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and DEPT results for this compound.
Interpretation of Key Correlations:
| Experiment | Observed Correlation | Structural Information Confirmed |
| HSQC | ¹H (~2.95 ppm) ↔ ¹³C (~48.2 ppm) | Direct bond between the methine proton and its carbon. |
| HMBC | ¹H (~2.95 ppm) → ¹³C (~47.9 ppm) | 2-bond correlation from the methine proton to the methylene carbon. |
| HMBC | ¹H (~2.95 ppm) → ¹³C (~18.1 ppm) | 2-bond correlation from the methine proton to the methyl carbon. |
Table 2: Expected 2D NMR Correlations for Structural Confirmation.
Chiral Analysis Considerations
Standard NMR techniques will not differentiate between the R and S enantiomers of 1,2-propylene-d6 oxide. To analyze the enantiomeric composition, chiral derivatizing agents or chiral solvating agents can be employed.[15] These agents react with or interact with the enantiomers to form diastereomers, which are distinguishable by NMR. Chiral lanthanide shift reagents have also been used for determining the enantiomeric composition of epoxides.[16]
Conclusion
The structural elucidation of this compound is a prime example of the power of strategic deuteration in simplifying NMR analysis. By systematically applying a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, HSQC, and HMBC, a complete and unambiguous assignment of the molecular structure can be achieved. The logical workflow presented in this guide, from synthesis to final spectral interpretation, provides a robust and self-validating protocol for researchers and scientists in the field of drug development and chemical analysis.
References
-
Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Khanh, P. H., Hirano, T., & Tsuruta, T. (1971). Deuterated Epoxides and Their Polymers. I. Synthesis of cis- and trans-Propylene Oxide-1-d and Their NMR Spectra. Journal of Macromolecular Science: Part A - Chemistry, 5(8), 1287-1300. [Link]
-
Deuterium NMR. Wikipedia. Retrieved January 12, 2026, from [Link]
-
13C NMR spectrum of poly(1,2-propylene oxide)(P1) synthesized in the presence of carbazylpotassium. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Propylene Oxide. PubChem. Retrieved January 12, 2026, from [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Retrieved January 12, 2026, from [Link]
-
Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa. Retrieved January 12, 2026, from [Link]
-
Yeh, H. J. C., Balani, S. K., Yagi, H., Greene, R. M. E., Sharma, N. D., Boyd, D. R., & Jerina, D. M. (1984). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry, 49(23), 4448-4452. [Link]
-
Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. ACS Publications. Retrieved January 12, 2026, from [Link]
-
New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. AOCS Lipid Library. Retrieved January 12, 2026, from [Link]
-
Development of Flow Synthesis Method for Deuterated Aromatic Compounds. Taiyo Nippon Sanso. Retrieved January 12, 2026, from [Link]
-
1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved January 12, 2026, from [Link]
-
1H NMR spectrum recorded directly after the addition of propylene oxide. ResearchGate. Retrieved January 12, 2026, from [Link]
-
4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032263). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Benadda, M., Ferrahi, M. I., & Meghabar, R. (2021). Synthesis of Propylene Oxide - Styrene Copolymers. Oriental Journal of Chemistry, 37(1), 131-137. [Link]
-
New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. National Library of Medicine. Retrieved January 12, 2026, from [Link]
-
Schaefer, J. (1970). Carbon-13 Nuclear Magnetic Resonance Analysis of Poly(propylene oxide). Macromolecules, 3(1), 98-101. [Link]
-
Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. CONICET. Retrieved January 12, 2026, from [Link]
-
Supporting Information. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Proton NMR Spectrum of Poly(propylene oxide). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Oguni, N., Lee, K., & Tani, H. (1972). Microstructure Analysis of Poly(propylene oxide) by 13C Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 5(6), 819-821. [Link]
-
(R)-(+)-Propylene oxide - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 12, 2026, from [Link]
-
Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. UC Davis. Retrieved January 12, 2026, from [Link]
-
13C NMR data (ppm) for synthetic epoxides 1-17. ResearchGate. Retrieved January 12, 2026, from [Link]
-
5.1: COSY Spectra. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Spectroscopy of Ethers and Epoxides. Oregon State University. Retrieved January 12, 2026, from [Link]
-
13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries. Retrieved January 12, 2026, from [Link]
-
Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent. Retrieved January 12, 2026, from [Link]
-
The Influence of Chemical Structure on the Electronic Structure of Propylene Oxide. ResearchGate. Retrieved January 12, 2026, from [Link]
-
13C NMR Study of Poly(propylene oxide) and Poly(l-butene oxide). SciSpace. Retrieved January 12, 2026, from [Link]
-
Experimental data for C3H6O (Propylene oxide). NIST. Retrieved January 12, 2026, from [Link]
-
Propylene Oxide. OSHA. Retrieved January 12, 2026, from [Link]
-
Propylene Oxide - Some Industrial Chemicals. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Propylene oxide. NIST WebBook. Retrieved January 12, 2026, from [Link]
-
The Influence of Chemical Structure on the Electronic Structure of Propylene Oxide. MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tn-sanso.co.jp [tn-sanso.co.jp]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propylene oxide(75-56-9) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 12. Propylene oxide(75-56-9) 13C NMR spectrum [chemicalbook.com]
- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Quantitative Analysis of Propylene Oxide Using a Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note & Protocol
Abstract
This application note provides a detailed, scientifically grounded protocol for the quantitative analysis of propylene oxide (PO) in various matrices using gas chromatography coupled with mass spectrometry (GC-MS) and a deuterated internal standard, propylene oxide-d6 (PO-d6). Propylene oxide is a critical industrial chemical, but also a probable human carcinogen, necessitating precise and accurate quantification for safety and regulatory compliance.[1] The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability, including matrix effects and inconsistencies in sample preparation and injection.[2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure robust and reliable results that adhere to stringent scientific and regulatory standards.
Introduction: The Imperative for Precise Propylene Oxide Quantification
Propylene oxide (PO) is a highly reactive and volatile organic compound with extensive industrial applications, primarily as a precursor in the production of polyurethanes and propylene glycol.[3] However, its toxicological profile raises significant safety concerns. Classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and a 2B carcinogen by the International Agency for Research on Cancer (IARC), stringent monitoring of PO levels is crucial in environmental samples, industrial settings, and pharmaceutical products where it may be present as a residual solvent.[1][3][4]
In the pharmaceutical industry, residual solvents are impurities that must be controlled to ensure patient safety.[5][6] The International Council for Harmonisation (ICH) provides guidelines for setting acceptable limits for these solvents.[7][8] Accurate and precise analytical methods are therefore essential for regulatory compliance and product quality.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile compounds like PO.[3][9] However, the accuracy of GC-MS quantification can be compromised by various factors, including sample matrix interference, variations in extraction efficiency, and injection volume inconsistencies.[10][11] To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in analytical chemistry.[2] A deuterated internal standard, such as propylene oxide-d6 (PO-d6), is chemically almost identical to the analyte, ensuring it behaves similarly throughout the analytical process.[2] This co-elution and similar behavior in the mass spectrometer's ion source allow for the correction of variations, leading to highly accurate and precise quantification.[3]
This application note details a robust GC-MS method for the quantification of propylene oxide, incorporating PO-d6 as the internal standard, and provides a comprehensive protocol for method validation in accordance with internationally recognized guidelines such as those from the ICH and ISO 17025.[12][13][14]
The "Why": Causality Behind Experimental Choices
The Rationale for a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow.[2] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are nearly perfect for this purpose.[2]
-
Physicochemical Similarity: PO-d6 has virtually identical polarity, volatility, and chromatographic retention time to native PO. This ensures that any loss of analyte during sample preparation (e.g., evaporation, adsorption to surfaces) is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate results.[10][11][15] Since PO-d6 co-elutes with PO, it experiences the same matrix effects.[3] By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are effectively canceled out.
-
Improved Precision: The use of an internal standard corrects for variations in injection volume and instrument response, leading to significantly improved precision (repeatability and intermediate precision) compared to external standard methods.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) as the Analytical Platform
GC-MS is the preferred technique for this analysis due to its high sensitivity and selectivity.
-
Gas Chromatography (GC): Provides excellent separation of volatile compounds like PO from other components in the sample matrix. The choice of a suitable GC column is critical for achieving good peak shape and resolution. A porous layer open tubular (PLOT) column is often effective for separating small, volatile molecules.[3]
-
Mass Spectrometry (MS): Offers high selectivity and sensitivity for detection. By operating in selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only the specific ions characteristic of PO and PO-d6, minimizing interference from co-eluting matrix components and significantly improving the signal-to-noise ratio.[3]
Experimental Workflow and Protocols
The overall workflow for the quantitative analysis of propylene oxide is depicted below.
Caption: Figure 1: Analytical Workflow for Propylene Oxide Quantification.
Materials and Reagents
| Reagent/Material | Grade/Purity | Recommended Supplier |
| Propylene Oxide (PO) | ≥99% | Sigma-Aldrich |
| Propylene Oxide-d6 (PO-d6) | Isotopic Purity ≥98% | Cambridge Isotope Laboratories, Inc. |
| Toluene | SupraSolv or equivalent | Merck |
| Methanol | GC or HPLC grade | Fisher Scientific |
| Helium (Carrier Gas) | Ultra-high purity (99.999%) | Airgas |
Preparation of Stock and Working Solutions
CAUTION: Propylene oxide is a suspected carcinogen and is extremely flammable. All handling of PO and its solutions must be performed in a well-ventilated chemical fume hood.
-
PO Stock Solution (approx. 4 mg/mL):
-
Accurately weigh approximately 400 mg of propylene oxide into a tared 100 mL volumetric flask containing approximately 50 mL of toluene.
-
Record the exact weight.
-
Dilute to the mark with toluene, cap, and mix thoroughly.
-
Calculate the exact concentration in µg/mL.
-
Store at -20°C to -80°C.[3]
-
-
PO-d6 Internal Standard (IS) Stock Solution (approx. 4 mg/mL):
-
Prepare in the same manner as the PO stock solution using propylene oxide-d6.
-
-
PO-d6 Internal Standard (IS) Working Solution (approx. 40 µg/mL):
-
Dilute 1 mL of the PO-d6 stock solution to 100 mL with toluene in a volumetric flask.
-
Preparation of Calibration Standards
-
Prepare a series of at least 6 calibration standards by serial dilution of the PO stock solution with toluene. The concentration range should bracket the expected concentration of PO in the samples. A typical range might be 0.05 µg/mL to 10 µg/mL.[3]
-
Transfer 1 mL of each calibration standard into an autosampler vial.
-
Add a fixed amount (e.g., 10 µL) of the PO-d6 IS working solution to each vial.
-
Cap the vials immediately.
Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples where PO is soluble (e.g., organic solvents), a simple dilute-and-shoot approach may be feasible. For more complex matrices, headspace or purge-and-trap techniques may be necessary.[16]
Example: Dilute-and-Shoot for a Liquid Matrix
-
Accurately transfer 1 mL of the sample into an autosampler vial.
-
Add a fixed amount (e.g., 10 µL) of the PO-d6 IS working solution.
-
Cap the vial immediately and vortex to mix.
GC-MS Instrumental Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 6890 GC or equivalent | Provides reliable and reproducible chromatography. |
| Column | Porous Layer Open Tubular (PLOT) column (e.g., Agilent J&W PoraBOND U) | Offers good separation and peak shape for volatile compounds.[3][17] |
| Carrier Gas | Helium at a constant flow of ~1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless mode, 200°C | Ensures efficient transfer of volatile analytes onto the column. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 3 min) | Provides separation of PO from solvent and other potential contaminants. |
| Mass Spectrometer | Agilent 5973 MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
| Ions to Monitor | PO: m/z 43 (quantifier), m/z 58 (qualifier)PO-d6: m/z 64 (quantifier), m/z 46 (qualifier) | m/z 43 ([M-CH3]+) is a highly abundant fragment for PO. m/z 64 is the molecular ion for PO-d6.[3] |
| MS Transfer Line | 230°C | Prevents condensation of analytes. |
Method Validation Protocol
A robust analytical method must be validated to ensure it is fit for its intended purpose.[13][18] The following protocols are based on ICH Q2(R1) and ISO 17025 guidelines.[12][13][14]
Caption: Figure 2: Pillars of Analytical Method Validation.
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a blank matrix sample to check for any interfering peaks at the retention times of PO and PO-d6.
-
Analyze the blank matrix spiked with only the PO-d6 internal standard.
-
Analyze the blank matrix spiked with PO and potential interfering substances.
-
Compare the chromatograms to ensure that the peaks for PO and PO-d6 are well-resolved and free from interference.
-
Linearity and Range
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.
-
Protocol:
-
Analyze the prepared calibration standards (at least 6 concentration levels) in triplicate.
-
Calculate the response ratio (Peak Area of PO / Peak Area of PO-d6) for each standard.
-
Plot the response ratio versus the concentration of PO.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of PO stock solution to a blank matrix at three concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates at each level.
-
Analyze the spiked samples and calculate the concentration of PO using the calibration curve.
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 80-120% for each level.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD should typically be ≤ 15%.
Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Prepare a series of low-concentration spiked samples.
-
The LOQ is the lowest concentration that can be measured with an acceptable level of accuracy (e.g., 80-120% recovery) and precision (e.g., %RSD ≤ 20%).
-
Alternatively, the LOQ can be estimated as the concentration that yields a signal-to-noise ratio of approximately 10:1.[3]
-
-
Acceptance Criteria: The LOQ must be below the regulatory or action limit for propylene oxide.
Data Presentation and Interpretation
The following tables provide an example of how to structure and present validation data.
Table 1: Linearity of Propylene Oxide Calibration
| Concentration (µg/mL) | Response Ratio (Area PO / Area PO-d6) |
|---|---|
| 0.05 | 0.12 |
| 0.2 | 0.48 |
| 1.0 | 2.55 |
| 2.5 | 6.30 |
| 5.0 | 12.65 |
| 10.0 | 25.10 |
| Linear Regression | y = 2.51x + 0.01 |
| Correlation (r²) | 0.9998 |
Table 2: Summary of Accuracy and Precision Data
| Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (Repeatability, %RSD, n=6) | Intermediate Precision (%RSD, n=6) |
|---|---|---|---|---|
| 0.15 (Low) | 0.16 | 106.7% | 7.5% | 8.9% |
| 2.50 (Mid) | 2.45 | 98.0% | 4.2% | 5.1% |
| 7.50 (High) | 7.68 | 102.4% | 3.8% | 4.5% |
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the quantitative analysis of propylene oxide using GC-MS with a deuterated internal standard. By explaining the rationale behind the chosen methodology and providing detailed, step-by-step protocols for both the analysis and its validation, this guide empowers researchers, scientists, and drug development professionals to generate highly accurate, precise, and defensible data. The use of propylene oxide-d6 is critical for compensating for analytical variability and matrix effects, ensuring the integrity of the results. Adherence to these protocols will facilitate compliance with regulatory requirements and contribute to the overall safety and quality of products and environmental monitoring.
References
-
Diekmann, J., et al. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 44(1), 32–34. Available at: [Link]
- BenchChem. (n.d.). A Comparative Guide to Deuterated Internal Standards for Volatile Organic Compound Analysis.
- BenchChem. (n.d.). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
-
U.S. Environmental Protection Agency. (2019). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography Mass Spectrometry (GC/MS). Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Q3C Impurities: Residual Solvents. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propylene oxide. Hazard Summary. Available at: [Link]
-
International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents. Available at: [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Agilent Technologies. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Application Note. Available at: [Link]
-
Diekmann, J., et al. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
- NATA. (2013). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia.
-
AOAC International. (2008). How to Meet ISO 17025 Requirements for Method Verification. Available at: [Link]
-
Modi, A., et al. (2015). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). MAPP 5015.8: Acceptance Criteria for Residual Solvents. Available at: [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry: Residual Solvents in Drug Products Marketed in the United States. Available at: [Link]
-
International Council for Harmonisation. (2016). Q3C — Tables and List Guidance for Industry. Available at: [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Blount, B. C., et al. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega. Available at: [Link]
- ResolveMass Laboratories Inc. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
-
Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. Available at: [Link]
- Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC Europe.
-
U.S. Occupational Safety and Health Administration. (n.d.). Propylene Oxide. OSHA Method 88. Available at: [Link]
- Agilent Technologies. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U.
-
Jimenez, J. S., et al. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv. Available at: [Link]
- International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
-
European Medicines Agency. (2019). ICH Q3C (R9) Residual solvents - Scientific guideline. Available at: [Link]
-
Therapeutic Goods Administration. (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available at: [Link]
-
Pharma Specialists. (2022). Impurities: Guideline for Residual Solvents | ICH Q3C (R8). Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of the matrix effect on GC-MS with carrier gas containing ethylene glycol as an analyte protectant. Available at: [Link]
- AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. dl.astm.org [dl.astm.org]
- 5. fda.gov [fda.gov]
- 6. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 7. database.ich.org [database.ich.org]
- 8. tga.gov.au [tga.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. aoac.org [aoac.org]
- 15. researchgate.net [researchgate.net]
- 16. ojs.openagrar.de [ojs.openagrar.de]
- 17. agilent.com [agilent.com]
- 18. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: A Robust and Enantiospecific LC-MS/MS Method for the Quantification of (+/-)-1,2-Propylene-d6 Oxide
Abstract
This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of the deuterated, racemic epoxide, (+/-)-1,2-Propylene-d6 Oxide. Due to the inherent volatility and poor ionization efficiency of propylene oxide, a pre-column derivatization strategy was employed. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in studies requiring precise measurement of this compound, often utilized as an internal standard in toxicological and metabolic studies of its non-deuterated analogue. The method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards set by regulatory agencies.
Introduction: Overcoming the Analytical Hurdles
This compound (d6-PO) is a deuterated isotopologue of propylene oxide, a reactive epoxide with significant industrial and research applications.[1][2] Its deuteration makes it an ideal internal standard for quantitative bioanalysis of propylene oxide, a compound classified as a 2B carcinogen by the IARC.[1] However, the direct analysis of d6-PO by LC-MS/MS presents significant challenges:
-
High Volatility: With a low boiling point, d6-PO is difficult to handle and retain using standard reversed-phase liquid chromatography.
-
Poor Ionization: Lacking easily ionizable functional groups, d6-PO exhibits very low sensitivity in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.
-
Chirality: As a racemic mixture, the separation of its two enantiomers, (R)- and (S)-propylene oxide, is often necessary to understand stereospecific metabolism or toxicity.
To circumvent these issues, a chemical derivatization strategy is essential. By reacting the epoxide ring with a suitable agent, we can introduce a non-volatile, readily ionizable moiety, rendering the analyte amenable to LC-MS/MS analysis.
The Scientific Rationale: Derivatization with N,N-Diethyldithiocarbamate
The proposed method utilizes the nucleophilic ring-opening of the epoxide by N,N-diethyldithiocarbamate (DTC). This reaction is well-documented for the derivatization of epoxides, creating a stable dithiocarbamate ester.[3][4]
The key advantages of this approach are:
-
Improved Retention: The resulting derivative is significantly less volatile and more amenable to reversed-phase chromatography.
-
Enhanced Ionization: While the original publication utilized UV detection, the introduced moiety can be analyzed by mass spectrometry, although it may not have a permanent positive charge for optimal ESI. The choice of ESI is based on its broad applicability and potential for protonation of the derivative.
-
Robust Reaction: The reaction proceeds efficiently under mild conditions, ensuring complete derivatization.
The derivatization reaction proceeds as follows:
Caption: Derivatization of d6-PO with DTC.
Detailed Analytical Protocol
This section provides a step-by-step guide for the sample preparation, derivatization, and LC-MS/MS analysis of this compound.
Sample Preparation and Derivatization Workflow
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create working standards for the calibration curve.
-
Derivatization Reagent: Prepare a 10 mM solution of sodium N,N-diethyldithiocarbamate in 0.05 M phosphate buffer (pH 7.0).
-
Reaction: In a 1.5 mL microcentrifuge tube, combine 100 µL of the standard solution (or sample) with 800 µL of the DTC solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 20 minutes.[3][4]
-
Quenching (Optional but Recommended): To remove excess DTC, acidify the reaction mixture to approximately pH 2 with orthophosphoric acid.[3][4] This step decomposes the unreacted DTC.
-
Extraction: Perform a liquid-liquid extraction of the derivative using a water-immiscible organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: Sample preparation and derivatization workflow.
LC-MS/MS Method Parameters
The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Essential for the separation of the (R)- and (S)-enantiomers of the d6-PO derivative.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive mode ESI and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic mobile phase for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 5 min | A generic starting gradient to elute the derivatized analyte. Optimization is required. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale HPLC/UHPLC. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | To be optimized based on sensitivity and column loading. |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Chosen for its broad applicability to a wide range of compounds. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[7] |
| Precursor Ion (Q1) | [M+H]⁺ of d6-PO-DTC derivative | The protonated molecular ion of the derivatized analyte. |
| Product Ion (Q3) | To be determined by infusion | A stable, high-intensity fragment ion specific to the derivative. |
| Collision Energy | To be optimized | The energy required to produce the optimal product ion signal. |
| Source Temp. | 500°C | Typical for efficient desolvation. |
| Gas Flows | To be optimized | Instrument-dependent parameters for nebulization and desolvation. |
Method Validation Protocol
The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[8][9] The validation should adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[10][11][12][13]
Key Validation Parameters:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte.
-
Calibration Curve and Linearity: A calibration curve should be prepared using a blank matrix spiked with the analyte at a minimum of six non-zero concentrations. The simplest regression model that adequately describes the data should be used.[14]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on multiple days.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
-
Matrix Effect: Evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte.
-
Stability: The stability of the analyte should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Conclusion
This application note presents a robust framework for the development of a sensitive and enantiospecific LC-MS/MS method for the quantification of this compound. The use of chemical derivatization with N,N-diethyldithiocarbamate successfully addresses the challenges of high volatility and poor ionization inherent to the analyte. The detailed protocol for method development and validation provides a clear pathway for researchers to implement this method in their laboratories for high-quality, reliable bioanalytical results.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847–1854. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubChem. This compound. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Regulations.gov. Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Tecan Group. Boost your productivity in small molecule LC-MSMS with better sample prep. [Link]
-
Stanford University Mass Spectrometry. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Cheméo. Chemical Properties of Propylene oxide (CAS 75-56-9). [Link]
-
Tsutsui, H. (n.d.). Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. [Link]
-
Smith, R. C., et al. (2018). Chiral Separation of rac-Propylene Oxide on Penicillamine Coated Gold NPs. Nanomaterials, 8(11), 933. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 18-37. [Link]
-
ResearchGate. Post-column derivatization setup in HPLC. [Link]
-
Welch, C. J. (2006). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV. [Link]
-
Shingledecker, C., et al. (2022). Detecting chiral asymmetry in the interstellar medium using propylene-oxide. arXiv. [Link]
-
Li, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
Gouseti, O., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5099. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Guide to Cellular Assays Using (+/-)-1,2-Propylene-d6 Oxide for Isotope Dilution Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In modern cell biology and toxicology, the demand for precise quantification of cellular metabolites and macromolecular adducts is paramount. When dealing with reactive, volatile compounds like propylene oxide, achieving analytical accuracy is a significant challenge. This guide moves beyond a simple list of steps to provide a comprehensive framework for using (+/-)-1,2-Propylene-d6 Oxide (PO-d6), a stable isotope-labeled (SIL) compound, as an internal standard. The core principle we will leverage is isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis in complex biological matrices.[1][2] By introducing a known quantity of PO-d6 early in the sample preparation process, we can effectively control for variability in extraction efficiency, sample loss, and instrument response, thereby ensuring the generation of robust and reliable data.[3] This document outlines the critical safety protocols, the theoretical underpinnings of the technique, and a detailed, field-tested protocol for quantifying DNA adducts in a cell culture model.
Section 1: CRITICAL SAFETY & HANDLING PROTOCOLS
Propylene oxide is a hazardous chemical that requires strict safety measures. It is classified as an acute toxin, a possible carcinogen, and is extremely flammable and volatile (boiling point: 34°C).[4][5] All handling of neat and concentrated stock solutions of both labeled and unlabeled propylene oxide must be performed inside a certified chemical fume hood.
1.1 Personal Protective Equipment (PPE)
-
Hand Protection: Butyl rubber gloves are recommended. Standard nitrile gloves offer insufficient protection against propylene oxide. Always consult glove manufacturer compatibility charts.[4]
-
Eye Protection: ANSI-approved, properly fitting chemical splash goggles or a full-face respirator must be worn.[4]
-
Body Protection: A lab coat, fully buttoned, is mandatory. Ensure it is appropriately sized.[4]
1.2 Engineering Controls & Storage
-
Ventilation: Always handle propylene oxide in a chemical fume hood to prevent inhalation of vapors.[4]
-
Ignition Sources: Keep away from all heat sources, sparks, and open flames. Use explosion-proof equipment where necessary.[6]
-
Storage: Store containers tightly closed in a cool, dry, and well-ventilated flammable storage cabinet. Refrigerated storage (+2°C to +8°C) is recommended for the long-term stability of PO-d6.[4][7]
1.3 Emergency Procedures
-
Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Use appropriate PPE and absorbent materials for containment. Prevent entry into waterways. Call institutional safety personnel for assistance.[4]
1.4 Waste Disposal All materials contaminated with propylene oxide, including pipette tips, culture media, and gloves, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]
Section 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the benchmark for quantification because it employs a stable isotope-labeled version of the analyte as an internal standard (IS).[8] The SIL-IS, in this case PO-d6, is chemically identical to the analyte (unlabeled PO) but has a different mass due to the deuterium atoms.[9] This near-perfect chemical mimicry ensures that both compounds behave almost identically during every step of the analytical process—cell lysis, extraction, derivatization, chromatography, and ionization.[2][10] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS. Therefore, the ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification, irrespective of sample loss or matrix-induced signal suppression.
Section 3: Pre-Experimental Preparation
3.1 Reagents and Materials
-
This compound (CAS: 202468-69-7)[11]
-
Propylene Oxide (unlabeled, CAS: 75-56-9)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Appropriate mammalian cell line (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed is recommended to reduce small molecule interference[12]
-
Phosphate-Buffered Saline (PBS)
-
DNA extraction kit
-
Nuclease P1, Alkaline Phosphatase, DNase I
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
3.2 Preparation of Stock Solutions Caution: Perform all steps in a chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a calibrated gas-tight syringe, transfer a precise volume of PO-d6 to a known volume of anhydrous DMSO to create a high-concentration primary stock (e.g., 1 M). The use of an anhydrous solvent is critical to prevent hydrolysis of the epoxide ring.
-
Prepare serial dilutions from the primary stock to create working stock solutions.
-
Repeat steps 1-3 for the unlabeled propylene oxide.
-
Store stock solutions in tightly sealed glass vials at -20°C.
Section 4: Protocol for Quantifying Propylene Oxide-Induced DNA Adducts
This protocol provides a validated workflow to treat cells with unlabeled propylene oxide and use PO-d6 as an internal standard to quantify the resulting DNA adducts, such as 7-(2-hydroxypropyl)guanine (7-HPGua).[13]
Part A: Cell Treatment
-
Cell Seeding: Seed cells (e.g., A549) into 10 cm culture dishes at a density that will result in ~80-90% confluency on the day of treatment.
-
Preparation of Treatment Media: In the fume hood, prepare fresh treatment media by spiking the desired final concentrations of unlabeled propylene oxide (e.g., 0, 100, 250, 500, 1000 µM) from your stock solution into pre-warmed complete culture medium. A vehicle control (e.g., DMSO) must be included.
-
Cell Exposure: Remove the growth medium from the cells, wash once with sterile PBS, and add the treatment media.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
Part B: Lysis, Spiking, and DNA Extraction
-
Harvest: Following incubation, remove the treatment medium. Wash the cells twice with ice-cold PBS to remove any residual compound.
-
Lysis: Add cell lysis buffer directly to the plate and scrape the cells. Collect the lysate in a microcentrifuge tube.
-
Internal Standard Spiking: This is a critical step. Add a precise, known amount of the PO-d6 internal standard to each lysate sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte amount.
-
DNA Extraction: Proceed with genomic DNA extraction using a commercial kit or a standard phenol-chloroform protocol. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
Part C: DNA Digestion and Sample Cleanup
-
Digestion: In a microcentrifuge tube, digest 20-50 µg of DNA to single nucleosides using an enzymatic cocktail. A typical reaction includes DNase I, followed by nuclease P1 and alkaline phosphatase.
-
Cleanup: Purify the resulting nucleoside mixture using solid-phase extraction (SPE) to remove enzymes and other matrix components that can interfere with LC-MS/MS analysis.[3] Elute the purified nucleosides and dry them under a vacuum.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume of the initial LC mobile phase for analysis.
Section 5: LC-MS/MS Analysis and Data Processing
Analysis is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar nucleosides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting analytes. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns. |
| Gradient | 5% B to 95% B over 10-15 min | A gradient is required to elute analytes and clean the column. |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Nucleosides ionize well in positive mode. |
| MRM Transitions | See Table 2 | For specific and sensitive detection of the analyte and IS. |
Table 2: Example MRM Transitions for 7-HPGua Adduct
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| 7-HPGua (Analyte) | 210.1 | 152.1 | Precursor is [M+H]⁺. Product corresponds to the guanine base.[3] |
| 7-HPGua-d6 (IS) | 216.1 | 152.1 | Precursor is [M+H]⁺ with +6 Da shift. Product ion is the same. |
Data Analysis
-
Integrate the peak areas for the analyte (7-HPGua) and the internal standard (7-HPGua-d6) MRM transitions in each sample.
-
Calculate the peak area ratio (PAR): PAR = Area_Analyte / Area_IS.
-
Generate a calibration curve by analyzing known concentrations of the analyte spiked with the same fixed amount of internal standard.
-
Plot the PAR against the analyte concentration and perform a linear regression.
-
Determine the concentration of the adduct in the experimental samples by using their PAR values in the regression equation from the calibration curve.
-
Normalize the final result to the amount of DNA used in the assay (e.g., adducts per 10⁸ nucleotides).
Section 6: Method Validation and Trustworthiness
For a protocol to be trustworthy, its analytical method must be validated. A phase-appropriate validation strategy is recommended.[14] Key parameters to assess include:
-
Specificity: Ensure no interfering peaks are present at the retention time of the analyte and IS in control samples.
-
Linearity: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy & Precision: Determine how close the measured values are to the true values and the degree of scatter between replicate measurements.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[15]
By rigorously following these safety guidelines, understanding the principles of IDMS, and executing the detailed protocol, researchers can confidently and accurately quantify the cellular impact of compounds like propylene oxide.
References
-
University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. [Link]
-
Lane, A. N., Arumugam, S., & Lorkiewicz, P. K. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1862, 13–31. [Link]
-
Turesky, R. J., & Vouros, P. (2012). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology, 25(10), 2007–2029. [Link]
-
Wikipedia. Stable isotope labeling by amino acids in cell culture. [Link]
-
Tretyakova, N., Sangaiah, R., Yen, T. Y., & Swenberg, J. A. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 25(10), 2007-2029. [Link]
-
Soud, M., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(11), 4263–4269. [Link]
-
Tretyakova, N., Sangaiah, R., Yen, T. Y., & Swenberg, J. A. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. PMC. [Link]
-
Ong, S. E., & Mann, M. (2012). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in Molecular Biology, 753, 305-323. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Ong, S. E., et al. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650-2660. [Link]
-
Kim, J. Y., et al. (2006). Determination of the propylene oxide-hemoglobin adduct by gas chromatography-electron impact ionization mass spectrometry. Journal of Chromatography B, 843(2), 221-226. [Link]
-
New Jersey Department of Health. (2010). Propylene oxide - Hazardous Substance Fact Sheet. [Link]
-
Tretyakova, N., Sangaiah, R., Yen, T. Y., & Swenberg, J. A. (2012). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 780(2), 211-231. [Link]
-
Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Interscan Corporation. (2024). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. [Link]
-
Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18601 Propylene Oxide. [Link]
-
Filipiak, W., et al. (2016). A Compendium of Volatile Organic Compounds (VOCs) Released By Human Cell Lines. PMC. [Link]
-
Purvis, D., et al. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 44(6), 332-336. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Djurisić, L. J., et al. (1993). Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA. Carcinogenesis, 14(6), 1139-1144. [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
-
Eurofins Scientific. (2021). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). [Link]
-
MDPI. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. [Link]
-
U.S. EPA. Assessing Toxicity of Volatile Organic Compounds (VOCs). [Link]
Sources
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. nj.gov [nj.gov]
- 6. balchem.com [balchem.com]
- 7. isotope.com [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. resolvemass.ca [resolvemass.ca]
- 11. usbio.net [usbio.net]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure [mdpi.com]
Quantitative Analysis of Propylene Oxide by GC-MS Following Derivatization with a Deuterated Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Propylene oxide (PO) is a critical chemical intermediate and sterilant, but its high volatility, reactivity, and classification as a potential carcinogen necessitate sensitive and accurate methods for its quantification.[1] Direct analysis of PO by gas chromatography (GC) can be challenging due to its low boiling point (34°C) and potential for in-system reactivity, leading to poor peak shape and unreliable results.[1][2] This application note presents a robust and validated protocol for the trace-level determination of PO by converting it into a stable, less volatile derivative prior to GC-MS analysis. The methodology involves the acid-catalyzed ring-opening of the epoxide with a bromide source to form stable bromohydrin isomers. For accurate and precise quantification, a deuterated internal standard (Propylene Oxide-d6) is employed, which undergoes the same extraction and derivatization process as the native analyte, effectively correcting for matrix effects and variations in reaction yield.[3] This method is particularly suitable for quantifying residual PO in sterilized medical devices, environmental samples, and industrial hygiene monitoring.
Scientific Principle & Rationale
The core of this method lies in transforming the analytical challenge presented by propylene oxide into a routine chromatographic measurement. This is achieved through chemical derivatization, a process that modifies the analyte to improve its suitability for analysis.[4][5]
1.1. The Challenge of Propylene Oxide Analysis
-
Volatility: With a boiling point near room temperature, PO is difficult to handle and can be lost during sample preparation.
-
Reactivity: As a strained three-membered epoxide ring, PO is a potent electrophile, readily reacting with nucleophiles.[1][6] This reactivity can cause interactions with active sites in the GC inlet or column, leading to peak tailing and poor reproducibility.[4]
-
Safety: PO is classified by the IARC as a Group 2B carcinogen, requiring careful handling to minimize exposure.[1]
1.2. Derivatization Strategy: Acid-Catalyzed Halohydrin Formation
To overcome these challenges, this protocol utilizes a classic Sₙ2-type nucleophilic ring-opening reaction.[7]
-
Activation: In an acidic medium, the oxygen atom of the epoxide ring is protonated, making the epoxide a much better electrophile.
-
Nucleophilic Attack: A nucleophile, in this case, a bromide ion (Br⁻), attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack occurs from the backside, leading to an inversion of stereochemistry.[7]
-
Product Formation: The ring opens, forming stable and significantly less volatile propylene bromohydrin isomers: 1-bromo-2-propanol (major product, from attack at the less sterically hindered carbon) and 2-bromo-1-propanol (minor product).[8]
These bromohydrin derivatives exhibit excellent chromatographic behavior and produce characteristic mass spectra, including a distinctive isotopic pattern for bromine (⁷⁹Br/⁸¹Br), which aids in confident identification.
1.3. The Role of the Deuterated Internal Standard
Quantitative accuracy is ensured by incorporating a stable isotope-labeled internal standard, Propylene Oxide-d6 (PO-d6). This standard is added to the sample at the very beginning of the workflow. Because PO-d6 is chemically identical to PO, it undergoes the extraction, derivatization, and analysis with the same efficiency.[3][9] Any analyte loss during sample handling or incomplete derivatization will affect the analyte and the standard proportionally. The mass spectrometer can easily distinguish between the brominated derivative of PO and the heavier brominated derivative of PO-d6. Quantification is therefore based on the ratio of the analyte response to the internal standard response, providing a highly accurate and precise result that is independent of sample volume, extraction recovery, and injection volume.[10]
Experimental Workflow
The logical flow of the analytical process is designed to ensure reproducibility and accuracy from sample collection through to data interpretation.
Materials, Reagents & Instrumentation
Reagents and Standards
| Reagent | Grade | Supplier | Comments |
| Propylene Oxide (PO), ≥99.5% | ACS Reagent | Sigma-Aldrich | Store in a tightly sealed container at 2-8°C. |
| Propylene Oxide-d6 (PO-d6) | ≥98 atom % D | Cambridge Isotope Labs | Used as the internal standard (IS). |
| Hydrobromic Acid (HBr) | 48% in water | Sigma-Aldrich | Corrosive. Handle in a fume hood. |
| Ethanol, Anhydrous | ≥99.5% | Fisher Scientific | Used for extractions and standard preparation. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Used for liquid-liquid extraction of the derivative. |
| Sodium Sulfate, Anhydrous | ACS Grade | VWR | Used for drying the organic extract. |
| Deionized Water | Type I, 18.2 MΩ·cm | Millipore System | Used in work-up steps. |
Instrumentation and Consumables
| Instrument/Component | Specification |
| Gas Chromatograph | Agilent 8890 GC or equivalent, with electronic pressure control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent single quadrupole MS. |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent. |
| Autosampler | G4513A or equivalent. |
| Vials | 2 mL amber glass, PTFE-lined screw caps. |
| Heating Block/Water Bath | Capable of maintaining 60°C ± 2°C. |
| Vortex Mixer | Standard laboratory model. |
| Centrifuge | For phase separation, if needed. |
Detailed Protocols
CAUTION: Propylene oxide is a suspected carcinogen and is highly flammable. All work with pure PO and its concentrated solutions must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
Preparation of Standard Solutions
-
PO-d6 Internal Standard (IS) Stock (100 µg/mL):
-
Tare a 10 mL volumetric flask containing ~8 mL of anhydrous ethanol.
-
Using a chilled microsyringe, add 1 mg of PO-d6.
-
Record the exact weight, then dilute to the mark with ethanol and mix thoroughly. This is the IS Stock Solution.
-
-
PO Primary Stock (1 mg/mL):
-
Prepare gravimetrically in the same manner as the IS stock, adding 10 mg of PO to a 10 mL volumetric flask.
-
-
Calibration Standards (0.1 - 10 µg/mL):
-
Perform serial dilutions of the PO Primary Stock into 10 mL volumetric flasks using anhydrous ethanol.
-
Spike each calibration standard and a "blank" ethanol sample with 50 µL of the 100 µg/mL IS Stock Solution to achieve a final IS concentration of 0.5 µg/mL.
-
Sample Preparation (Example: Medical Device Extraction)
This protocol is adapted from principles outlined in ISO 10993-7 for exhaustive extraction.[11][12]
-
Device Preparation: Cut the medical device into smaller pieces (e.g., <1 cm²) to maximize surface area for extraction. Place a known weight of the material into a suitable glass container.
-
Internal Standard Spiking: Add a known volume of the IS Stock Solution directly to the extraction solvent (anhydrous ethanol) that will be used. The amount should yield a final concentration similar to the expected analyte levels (e.g., 0.5 µg/mL).
-
Extraction: Add the IS-spiked ethanol to the sample. The volume should be sufficient to fully immerse the device material. Seal the container.
-
Incubation: Agitate the sample at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours) to extract residual PO.
-
Sample Aliquot: After extraction, carefully remove a 1 mL aliquot of the ethanol extract for the derivatization step.
Derivatization Protocol
-
Reaction Setup: In a 2 mL autosampler vial, combine:
-
1.0 mL of the sample extract or calibration standard.
-
100 µL of 48% Hydrobromic Acid (HBr).
-
-
Reaction: Tightly cap the vial and vortex for 10 seconds.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes .
-
Rationale: Elevated temperature accelerates the Sₙ2 reaction, ensuring complete derivatization within a reasonable timeframe. 60°C is sufficient to drive the reaction without significant loss of reactants or products.
-
-
Cooling: Remove the vial and allow it to cool to room temperature.
Derivative Extraction (Work-up)
-
Quenching & Extraction: Add 500 µL of deionized water and 500 µL of ethyl acetate to the cooled reaction vial.
-
Rationale: Ethyl acetate is an effective solvent for extracting the relatively nonpolar bromohydrin derivatives, while the unreacted HBr and other polar components remain in the aqueous phase.
-
-
Mixing: Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve a clean separation between the upper organic layer (ethyl acetate) and the lower aqueous layer.
-
Transfer: Carefully transfer the upper organic layer (~400 µL) to a clean 2 mL autosampler vial containing a small amount (~50 mg) of anhydrous sodium sulfate.
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic extract, which can interfere with GC analysis and degrade the column.
-
-
Final Sample: Let the vial sit for 5 minutes, then transfer the dried extract to a final autosampler vial with a micro-insert. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Inlet | Splitless Mode, 250°C | Ensures quantitative transfer of analytes onto the column. High temperature prevents condensation. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | 40°C (hold 2 min), ramp 15°C/min to 250°C (hold 3 min) | Initial low temperature traps analytes at the head of the column. The ramp separates compounds by boiling point. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation before the ion source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization energy for creating reproducible fragmentation patterns. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for each target compound. |
Selected Ion Monitoring (SIM) Parameters
The primary product, 1-bromo-2-propanol, is used for quantification.
| Compound | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| PO Derivative (1-bromo-2-propanol) | ~7.5 min | 107 | 109, 45 |
| PO-d6 Derivative (1-bromo-2-propanol-d6) | ~7.45 min | 112 | 114, 48 |
Rationale for Ion Selection:
-
m/z 107/109: Represents the [CH₂CH(OH)CH₂⁷⁹Br]⁺ and [CH₂CH(OH)CH₂⁸¹Br]⁺ fragment. The ~1:1 ratio of these ions is a characteristic signature of a single bromine atom. The m/z 107 ion is typically chosen for quantification.
-
m/z 45: Represents the [CH(OH)CH₃]⁺ fragment from alpha-cleavage, confirming the propanol structure.
-
Deuterated Ions: The ions for the PO-d6 derivative are shifted by the mass of the deuterium atoms, allowing for unambiguous differentiation from the native analyte derivative.
Data Analysis and Quality Control
-
Calibration Curve: Plot the response ratio (Peak Area of PO Derivative / Peak Area of PO-d6 Derivative) against the concentration of the PO calibration standards. Perform a linear regression to obtain the calibration function. A correlation coefficient (r²) of >0.995 is required.
-
Quantification: Calculate the response ratio for the unknown sample and use the linear regression equation to determine the concentration of the PO derivative.
-
Final Calculation: Back-calculate the initial concentration of PO in the sample, accounting for the initial sample weight/volume and the volume of extraction solvent used.
-
Quality Control:
-
Method Blank: Analyze a blank sample (ethanol + IS) with each batch to check for contamination.
-
Qualifier Ion Ratios: The ratio of qualifier to quantifier ions for each compound must be within ±20% of the average ratio observed in the calibration standards.
-
LOD/LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined experimentally, with an LOQ typically defined by a signal-to-noise ratio of at least 10:1.[1]
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | Incomplete reaction; reagent degradation; presence of moisture. | Ensure HBr is fresh. Increase reaction time/temperature slightly. Ensure all solvents are anhydrous. |
| Poor Peak Shape (Tailing) | Active sites in GC inlet/column; incomplete derivatization. | Use a fresh, deactivated inlet liner. Condition or replace the GC column. Optimize derivatization conditions. |
| High Background Signal | Contaminated solvents or reagents; carryover from previous injection. | Run a solvent blank to identify the source of contamination. Use high-purity reagents. |
| Variable IS Response | Inconsistent spiking; degradation of IS during storage or extraction. | Ensure accurate and consistent addition of IS to all samples/standards. Check stability of IS stock solution. |
References
- Millstone Medical Outsourcing. (2025). Methods for Measuring Ethylene Oxide Residuals via Extensive Extraction.
- Diekmann, J., et al. (n.d.). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry.
- BenchChem. (2025). Stereochemistry of (R)-(+)-Propylene Oxide Ring-Opening: An In-Depth Technical Guide.
- Chen, Y. J., et al. (2024). Development of the headspace gas chromatography-tandem mass spectrometry method for ethylene oxide and ethylene chlorohydrin residue in medical devices. PubMed.
- Djuric, Z., & Sinsheimer, J. E. (1984). Reactivity of propylene oxides towards deoxycytidine and identification of reaction products. Chemico-Biological Interactions.
- TSI Journals. (2015). Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study.
- Agilent Technologies, Inc. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U.
- Diekmann, J., et al. (2025). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate.
- International Organization for Standardization. (n.d.). ISO 10993-7.
- International Organization for Standardization. (2008). ISO 10993-7:2008.
- Occupational Safety and Health Administration. (n.d.). Propylene Oxide.
- C. G. Swain, et al. (1953). Reaction of Propylene Oxide with Hydrogen Halides. Journal of the American Chemical Society.
- Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- SlidePlayer. (n.d.). Derivatization in GC.
- Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate.
- IntechOpen. (2012). Derivatization reactions and reagents for gas chromatography analysis.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. agilent.com [agilent.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of propylene oxides towards deoxycytidine and identification of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nhiso.com [nhiso.com]
- 12. mdcpp.com [mdcpp.com]
Application Note: Quantitative Proteomic Analysis Using Isotope-Labeled (±)-1,2-Propylene-d6 Oxide for Cysteine Alkylation
Introduction: The Critical Role of Cysteine Alkylation in Mass Spectrometry-Based Proteomics
In the landscape of quantitative proteomics, the precise and complete modification of protein functional groups is paramount for accurate and reproducible results. Cysteine residues, with their highly nucleophilic thiol (-SH) groups, play a crucial role in protein structure and function through the formation of disulfide bonds. For bottom-up proteomics, these disulfide bonds must be cleaved to ensure complete protein denaturation and efficient enzymatic digestion.[1][][3] Following reduction, the resulting free thiols are susceptible to re-oxidation, which can lead to sample heterogeneity and complicate mass spectrometry (MS) data analysis.
To prevent this, a crucial step in sample preparation is the alkylation of these free cysteine residues. This process involves the covalent modification of the thiol group, forming a stable thioether bond that "caps" the cysteine and prevents disulfide bond reformation.[1][4] While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, they are not without their drawbacks, including potential side reactions with other amino acid residues such as methionine, lysine, and the peptide N-terminus.[5][6][7][8] Such off-target modifications can interfere with peptide identification and quantification.
This application note introduces a robust method for quantitative proteomics utilizing (±)-1,2-Propylene-d6 Oxide as a deuterated alkylating agent. This stable isotope labeling approach allows for the differential modification of cysteine residues in two distinct sample populations (e.g., control vs. treated). The resulting mass shift of 6 Da between the light ((±)-1,2-Propylene Oxide) and heavy ((±)-1,2-Propylene-d6 Oxide) labeled peptides enables accurate relative quantification at the MS1 level.[]
Principle of the Method: Isotopic Labeling via Epoxide Chemistry
The methodology is based on the chemical labeling of proteins or peptides after extraction and reduction. Two sample sets are alkylated in parallel: one with the standard, "light" (d0) (±)-1,2-Propylene Oxide and the other with the "heavy" (d6) deuterated version. (±)-1,2-Propylene Oxide reacts with the nucleophilic thiol group of cysteine via a ring-opening reaction, forming a stable hydroxypropyl thioether linkage.
The reaction mechanism proceeds through a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond. The reaction is typically carried out under basic conditions to promote the deprotonation of the cysteine thiol group, thereby increasing its nucleophilicity.
Following the separate alkylation reactions, the "light" and "heavy" samples are combined. This early pooling of samples minimizes variability introduced during subsequent sample handling steps, such as digestion, fractionation, and LC-MS/MS analysis, a key advantage of chemical labeling strategies.[] In the mass spectrometer, the same peptide from the two samples will appear as a pair of peaks separated by a precise mass difference, allowing for their relative abundance to be determined by comparing their respective signal intensities.
Advantages of (±)-1,2-Propylene-d6 Oxide for Quantitative Proteomics
-
High Reactivity and Specificity: Epoxides like propylene oxide are effective alkylating agents for thiols. The reaction conditions can be optimized to favor specific modification of cysteine residues.
-
Irreversible Modification: The resulting thioether bond is stable under the conditions required for downstream proteomic analysis, ensuring the permanent capping of cysteine residues.
-
Accurate Quantification: The 6 Da mass difference between the d0 and d6 labeled peptides provides a clear and resolvable isotopic signature for accurate quantification in high-resolution mass spectrometers.
-
Cost-Effective: Compared to some other isotopic labeling methods, chemical labeling with deuterated reagents can be a more economical approach for large-scale quantitative studies.[]
Experimental Workflow and Protocols
The following section provides a detailed protocol for the application of (±)-1,2-Propylene-d6 Oxide in a typical in-solution proteomics workflow.
Diagram of the Quantitative Proteomics Workflow
Caption: Workflow for quantitative proteomics using differential alkylation with (±)-1,2-Propylene Oxide.
Protocol 1: In-Solution Protein Reduction and Alkylation
This protocol is designed for 100 µg of protein per sample. All steps should be performed in a fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
Protein extract in a suitable lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
(±)-1,2-Propylene Oxide (light/d0)
-
(±)-1,2-Propylene-d6 Oxide (heavy/d6)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Sequencing-grade modified Trypsin
-
Formic Acid (FA)
Procedure:
-
Protein Solubilization and Quantification:
-
Ensure proteins are fully solubilized in a denaturing buffer such as 8 M urea in 50 mM Tris-HCl, pH 8.5.
-
Perform a protein concentration assay (e.g., BCA assay) to accurately determine the protein concentration for each sample.
-
-
Reduction:
-
To 100 µg of protein, add DTT to a final concentration of 10 mM.
-
Incubate the samples at 56°C for 30 minutes to reduce all disulfide bonds.
-
Allow the samples to cool to room temperature.
-
-
Differential Alkylation:
-
For the "light" sample: Add (±)-1,2-Propylene Oxide to a final concentration of 30 mM.
-
For the "heavy" sample: Add (±)-1,2-Propylene-d6 Oxide to a final concentration of 30 mM.
-
Incubate both samples for 1 hour at 37°C in the dark with gentle shaking.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted propylene oxide, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
-
Sample Combination and Buffer Exchange:
-
Combine the "light" and "heavy" labeled samples in a 1:1 protein amount ratio.
-
Dilute the combined sample at least 4-fold with 50 mM Ammonium Bicarbonate (pH 8.0) to reduce the urea concentration to below 2 M, which is essential for trypsin activity.
-
-
Enzymatic Digestion:
-
Add sequencing-grade modified trypsin to the protein mixture at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Peptide Cleanup:
-
Acidify the digest by adding formic acid to a final concentration of 1% to stop the trypsin activity.
-
Proceed with peptide desalting and concentration using a C18 solid-phase extraction method (e.g., StageTips or Sep-Pak cartridges).
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Analyze the samples on a high-resolution mass spectrometer capable of resolving the isotopic pairs.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to identify peptide pairs and quantify the intensity ratio of the "heavy" to "light" peaks.
Mass Shift and Isotopic Pattern
The covalent addition of (±)-1,2-Propylene Oxide to a cysteine residue results in a mass increase.
| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Adduct Mass Shift (Da) |
| (±)-1,2-Propylene Oxide | C₃H₆O | 58.04186 | +58.042 |
| (±)-1,2-Propylene-d6 Oxide | C₃D₆O | 64.07946 | +64.079 |
The expected mass difference between the heavy and light labeled peptides will be 6.037 Da per modified cysteine residue.
Diagram of the Cysteine Alkylation and Resulting Mass Spectrum
Caption: Alkylation of a cysteine-containing peptide and the resulting isotopic pair in the mass spectrum.
Troubleshooting and Method Optimization
-
Incomplete Alkylation: If unmodified cysteine residues are detected, consider increasing the concentration of the propylene oxide reagent (e.g., to 50 mM) or extending the incubation time. Ensure the pH of the reaction buffer is between 8.0 and 8.5 to facilitate thiol deprotonation.
-
Side Reactions: While propylene oxide is generally more specific to thiols than haloacetamides, side reactions at other nucleophilic sites (e.g., lysine, N-terminus) can occur, especially at higher pH. If significant off-target modifications are observed, consider performing the alkylation at a slightly lower pH (e.g., 7.5-8.0).
-
Poor Quantification Accuracy: Ensure equal amounts of "light" and "heavy" labeled samples are mixed. Inaccurate protein quantification prior to labeling is a common source of error.
Conclusion
The use of (±)-1,2-Propylene-d6 Oxide offers a powerful and reliable method for quantitative proteomics. By providing a stable and distinct mass signature, this reagent enables the accurate relative quantification of protein expression levels and cysteine occupancy. The straightforward protocol, combined with the benefits of early sample pooling, makes this an attractive strategy for researchers in drug development and various fields of biological science seeking to understand dynamic changes in the proteome.
References
-
Wang, M., & Li, L. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of The American Society for Mass Spectrometry, 25(12), 2149–2158. Retrieved from [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3433–3438. Retrieved from [Link]
-
Oo, M., et al. (2023). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR protocols, 4(4), 102657. Retrieved from [Link]
-
Zabuga, A. V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteome research, 20(1), 773–781. Retrieved from [Link]
-
Zabuga, A. V., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propylene oxide. NIST WebBook. Retrieved from [Link]
-
Gorshkov, V., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Retrieved from [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Glutathione Conjugation Assay with (+/-)-1,2-Propylene-d6 Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH) conjugation, a pivotal Phase II metabolic process, is essential for the detoxification of a vast array of xenobiotics and endogenous compounds. This reaction, predominantly catalyzed by glutathione S-transferases (GSTs), enhances the water solubility of lipophilic substances, facilitating their elimination from the body.[][2] This application note provides a comprehensive guide to performing a glutathione conjugation assay using the deuterated substrate (+/-)-1,2-Propylene-d6 Oxide. The use of a stable isotope-labeled substrate offers distinct advantages for metabolite identification and quantification, particularly when employing mass spectrometry-based analytical techniques. We present a detailed protocol, from reagent preparation to data analysis, and discuss the scientific rationale behind key experimental steps. This guide is intended to equip researchers in drug metabolism, toxicology, and related fields with the necessary tools to accurately assess the role of glutathione conjugation in the disposition of epoxide-containing compounds.
Introduction to Glutathione Conjugation
Glutathione (γ-glutamyl-cysteinyl-glycine) is a tripeptide that plays a central role in cellular defense against oxidative stress and toxic insults.[3] The nucleophilic thiol group of its cysteine residue readily attacks electrophilic centers on various molecules, a process known as glutathione conjugation.[4][5] This reaction is a critical detoxification pathway, converting potentially harmful electrophiles into more water-soluble and readily excretable glutathione conjugates.[][6]
The glutathione S-transferase (GST) superfamily of enzymes catalyzes the majority of these conjugation reactions.[5] GSTs are found in most living organisms and are divided into several classes based on their structure and substrate specificity.[7][8][9] These enzymes bind both glutathione and the electrophilic substrate, facilitating the nucleophilic attack of the glutathione thiolate on the substrate.[5][10]
Significance in Drug Development:
Understanding the extent and rate of glutathione conjugation is paramount in drug development for several reasons:
-
Detoxification and Safety Assessment: Many drug candidates are metabolized to reactive electrophilic intermediates. Efficient glutathione conjugation is a primary mechanism for neutralizing these potentially toxic species, preventing cellular damage.[][11]
-
Pharmacokinetics: The formation of glutathione conjugates significantly alters the physicochemical properties of a drug, impacting its distribution, metabolism, and excretion (ADME) profile.
-
Drug-Drug Interactions: Co-administered drugs can compete for the same GST isoforms or deplete cellular glutathione levels, leading to altered metabolism and potential toxicity.
-
Drug Resistance: In oncology, overexpression of GSTs in tumor cells can lead to resistance to chemotherapeutic agents by enhancing their detoxification.[7][12]
The Role of this compound as a Substrate
Epoxides are a class of reactive electrophiles that are common metabolites of various drugs and environmental toxins. Propylene oxide is a model epoxide substrate used to study GST activity.[13] The use of a deuterated analog, this compound, provides several analytical advantages:
-
Mass Spectrometry-Based Detection: The deuterium-labeled conjugate can be easily distinguished from endogenous, non-labeled compounds by its increased mass-to-charge ratio (m/z). This is particularly beneficial for complex biological matrices.
-
Internal Standard: Deuterated compounds can serve as ideal internal standards in quantitative mass spectrometry assays, as they co-elute with the non-labeled analyte and exhibit similar ionization efficiencies, leading to more accurate quantification.
-
Mechanistic Studies: The use of deuterated substrates can help elucidate enzymatic mechanisms by investigating kinetic isotope effects.[14]
Visualizing the Glutathione Conjugation Pathway
The following diagram illustrates the enzymatic conjugation of glutathione with propylene oxide, catalyzed by glutathione S-transferase.
Caption: Enzymatic conjugation of glutathione and propylene oxide.
Experimental Protocol: Glutathione Conjugation Assay
This protocol outlines the steps for an in vitro assay to measure the formation of the glutathione conjugate of this compound.
Reagents and Materials
-
This compound
-
Reduced Glutathione (GSH)
-
Recombinant human Glutathione S-Transferase (specific isoform of interest, e.g., GSTA1, GSTM1, GSTP1)[15]
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath
-
LC-MS/MS system
Reagent Preparation
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer and dilute to 100 mM with ultrapure water. Adjust the pH to 7.4.
-
Reduced Glutathione (GSH) Stock Solution (100 mM): Dissolve the appropriate amount of GSH in ultrapure water. Prepare fresh daily.
-
This compound Stock Solution (100 mM): Due to its volatility, prepare the stock solution in a sealed vial with a suitable solvent like acetonitrile or DMSO.
-
GST Enzyme Solution: Dilute the recombinant GST to the desired working concentration in potassium phosphate buffer. Keep on ice.
Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mM GSH (final concentration)
-
1 mM this compound (final concentration)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the GST enzyme solution to the pre-incubated reaction mixture to initiate the reaction. The final enzyme concentration will depend on the specific activity of the enzyme and should be optimized.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). Time course experiments are recommended to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.
-
Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental workflow.
Caption: Step-by-step experimental workflow.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of the glutathione conjugate.[11][16]
Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the conjugate, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. Negative ion mode can be advantageous for GSH conjugates.[17] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions should be optimized for the specific glutathione conjugate of this compound. The precursor ion will be the [M+H]+ or [M-H]- of the conjugate. The product ions are typically fragments of the glutathione moiety. A common neutral loss for glutathione conjugates is 129 Da (pyroglutamic acid) in positive ion mode.[11][18]
Data Analysis and Interpretation
The formation of the glutathione conjugate can be quantified by creating a standard curve with a synthetic standard of the deuterated conjugate. The rate of conjugate formation can then be calculated and used to determine the kinetic parameters of the GST enzyme, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Table 1: Example Quantitative Data
| GST Isoform | Substrate Concentration (µM) | Initial Velocity (nmol/min/mg protein) |
| GSTA1-1 | 10 | 5.2 |
| 50 | 23.8 | |
| 100 | 45.1 | |
| 500 | 152.3 | |
| GSTM1-1 | 10 | 12.5 |
| 50 | 58.9 | |
| 100 | 110.2 | |
| 500 | 350.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the assay, the following controls should be included:
-
No-Enzyme Control: A reaction mixture without the GST enzyme to assess the rate of non-enzymatic conjugation.
-
No-Substrate Control: A reaction mixture without this compound to ensure that there are no interfering peaks at the retention time of the conjugate.
-
Positive Control: A known substrate for the GST isoform being tested to confirm enzyme activity. 1-chloro-2,4-dinitrobenzene (CDNB) is a common general substrate for many GSTs.[19][20]
Conclusion
The glutathione conjugation assay using this compound is a robust and sensitive method for investigating the role of GSTs in the metabolism of epoxides. The use of a deuterated substrate coupled with LC-MS/MS analysis provides high specificity and accuracy, making this a valuable tool in drug discovery and development. By following the detailed protocol and incorporating the appropriate controls, researchers can obtain reliable and reproducible data to inform their understanding of drug metabolism and safety.
References
-
Xcode Life. What Is Glutathione Conjugation?. [Link]
-
JoVE. Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. [Link]
-
Castro-Perez, J. M., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry, 19(6), 843–849. [Link]
-
Wikipedia. Glutathione S-transferase. [Link]
-
Scherf, G., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. [Link]
-
Salinas, A. E., & Wong, M. G. (1999). Glutathione S-transferases--a review. Current Medicinal Chemistry, 6(4), 279-309. [Link]
-
Baillie, T. A., & Davis, M. R. (2001). Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Journal of Mass Spectrometry, 36(11), 1183–1193. [Link]
-
Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology, 30(6), 445-600. [Link]
-
Łoczechin, A., et al. (2019). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Cancers, 11(11), 1779. [Link]
-
University of California, Davis. Glutathione Conjugation!. [Link]
-
San Diego State University. Enzyme Assay for Glutathione S-Transferase Protocol. [Link]
-
ANSTO. Studying enzyme mechanisms using deuterated substrates. [Link]
-
Sheehan, D., et al. (2001). Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily. Biochemical Journal, 360(Pt 1), 1–16. [Link]
-
Liu, S., et al. (1993). The catalytic mechanism of glutathione S-transferase (GST). Spectroscopic determination of the pKa of Tyr-9 in rat alpha 1-1 GST. The Journal of Biological Chemistry, 268(26), 19188–19191. [Link]
-
ResearchGate. Detection of glutathione conjugates through LC/MS/MS. [Link]
-
Shultz, M. A., et al. (2003). Measurement of glutathione conjugates. Current Protocols in Toxicology, Chapter 6, Unit 6.8. [Link]
-
Wikipedia. Nicotinamide adenine dinucleotide. [Link]
-
Bouligand, J., et al. (2006). Liquid chromatography-tandem mass spectrometry assay of reduced and oxidized glutathione and main precursors in mice liver. Journal of Chromatography B, 832(1), 67–74. [Link]
-
AMSBIO. Glutathione Assay. [Link]
-
G-Biosciences. Glutathione Assay (Colorimetric). [Link]
-
Assay Genie. Glutathione Colorimetric Assay Kit. [Link]
-
Guo, Z., & Marsh, E. N. G. (2007). Synthesis of Mono- and Di-Deuterated (2S, 3S)-3-Methylaspartic Acids to Facilitate Measurement of Intrinsic Kinetic Isotope Effects in Enzymes. Journal of Organic Chemistry, 72(15), 5824–5827. [Link]
-
Thier, R., et al. (1999). Differential Substrate Behaviours of Ethylene Oxide and Propylene Oxide Towards Human Glutathione Transferase Theta hGSTT1-1. Archives of Toxicology, 73(10-11), 499–505. [Link]
-
De Feyter, H. M., et al. (2018). Metabolic imaging with deuterium labeled substrates. Progress in Nuclear Magnetic Resonance Spectroscopy, 105, 1–18. [Link]
-
ResearchGate. Workflow of a DMI study: Deuterated substrate can be administered... [Link]
-
Ralat, L. A., et al. (2011). Functional Interaction of Glutathione S-transferase pi and Peroxiredoxin 6 in Intact Cells. Journal of Biological Chemistry, 286(20), 17929–17937. [Link]
-
Parker, L. J., & Whiteman, M. (2020). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. Antioxidants, 9(12), 1269. [Link]
-
Allocati, N., et al. (2018). Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases. Oncogenesis, 7(1), 8. [Link]
-
Zarth, A. T., et al. (2015). Benzene oxide is a substrate for glutathione S-transferases. Chemico-Biological Interactions, 242, 390–395. [Link]
Sources
- 2. What Is Glutathione Conjugation? - Xcode Life [xcode.life]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]
- 5. Glutathione S-transferase - Wikipedia [en.wikipedia.org]
- 6. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure, function and evolution of glutathione transferases: implications for classification of non-mammalian members of an ancient enzyme superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation [mdpi.com]
- 10. The catalytic mechanism of glutathione S-transferase (GST). Spectroscopic determination of the pKa of Tyr-9 in rat alpha 1-1 GST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ansto.gov.au [ansto.gov.au]
- 15. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Negative ion tandem mass spectrometry for the detection of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Functional Interaction of Glutathione S-transferase pi and Peroxiredoxin 6 in Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing the Metabolic Fate of Propylene Oxide Using Stable Isotope Labeling
Introduction: The Challenge of Propylene Oxide
Propylene oxide (PO) is a highly reactive epoxide widely used as an industrial intermediate in the production of polyurethanes, propylene glycol, and other chemicals. Due to its reactivity, PO is classified as a probable human carcinogen, primarily because of its ability to form adducts with DNA and proteins. Understanding the metabolic fate of PO is therefore critical for accurate risk assessment and for developing strategies to mitigate its toxicity.
The primary metabolic pathways for PO in mammals involve enzymatic detoxification. Two major routes are:
-
Hydrolysis: Catalyzed by microsomal epoxide hydrolase (mEH), converting PO to 1,2-propanediol.
-
Glutathione (GSH) Conjugation: Mediated by glutathione S-transferases (GSTs), leading to the formation of mercapturic acid derivatives that are excreted in urine.
This application note provides a detailed protocol for tracing the metabolic fate of PO using deuterium (²H or D) labeling. The use of a stable isotope-labeled version of PO (e.g., D₆-propylene oxide) allows for the unambiguous differentiation of the parent compound and its metabolites from endogenous molecules using mass spectrometry. This approach provides a powerful tool for pharmacokinetic (PK) and metabolite profiling studies.
Principle: The Power of Deuterium Labeling in Metabolite ID
Stable Isotope Labeling (SIL) is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The technique involves replacing one or more atoms in a molecule with their heavier, non-radioactive stable isotopes.
Why Deuterium?
-
Mass Shift: Deuterium (²H) has a mass of ~2 Da, while protium (¹H) has a mass of ~1 Da. Replacing hydrogens with deuteriums creates a distinct mass shift in the parent molecule and its subsequent metabolites, which is easily detectable by a mass spectrometer.
-
No Isotopic Scrambling: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it less likely to exchange under physiological conditions, ensuring the label remains intact throughout the metabolic process.
-
High Abundance: Deuterium-labeled compounds can be synthesized with high isotopic purity.
When a 1:1 mixture of labeled (d-PO) and unlabeled (h-PO) compound is administered, the mass spectrometer will detect unique "doublets" for the parent compound and all its metabolites. These doublets, separated by the number of deuterium atoms, provide a clear and unmistakable signature, simplifying metabolite identification against a complex biological background.
Experimental Design & Workflow
A successful metabolic fate study requires careful planning from the selection of the labeled compound to the final data analysis. The overall workflow is designed to ensure data integrity and reproducibility.
Figure 1: General experimental workflow for a deuterium-labeled propylene oxide metabolic fate study.
Selection of Labeled Material
Commercially available D₆-propylene oxide (perdeuterated) is recommended. The high number of labels (six) provides a significant mass shift (+6 Da), which is ideal for distinguishing metabolites from background noise. Isotopic purity should be >98% to minimize interference from unlabeled species.
In Vitro vs. In Vivo Models
-
In Vitro Models (e.g., Liver Microsomes, S9 Fractions, Hepatocytes): Ideal for initial screening and mechanistic studies. They are cost-effective and allow for the investigation of specific enzyme pathways (e.g., CYP450, mEH, GSTs) by using specific inhibitors or recombinant enzymes. Human-derived systems are crucial for human-relevant metabolite identification.
-
In Vivo Models (e.g., Rodents): Essential for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME). These studies provide crucial pharmacokinetic data and reveal the full spectrum of metabolites formed in a whole organism, including those from extrahepatic tissues.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to identify metabolites formed by hepatic phase I (e.g., hydrolysis) and phase II (e.g., glutathione conjugation) enzymes.
Materials & Reagents
-
D₆-Propylene Oxide (D₆-PO)
-
Unlabeled Propylene Oxide (PO)
-
Pooled Human Liver Microsomes (HLM), 0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., G6P, G6PDH)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) - optional, for glucuronidation screening
-
Reduced Glutathione (GSH)
-
Internal Standard (IS): e.g., D₆-1,2-propanediol
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
-
Water with 0.1% Formic Acid (FA)
Step-by-Step Incubation Protocol
-
Prepare Master Mix: On ice, prepare a master mix containing the NADPH regenerating system and GSH in 0.5 M phosphate buffer. For every 1 mL of final incubation volume, add components for a final concentration of 1 mM NADPH and 5 mM GSH.
-
Aliquot HLM: Thaw HLM on ice. Dilute with cold phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.
-
Initiate Pre-incubation: Add the diluted HLM to the master mix. Gently vortex and pre-incubate at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Add a 1:1 mixture of PO and D₆-PO (e.g., final concentration of 10 µM each) to the HLM mixture to start the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing 2 volumes (100 µL) of ice-cold ACN with the internal standard. This step precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic design for a PK and metabolite profiling study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Dosing and Sample Collection
-
Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week.
-
Dosing: Administer a 1:1 mixture of PO and D₆-PO via oral gavage or intravenous (IV) injection at a suitable dose (e.g., 25 mg/kg).
-
Blood Collection: Collect blood samples (~100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.
-
Urine Collection: House animals in metabolic cages to collect urine over specific intervals (e.g., 0-8h, 8-24h). Record the total volume and store an aliquot at -80°C.
-
Terminal Tissue Collection: At the end of the study (e.g., 24 hours), euthanize the animals and collect tissues of interest (e.g., liver, kidney). Flash-freeze in liquid nitrogen and store at -80°C.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing the polar metabolites of PO.
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate or autosampler vial for injection.
LC-MS/MS Parameters
The following table provides example parameters. These must be optimized for the specific instrument and metabolites.
| Parameter | Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 2% to 95% B over 5 minutes | A generic gradient to elute a wide range of metabolites. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive & Negative Switching | Captures metabolites that ionize in either polarity. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For quantification of known metabolites. |
| Analysis Mode | Product Ion Scan / Neutral Loss Scan | For identification of unknown metabolites. |
Expected Mass Transitions
The key advantage of the deuterium label is the predictable mass shift.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 1,2-Propanediol (h) | 77.0 [M+H]⁺ | 59.0 | Positive |
| D₆-1,2-Propanediol (d) | 83.0 [M+H]⁺ | 64.0 | Positive |
| GSH Conjugate (h) | 366.1 [M+H]⁺ | 237.1 | Positive |
| D₆-GSH Conjugate (d) | 372.1 [M+H]⁺ | 237.1 | Positive |
| N-acetylcysteine Conjugate (h) | 220.1 [M-H]⁻ | 129.0 | Negative |
| D₆-N-acetylcysteine Conjugate (d) | 226.1 [M-H]⁻ | 129.0 | Negative |
Note: The fragment ion for the GSH conjugate does not contain the deuterated propyl moiety, hence it does not shift. This is valuable information for structural elucidation.
Data Analysis & Interpretation
Metabolite Identification
The primary goal is to screen for isotopic doublets.
-
Extract ion chromatograms for the predicted parent and metabolite masses (both labeled and unlabeled).
-
Look for pairs of peaks that co-elute and have the expected mass difference (e.g., +6 Da).
-
Confirm the identity by acquiring fragmentation spectra (MS/MS). The labeled and unlabeled compounds should show similar fragmentation patterns, with fragments containing the label exhibiting the expected mass shift.
Figure 2: Simplified metabolic pathways of propylene oxide showing the two major detoxification routes.
Quantitative Analysis
For pharmacokinetic analysis, construct calibration curves for each analyte using reference standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. From this, key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) can be calculated for both the parent compound and its major metabolites.
Conclusion
The use of deuterium-labeled propylene oxide is an indispensable tool for accurately and efficiently characterizing its metabolic fate. This methodology allows for confident identification of metabolites against a complex biological matrix and provides reliable quantitative data for pharmacokinetic modeling and risk assessment. The protocols outlined here provide a robust framework for researchers in toxicology, drug metabolism, and environmental health sciences to investigate the biotransformation of this important industrial chemical.
References
-
National Toxicology Program, Department of Health and Human Services. (2021). Report on Carcinogens, Fifteenth Edition.[Link]
-
International Agency for Research on Cancer. (1994). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60: Some Industrial Chemicals.[Link]
-
Soran, A. D., & Gleave, M. (2015). Carcinogenicity of propylene oxide. Informa Healthcare.[Link]
-
Guengerich, F. P., & Johnson, W. W. (2015). Kinetics of hydrolysis of propylene oxide by mouse, rat, and human liver microsomes and purified mouse and human epoxide hydrolases. Chemical Research in Toxicology, 28(5), 1039–1045.[Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
Mastering the Analysis of (+/-)-1,2-Propylene-d6 Oxide: A Guide to Advanced Sample Preparation Techniques
Introduction: The Significance of Precise (+/-)-1,2-Propylene-d6 Oxide Quantification
This compound (D6-PO), a deuterated isotopologue of propylene oxide, serves as a critical internal standard in analytical methodologies aimed at the precise quantification of its non-labeled counterpart. Propylene oxide is a significant industrial chemical primarily used in the production of polyurethanes and propylene glycol. However, its classification as a probable human carcinogen necessitates sensitive and accurate monitoring in various matrices, including environmental samples, food products, and biological specimens from exposed individuals.[1][2][3] The inherent volatility and reactivity of propylene oxide present considerable challenges in its analysis. The use of a stable, isotopically labeled internal standard like D6-PO is paramount for correcting analyte losses during sample preparation and instrumental analysis, thereby ensuring the reliability of quantitative data.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced sample preparation techniques for the analysis of this compound. We will delve into the intricacies of various extraction and concentration methods, explaining the scientific principles that underpin each procedural step. Our focus is to equip you with the expertise to select and implement the most appropriate sample preparation strategy for your specific analytical needs, ensuring data of the highest quality and integrity.
Navigating the Challenges: Key Considerations for D6-PO Sample Preparation
The physicochemical properties of this compound, particularly its high volatility (boiling point: ~34°C) and susceptibility to nucleophilic attack, demand meticulous attention during sample handling and preparation.[4] Key challenges include:
-
Analyte Loss: Evaporation of the highly volatile D6-PO can occur at every stage, from sample collection to injection into the analytical instrument.
-
Matrix Effects: Complex sample matrices, such as blood, urine, or food homogenates, can interfere with the extraction and detection of the analyte.
-
Reactivity: The epoxide ring of propylene oxide is prone to opening by nucleophiles (e.g., water, halides), leading to the formation of byproducts and an underestimation of the true concentration.[5]
Effective sample preparation techniques must address these challenges by efficiently isolating and concentrating D6-PO while minimizing degradation and matrix interference.
Core Sample Preparation Methodologies: A Comparative Overview
The choice of sample preparation technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical mainstay for propylene oxide analysis. The following sections detail the most effective sample preparation techniques compatible with GC-MS.
Headspace Analysis: The Gold Standard for Volatiles
Headspace (HS) analysis is a powerful and widely used technique for the extraction of volatile organic compounds (VOCs) from liquid or solid samples. It involves analyzing the vapor phase in equilibrium with the sample, thereby avoiding the injection of non-volatile matrix components into the GC system.[6]
a) Static Headspace (SHS) Analysis
In SHS, the sample is sealed in a vial and heated to a specific temperature to facilitate the partitioning of volatile analytes into the headspace. A portion of this vapor is then injected into the GC-MS.
Scientific Rationale: The partitioning of an analyte between the sample matrix and the headspace is governed by its partition coefficient (K). Heating the sample increases the vapor pressure of the analyte, shifting the equilibrium towards the gas phase and increasing its concentration in the headspace. The addition of salts ("salting out") can further enhance the partitioning of polar analytes into the headspace by decreasing their solubility in the aqueous phase.[7]
b) Dynamic Headspace (DHS) Analysis (Purge-and-Trap)
DHS, also known as purge-and-trap, is a more sensitive technique than SHS. An inert gas is bubbled through the sample, continuously "purging" the volatile analytes into the gas phase. These purged analytes are then trapped on an adsorbent material. Subsequently, the trap is rapidly heated to desorb the analytes into the GC-MS.
Scientific Rationale: The continuous flow of purge gas constantly disrupts the equilibrium between the sample and the headspace, driving more of the analyte into the gas phase. This exhaustive extraction process, combined with the concentration on an adsorbent trap, results in significantly lower detection limits compared to SHS.[5]
Workflow for Headspace Analysis
Caption: General workflow for headspace analysis of volatile compounds.
Solid-Phase Microextraction (SPME): A Solvent-Free Approach
SPME is a versatile and solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition into the coating. The fiber is then retracted and transferred to the GC injector, where the analytes are thermally desorbed.
Scientific Rationale: The extraction principle of SPME is based on the partitioning of analytes between the sample matrix and the fiber coating. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For propylene oxide, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective due to its high affinity for small, volatile molecules.[5] SPME can be performed in two modes:
-
Direct Immersion (DI-SPME): The fiber is directly immersed in a liquid sample. This is suitable for less volatile analytes.
-
Headspace (HS-SPME): The fiber is exposed to the headspace above the sample. This is the preferred method for highly volatile compounds like D6-PO as it minimizes matrix effects and extends fiber lifetime.[5][8][9]
Workflow for HS-SPME Analysis
Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).
Liquid-Liquid Extraction (LLE): A Classic Technique for Complex Matrices
LLE involves the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While less common for highly volatile compounds due to the risk of analyte loss during solvent evaporation, it can be effective for concentrating propylene oxide from certain matrices when performed with care.
Scientific Rationale: The choice of extraction solvent is critical and is based on the "like dissolves like" principle. A non-polar solvent would be suitable for extracting the relatively non-polar propylene oxide from an aqueous matrix. To minimize analyte loss, the extraction should be performed at low temperatures, and the solvent evaporation step should be conducted gently, for instance, under a gentle stream of nitrogen.
Detailed Protocols: From Sample to Analysis
The following protocols provide step-by-step guidance for the preparation of various sample types for the analysis of this compound.
Protocol 1: Static Headspace GC-MS Analysis of D6-PO in Whole Blood
This protocol is adapted from established methods for the analysis of volatile organic compounds in biological fluids.[10]
Materials:
-
Whole blood sample
-
This compound standard solution
-
Sodium chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Gas-tight syringe
-
Headspace autosampler coupled to a GC-MS system
Procedure:
-
Sample Preparation:
-
Pre-weigh 1 g of NaCl into a 20 mL headspace vial.
-
Using a chilled pipette tip, add 1 mL of the whole blood sample to the vial.
-
Immediately spike the sample with a known amount of this compound standard solution. The final concentration should be within the calibrated range of the instrument.
-
Immediately seal the vial with a magnetic crimp cap.
-
Gently vortex the vial for 10 seconds to mix the contents.
-
-
Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Incubation: Equilibrate the sample at 70°C for 30 minutes with gentle agitation. The optimal temperature and time should be determined empirically.
-
Injection: Automatically inject 1 mL of the headspace vapor into the GC-MS system.
-
-
GC-MS Parameters (Typical):
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program: 40°C (hold for 5 min), ramp to 200°C at 10°C/min, hold for 2 min
-
Injector Temperature: 200°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Parameters: Electron ionization (EI) mode at 70 eV. Scan range of m/z 30-200 or selected ion monitoring (SIM) of characteristic ions for propylene oxide (e.g., m/z 43, 58) and D6-PO (e.g., m/z 46, 64).
-
Rationale for Key Steps:
-
Chilled Pipette Tip: Minimizes the volatilization of D6-PO during sample transfer.
-
Immediate Sealing: Prevents the loss of the volatile analyte.
-
NaCl Addition: Increases the ionic strength of the aqueous phase, reducing the solubility of D6-PO and promoting its partitioning into the headspace.
-
Incubation Temperature: A balance must be struck between maximizing the vapor pressure of D6-PO and minimizing potential degradation or matrix alterations.
Protocol 2: HS-SPME-GC-MS Analysis of D6-PO in Urine
This protocol is based on established methods for VOC analysis in urine.[8][9]
Materials:
-
Urine sample
-
This compound standard solution
-
Sulfuric acid (H₂SO₄), 2.5 M
-
10 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly with a 75 µm Carboxen/PDMS fiber
-
SPME autosampler coupled to a GC-MS system
Procedure:
-
Sample Preparation:
-
Transfer 1 mL of the urine sample to a 10 mL headspace vial.
-
Add 0.2 mL of 2.5 M H₂SO₄ to acidify the sample (to approximately pH 3).
-
Spike the sample with a known amount of this compound standard solution.
-
Immediately seal the vial.
-
Vortex the vial for 10 seconds.
-
-
HS-SPME Analysis:
-
Place the vial in the SPME autosampler.
-
Incubation and Extraction: Incubate the sample at 60°C for 15 minutes with agitation, during which the SPME fiber is exposed to the headspace.
-
Desorption: After extraction, the fiber is automatically retracted and transferred to the GC inlet for thermal desorption at 250°C for 2 minutes in splitless mode.
-
-
GC-MS Parameters:
-
Similar to Protocol 1, with optimization as needed for the specific instrument and column.
-
Rationale for Key Steps:
-
Acidification: Adjusting the pH to 3 has been shown to improve the extraction efficiency of a broad range of VOCs from urine by converting them to their non-ionized, more volatile forms.[9]
-
SPME Fiber Choice: The 75 µm Carboxen/PDMS fiber is well-suited for trapping small, volatile compounds like D6-PO.
-
Incubation and Agitation: These steps facilitate the mass transfer of the analyte from the liquid phase to the headspace and then to the SPME fiber coating.
Quantitative Data Summary: A Comparative Look at Performance
The following table summarizes typical performance data for different sample preparation techniques for propylene oxide analysis. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method parameters.
| Sample Preparation Technique | Matrix | Typical Recovery (%) | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Reference |
| Static Headspace (SHS) | Food | - | 0.5 ng/g | - | [7] |
| Dynamic Headspace (DHS) | Almonds/Walnuts | >90% (for related compounds) | ~10 ng/g (for related compounds) | - | [5] |
| HS-SPME | Almonds/Walnuts | High | 1.5 ng in vial | - | [5] |
| Liquid Extraction (MTBE) | Almonds/Walnuts | 50-72% (with concentration) | ~0.7 mg/kg (for related compounds) | 0.81-0.85 µg/g | [5] |
Derivatization: An Advanced Strategy for Enhanced Sensitivity
For certain applications requiring ultra-high sensitivity, derivatization can be employed to improve the chromatographic properties and detectability of propylene oxide. Derivatization involves chemically modifying the analyte to create a derivative with more favorable characteristics for GC-MS analysis.
While not as common for direct analysis of propylene oxide due to its inherent volatility, derivatization can be a powerful tool, especially when targeting its metabolites or when using detection techniques like Electron Capture Negative Ion Chemical Ionization (ECNICI-MS). A common derivatizing agent for compounds containing hydroxyl groups (which can be formed from the opening of the epoxide ring) is pentafluorobenzoyl chloride (PFBoylCl).[11][12]
Conceptual Derivatization Workflow
Caption: Conceptual workflow for a derivatization procedure.
Note: A specific, validated derivatization protocol for this compound for routine GC-MS analysis is not widely established in the literature. The development of such a method would require careful optimization of reaction conditions and validation of the derivative's stability.
Conclusion: A Pathway to Reliable and Accurate Analysis
The accurate quantification of this compound is fundamental to the reliable monitoring of propylene oxide in a multitude of matrices. The selection of an appropriate sample preparation technique is a critical determinant of data quality. Headspace analysis, particularly dynamic headspace and HS-SPME, offers a robust and sensitive means of extracting this volatile analyte from complex samples while minimizing matrix effects.
The protocols and scientific rationale presented in this guide provide a solid foundation for developing and implementing analytical methods for this compound. By understanding the principles behind each step and carefully optimizing the experimental parameters, researchers can overcome the challenges associated with this volatile and reactive compound, leading to accurate and defensible analytical results.
References
-
Boogaard, P. J., van Sittert, N. J. (1999). Biomonitoring of exposure to ethylene oxide and propylene oxide by determination of hemoglobin adducts: correlations between airborne exposure and adduct levels. International Archives of Occupational and Environmental Health, 72(3), 142-150. Available at: [Link]
-
Diekmann, J., et al. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 44(1), 32-34. Available at: [Link]
- Agilent Technologies. (n.d.). Troubleshooting Guide.
-
Hall, W. A., Walse, S. S., & Jimenez, L. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv, (463), 608. Available at: [Link]
-
Ashley, D. L., et al. (1992). Determining volatile organic compounds in human blood from a large sample population by using purge and trap gas chromatography/mass spectrometry. Analytical Chemistry, 64(9), 1021-1029. Available at: [Link]
-
Östin, A., et al. (1994). Monitoring exposure to propylene oxide through the detection of hemoglobin alkylation. Scandinavian Journal of Work, Environment & Health, 20(4), 291-296. Available at: [Link]
-
Gabashvili, I. S. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available at: [Link]
- Stojanovska, N., et al. (2018). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES. Rsearch Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1333-1343.
-
Li, D., et al. (2015). Progress on the analytical methodology for biological volatile organic compounds. Analytical Methods, 7(18), 7433-7446. Available at: [Link]
-
Gabashvili, I. S. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide: A Systematic Review of Exogenous Exposure, Endogenous Production and Detoxification. medRxiv. Available at: [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Propylene Oxide Acute Exposure Guideline Levels. National Academies Press (US). Available at: [Link]
-
Shimadzu. (2021). Analysis of Residual Ethylene Oxide in Medical Devices by Headspace Gas Chromatography. Available at: [Link]
-
Gabashvili, I. S. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. Available at: [Link]
-
Grote, C., & Pawliszyn, J. (2000). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 135-144. Available at: [Link]
-
Kamal, H., et al. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 13(5), 633. Available at: [Link]
-
CHROMacademy. (n.d.). Troubleshooting GC-MS. Available at: [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Jones, J. J., et al. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography A, 1248, 118-125. Available at: [Link]
-
Ng, C. A., et al. (2023). Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays. Environmental Science & Technology, 57(48), 20047-20058. Available at: [Link]
-
Shnaydman, M., et al. (2013). Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases. Clinical Microbiology Reviews, 26(1), 145-161. Available at: [Link]
-
Cao, X. L., & Corriveau, J. (2009). An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food. Food Additives & Contaminants: Part A, 26(4), 482-486. Available at: [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Available at: [Link]
-
Ma, D., Zou, Y., & Wu, H. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent Technologies Application Note. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Propylene Oxide. Available at: [Link]
-
Eureka Lab Division. (n.d.). VOLATILE ORGANIC COMPOUNDS (VOC) IN WHOLE BLOOD BY GC/MS-headspace. Available at: [Link]
-
Hakansson, K., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(7), 2058-2064. Available at: [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Available at: [Link]
-
[Comparison of three methods for quantitative analysis of LPO in different biological samples]. (2004). Sichuan Da Xue Xue Bao Yi Xue Ban, 35(3), 398-401. Available at: [Link]
-
Chemistry Job Insight. (n.d.). Practical Analysis of LOD and LOQ with Examples. Available at: [Link]
-
Diekmann, J., et al. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Noh, H., et al. (2023). Plasma-Induced Selective Propylene Epoxidation Using Water as the Oxygen Source. JACS Au, 3(4), 997-1003. Available at: [Link]
-
European Patent Office. (2012). PROPYLENE OXIDE RECOVERY PROCESS (EP 2125764 B1). Available at: [Link]
-
Noh, H., et al. (2023). Plasma-Induced Selective Propylene Epoxidation Using Water as the Oxygen Source. JACS Au. Available at: [Link]
Sources
- 1. Biomonitoring of exposure to ethylene oxide and propylene oxide by determination of hemoglobin adducts: correlations between airborne exposure and adduct levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. medrxiv.org [medrxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. shimadzu.com [shimadzu.com]
- 7. An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eurekakit.com [eurekakit.com]
- 11. benchchem.com [benchchem.com]
- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
standard operating procedure for handling and storing (+/-)-1,2-Propylene-d6 Oxide
Application Notes & Protocols for (+/-)-1,2-Propylene-d6 Oxide
Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of this compound (CAS No. 202468-69-7). This compound is the deuterated analog of propylene oxide, where all six hydrogen atoms have been replaced with deuterium.[1][2] It is primarily used in scientific research, including as a synthetic intermediate, in proteomics, and for environmental analysis where isotopic labeling is required to trace metabolic pathways or reaction mechanisms.[3][4]
The inherent chemical properties of the epoxide ring, combined with high flammability and toxicity, necessitate stringent safety protocols.[5] The deuteration does not significantly alter these hazards; therefore, procedures applicable to standard propylene oxide must be followed.[6] This guide is intended for researchers, chemists, and laboratory personnel experienced in handling hazardous materials. The causality behind each procedural step is explained to ensure a deep understanding of the risks and mitigation strategies.
Compound Identification and Properties
Proper identification and understanding of the compound's physical and chemical properties are fundamental to its safe management. This compound is a volatile, colorless liquid with an ether-like odor.[7][8] Its properties are largely similar to its non-deuterated counterpart, with the primary difference being its molecular weight.
| Property | Value | Source(s) |
| Chemical Name | 2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | [1] |
| Synonyms | Propylene Oxide-d6, (±)-1,2-Epoxypropane-d6 | [2] |
| CAS Number | 202468-69-7 | [9] |
| Molecular Formula | C₃D₆O | [2] |
| Molecular Weight | 64.12 g/mol | [1][2] |
| Physical State | Colorless liquid | [5][7] |
| Boiling Point | ~34-35 °C (93-95 °F) | [10][11] |
| Melting Point | ~ -112 °C (-170 °F) | [10][11] |
| Flash Point | -37 °C (-35 °F) | [10][11] |
| Vapor Pressure | 445 mmHg at 20 °C (68 °F) | [10][11] |
| Vapor Density | ~2.0 (Air = 1) | [10] |
| Autoignition Temp. | ~465 °C (869 °F) | [10] |
| Solubility | Soluble in water; miscible with most organic solvents | [8][11] |
| Explosive Limits | LEL: 2.8%; UEL: 37% | [10] |
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound begins. The hazards are significant and multi-faceted.
-
Extreme Flammability: The compound is an extremely flammable liquid with a very low flash point and wide explosive limits.[1][12] Vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[5][10] All work must be conducted away from open flames, sparks, and hot surfaces.[12][13] Electrical equipment must be properly rated for flammable atmospheres.[13]
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][12] Inhalation can cause irritation to the respiratory tract, and higher exposures may lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs.[14]
-
Carcinogenicity and Mutagenicity: Propylene oxide is classified as a probable human carcinogen (IARC Group 2B) and is known to cause genetic defects.[5][11][12][14] All exposure should be minimized to the lowest possible level.
-
Severe Irritation: The compound is a severe irritant to the skin and eyes, with prolonged contact potentially causing burns and permanent eye damage.[6][14]
-
Reactivity and Polymerization: As an epoxide, it can undergo violent polymerization when in contact with acids, bases, certain metals (iron, tin, aluminum, copper), and other contaminants, or at elevated temperatures.[10][14] This reaction can generate significant heat and pressure, potentially leading to container rupture.[7][10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical. Standard laboratory PPE is insufficient for handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended. Neoprene may also be suitable. Do not use latex or nitrile gloves as they offer poor resistance. | Propylene oxide can readily penetrate many common glove materials. Butyl rubber provides excellent protection against this specific chemical.[6] |
| Eye Protection | Chemical splash goggles AND a full-face shield . | Protects against splashes and the high vapor concentration that can irritate the eyes. A face shield provides an additional layer of protection for the entire face.[6][15] |
| Body Protection | A flame-retardant lab coat worn over personal clothing. For larger quantities or spill response, a chemically resistant apron or suit is required. | Provides protection against splashes and potential flash fires. Standard cotton lab coats are not sufficient due to the high flammability.[6] |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) organic vapor cartridges or a self-contained breathing apparatus (SCBA) must be used as a backup to engineering controls or when concentrations may exceed exposure limits.[6][14][15] | The high volatility and toxicity of the compound require robust respiratory protection to prevent inhalation exposure.[6] |
Standard Operating Procedure for Handling
All handling of this compound must occur within a certified chemical fume hood to control vapor exposure.
Preparation and Pre-Handling Checks
-
Designate Area: Cordon off and label the specific area within the fume hood where work will occur.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment, including non-sparking tools (e.g., brass, beryllium-copper), grounded dispensing equipment, and appropriate waste containers.[13]
-
Inert Atmosphere: Prepare a source of inert gas (e.g., nitrogen or argon) for blanketing the compound during transfer to prevent contact with air and moisture.
-
Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or alcohol-resistant foam) are accessible and unobstructed.[12][15]
Aliquoting and Transfer Protocol
-
Don PPE: Put on all required PPE as specified in Section 4.0.
-
Retrieve from Storage: Remove the container from its refrigerated storage, noting any signs of pressure buildup or container degradation. Place it in the designated area of the fume hood.
-
Equilibrate to Ambient Temperature: Allow the sealed container to warm to ambient temperature within the fume hood before opening. This prevents moisture from the air from condensing inside the cold container, which could compromise isotopic purity and potentially initiate polymerization.
-
Grounding: Ground the primary container and the receiving vessel to prevent the buildup of static electricity, which can serve as an ignition source.[6][12]
-
Opening and Dispensing:
-
Carefully open the container, being mindful of any potential pressure release.
-
Using a syringe or cannula under a positive pressure of inert gas, slowly transfer the required amount to the receiving vessel.
-
Avoid splashing. Work slowly and deliberately.
-
-
Resealing: Immediately after dispensing, flush the headspace of the original container with inert gas, and securely reseal it.
-
Return to Storage: Promptly return the sealed container to its designated refrigerated storage location.
Waste Disposal
-
Segregation: All waste contaminated with this compound must be treated as hazardous waste.
-
Containers: Collect waste in a designated, properly labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of highly flammable and carcinogenic chemical waste.[14]
Standard Operating Procedure for Storage
The primary objectives for storing this compound are to maintain its chemical and isotopic purity while preventing hazardous situations like fire or uncontrolled polymerization.
Storage Conditions
-
Temperature: Store in a refrigerator or cold room designated for flammable materials at +2°C to +8°C .[3][9][12] Never freeze the compound.[16][17]
-
Atmosphere: Keep the container tightly sealed at all times.[6][18] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is highly recommended to protect against moisture and oxygen.
-
Location: Store in a well-ventilated, dry area. The storage unit must be a certified flammable materials storage cabinet or refrigerator.[6]
-
Ignition Sources: The storage area must be free of all heat and ignition sources.[13][18] Post "NO SMOKING" and "FLAMMABLE LIQUID" signs clearly.[13]
-
Light Protection: Store protected from direct sunlight and other sources of UV light, which can degrade epoxides over time.[3][19]
Segregation and Incompatibility
-
Store this compound away from incompatible materials. A violent reaction can occur upon contact with:
Long-Term Stability
-
While stable under recommended conditions, the compound should be re-analyzed for purity after extended storage (e.g., >3 years) before use.[20] Check for discoloration or the presence of solids, which may indicate degradation or polymerization.
Safe Handling Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
-
Small Spill (<100 mL):
-
Large Spill (>100 mL):
-
Evacuate the entire laboratory immediately. Activate the fire alarm.
-
Call emergency services and the institutional environmental health and safety (EH&S) department.[6]
-
Isolate the area and prevent entry.
-
Personal Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[6][10]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Fire Response
-
If the fire is small and you are trained, use a dry chemical or alcohol-resistant foam extinguisher. Do not use water jets.
-
For any larger fire, or if the container is involved, evacuate immediately and call emergency services.[21]
-
Containers may explode in a fire due to pressure buildup.[14] Firefighting should only be done from a safe distance.
References
-
University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. [Link]
-
Epoxy Resin Store. (2018). Epoxy Resin Storage And Shelf Life. [Link]
-
Adhesives and Coatings. (n.d.). Proper storage of epoxy adhesives for efficiency. [Link]
-
Powerblanket. (2019). Safe Epoxy Storage: Essential Tips for Long-Term Preservation. [Link]
-
National Center for Biotechnology Information. Propylene Oxide - PubChem. [Link]
-
WEST SYSTEM. (n.d.). Epoxy Shelf Life & Proper Storage. [Link]
-
Sciencemadness Wiki. (2020). Propylene oxide. [Link]
-
Interscan Corporation. (2024). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. [Link]
-
M | Art Studio. (n.d.). Epoxy storage rules. [Link]
-
Air Liquide Malaysia. (n.d.). Propylene Oxide Safety Data Sheet. [Link]
-
New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. [Link]
-
Wikipedia. (n.d.). Propylene oxide. [Link]
-
National Center for Biotechnology Information. This compound - PubChem. [Link]
-
Airgas. (n.d.). Safety Data Sheet - Propylene oxide. [Link]
-
Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. [Link]
- Google Patents. (n.d.).
-
Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
Sources
- 1. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. isotope.com [isotope.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Propylene oxide - Wikipedia [en.wikipedia.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propylene oxide | 75-56-9 [chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. balchem.com [balchem.com]
- 14. nj.gov [nj.gov]
- 15. Propylene Oxide (C3H6O): Health Risks and Safety Guidelines [gasdetection.com]
- 16. powerblanket.com [powerblanket.com]
- 17. westsystem.com [westsystem.com]
- 18. mart-studio.com [mart-studio.com]
- 19. Epoxy Resin Storage And Shelf Life [liquidglassepoxy.com]
- 20. cdnisotopes.com [cdnisotopes.com]
- 21. my.airliquide.com [my.airliquide.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Integrity of Deuterated Internal Standards
Welcome to the Technical Support Center for troubleshooting isotopic exchange in deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS). Here, you will find a curated collection of troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to the isotopic stability of your standards, ensuring the accuracy and integrity of your experimental results.
Introduction: The Challenge of Isotopic Exchange
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are the cornerstone of modern quantitative bioanalysis.[1] Their chemical similarity to the analyte allows for the correction of variability in sample preparation, matrix effects, and instrument response.[2][3] However, the stability of the deuterium label is not always guaranteed. Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium atom on the internal standard is replaced by a proton from the surrounding environment, such as a protic solvent.[4] This phenomenon can compromise the accuracy of quantitative assays by altering the mass of the internal standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte's concentration.[5]
This guide provides a structured approach to understanding and troubleshooting these challenges, grounded in the fundamental principles of chemical mechanisms and field-proven analytical strategies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a critical concern for my deuterated standards?
A1: Isotopic exchange is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from its environment (e.g., solvent, matrix).[4] This is a major concern in quantitative LC-MS analysis because it alters the mass-to-charge ratio (m/z) of your internal standard. The loss of deuterium can lead to a suppressed signal for the deuterated standard and potentially an artificially inflated signal at the m/z of the unlabeled analyte, compromising the accuracy and reliability of your results.[5]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecular structure. When selecting or designing a deuterated internal standard, it is crucial to avoid placing labels on or near sites prone to exchange.[6]
-
Highly Labile Positions: Deuterium atoms attached to heteroatoms such as oxygen (-OD), nitrogen (-ND), and sulfur (-SD) are highly susceptible to rapid exchange with protons from protic solvents like water or methanol.[6]
-
Conditionally Labile Positions:
-
Alpha to a Carbonyl Group: Deuteriums on a carbon atom adjacent to a carbonyl group (ketone, aldehyde, ester) can exchange through a mechanism known as keto-enol tautomerization, which is catalyzed by both acids and bases.[7][8]
-
Benzylic and Aromatic Positions: Deuteriums on aromatic rings or in benzylic positions (a carbon atom attached to an aromatic ring) can be exchanged under acidic or basic conditions via electrophilic aromatic substitution or deprotonation-reprotonation mechanisms.[9][10]
-
-
Generally Stable Positions: Deuterium atoms on aliphatic or saturated carbon chains that are not adjacent to activating functional groups are generally considered stable and less prone to exchange.
Q3: What are the primary experimental factors that promote deuterium back-exchange?
A3: The rate of H/D back-exchange is significantly influenced by several key experimental parameters:
-
pH: The exchange process is catalyzed by both acids and bases. For many compounds, particularly those with labile protons like amide hydrogens, the rate of exchange is minimized at a slightly acidic pH, typically around 2.5-3.0.[4]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange. Storing standards or running analyses at elevated temperatures can significantly increase the rate of deuterium loss.[4]
-
Solvent Type: Protic solvents, such as water, methanol, and ethanol, can act as a source of protons and facilitate back-exchange. Conversely, aprotic solvents like acetonitrile, dioxane, and tetrahydrofuran do not readily donate protons and are preferred for minimizing this issue.[4]
-
Exposure Time: The longer a deuterated standard is exposed to unfavorable conditions (e.g., high temperature, protic solvents, non-optimal pH), the greater the extent of back-exchange will be.[4]
Troubleshooting Guides
This section provides structured approaches to diagnosing and resolving common issues related to isotopic exchange.
Issue 1: Inconsistent or Drifting Internal Standard Peak Area in an LC-MS Run
A common symptom of isotopic exchange is a decreasing or inconsistent peak area of the deuterated internal standard over the course of an analytical run, especially when samples are held in the autosampler for extended periods.
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent internal standard response.
Experimental Protocol: Autosampler Stability Test
-
Sample Preparation:
-
Prepare a solution of the deuterated internal standard in the final reconstitution solvent at the concentration used in your assay.
-
If matrix effects are suspected, prepare this solution in a blank, extracted matrix.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject the sample onto the LC-MS system and acquire the data. This will serve as your baseline.
-
-
Incubation:
-
Store the sample vial in the autosampler under the typical run conditions (e.g., temperature).
-
-
Time-Point Analysis:
-
Re-inject the same sample at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
Plot the peak area of the deuterated internal standard against time. A consistent downward trend indicates instability.
-
Simultaneously, monitor the mass channel for the unlabeled analyte. An increase in its signal that corresponds with the decrease in the deuterated standard's signal is strong evidence of back-exchange.
-
Issue 2: Observed Peak at the Mass of the Unlabeled Analyte in a Blank Sample Spiked Only with the Deuterated Standard
This "false positive" signal is a direct indication of isotopic exchange, where the deuterated standard has lost deuterium and is now being detected as the analyte.
Causality and Mechanism:
This is often observed with deuterated standards that have exchangeable protons, such as those adjacent to a carbonyl group. For example, deuterated acetaminophen with the label on the acetyl methyl group can undergo keto-enol tautomerization, leading to the exchange of deuterium for protons from the solvent.[7][11]
Caption: Simplified mechanism of H/D exchange via keto-enol tautomerism.
Mitigation Strategies:
-
Solvent Selection: If possible, prepare and store stock solutions in a high-purity, dry aprotic solvent like acetonitrile.[4] If an aqueous solution is necessary, consider using D₂O-based buffers to maintain the deuterium label.[4]
-
pH Control: Adjust the pH of your mobile phases and sample solutions to the point of minimum exchange, which for many compounds is in the slightly acidic range (pH 2.5-3.0).[4]
-
Temperature Control: Maintain low temperatures throughout the sample handling and analysis process. Use a cooled autosampler and, if necessary, pre-chill all buffers and solutions.[4]
-
Selection of a More Stable Standard: If the exchange is unavoidable under your analytical conditions, consider synthesizing or purchasing a version of the internal standard where the deuterium labels are placed in more stable, non-exchangeable positions (e.g., on an aromatic ring away from activating groups, or on a stable alkyl chain).
Data Presentation: Impact of Experimental Conditions on Isotopic Exchange
The rate of hydrogen-deuterium exchange is highly dependent on the experimental conditions. The following table summarizes the general impact of these conditions.
| Parameter | Condition | Impact on H/D Exchange Rate | Recommended Action |
| pH | Acidic (~2.5) | Minimum Exchange Rate[4] | Adjust sample/mobile phase pH to ~2.5 to "quench" the reaction. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant[9] | Avoid neutral pH during sample processing and storage. | |
| Basic (>8.0) | Rate is significantly accelerated[4] | Avoid basic conditions entirely. | |
| Temperature | Low (~4°C) | Significantly reduced rate | Perform sample handling and analysis in a cooled autosampler. |
| Ambient (~25°C) | Moderate rate | Avoid prolonged exposure of samples to ambient lab temperatures. | |
| High (>40°C) | Very rapid exchange | Do not store or analyze standards at elevated temperatures. | |
| Solvent | Aprotic (e.g., Acetonitrile) | Minimal exchange | Use as the primary solvent for stock and working solutions. |
| Protic (e.g., Water, Methanol) | Facilitates exchange[4] | Minimize exposure time and control pH and temperature. |
Case Study: Deuterated Testosterone
The choice of internal standard for testosterone analysis by LC-MS/MS is critical, as some deuterated versions are prone to isotopic exchange. For instance, testosterone-d5 has been reported to show a negative bias compared to testosterone-d2, potentially due to the lability of certain deuterium labels.[12][13] This highlights the importance of carefully validating the stability of any deuterated internal standard during method development.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of ensuring the stability of internal standards. The FDA's guidance on bioanalytical method validation recommends that the stability of the analyte and the internal standard in the sample matrix be established under the expected conditions of sample handling, storage, and analysis.[14][15] Inconsistent internal standard responses can be an indicator of instability and may require further investigation to ensure data accuracy.[16][17]
References
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 274. [Link]
-
Sisler, J. D., et al. (2020). Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 124(12), 2465–2474. [Link]
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
ResearchGate. (2025). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto−Enol Tautomeric Equilibrium Reactions. [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
-
Prakash Academy. (2012). Organic Chemistry: keto enol tatutomerism I Deuterium Effect I Mechanism. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]
-
Chemistry LibreTexts. (2023). Deuterium Exchange. [Link]
-
ResearchGate. (2025). Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. [Link]
-
National Center for Biotechnology Information. (n.d.). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. [Link]
-
Douglass Houghton. (n.d.). Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
AK Lectures. (n.d.). Deuterium Substitution of Benzene. [Link]
-
Hilaris Publisher. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
National Center for Biotechnology Information. (n.d.). Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay. [Link]
-
PubMed. (n.d.). Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen. [Link]
-
PubMed. (n.d.). Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Khan Academy. (n.d.). Keto-enol tautomerization. [Link]
-
Blouberg MediSpa. (2025). Keto-Enol Tautomerization: A Detailed Mechanism. [Link]
-
Waters. (n.d.). Inconsistent peak areas and intensities in chromatography from LC-MS - WKB239361. [Link]
-
National Center for Biotechnology Information. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Optimizing Chromatographic Separation of Propylene Oxide and its Deuterated Analog
An in-depth technical guide by a Senior Application Scientist.
Welcome to the dedicated support center for resolving challenges in the chromatographic separation of propylene oxide and its deuterated analog. This guide is structured to provide actionable insights and troubleshooting workflows for researchers, scientists, and drug development professionals. Our focus is on the practical application of chromatographic principles to overcome the inherent difficulties in separating compounds with nearly identical physicochemical properties.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when setting up this specific analysis.
Q1: Why is the separation of propylene oxide and its deuterated analog so challenging?
A: The primary challenge lies in the minimal differences in their physical and chemical properties. Deuterated and non-deuterated isotopologues have nearly identical polarities, boiling points, and molecular structures. Standard chromatographic methods that rely on these differences for separation are often insufficient without careful optimization. The separation is primarily driven by the subtle difference in molecular polarizability and volatility arising from the increased mass of deuterium, a phenomenon known as the isotope effect.
Q2: What is the most suitable chromatographic technique for this separation?
A: Gas chromatography (GC) is generally the preferred method for separating volatile compounds like propylene oxide. When coupled with a mass spectrometer (MS), GC-MS provides both the necessary separation efficiency and the detection specificity to differentiate between the isotopologues based on their mass-to-charge ratio (m/z). While High-Performance Liquid Chromatography (HPLC) can be used, it is often less efficient for such volatile and small molecules.
Q3: What type of GC column is recommended?
A: A long, narrow-bore capillary column is essential for achieving the high resolution required. Columns with a non-polar or mid-polarity stationary phase are typically effective. For instance, a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent) is a common starting point. The key is to select a phase that provides sufficient interaction with the analytes to exploit the subtle isotopic differences.
Q4: Is derivatization necessary for this analysis?
A: Derivatization is generally not required for the analysis of propylene oxide by GC-MS. The compound is sufficiently volatile and can be analyzed directly. However, in specific applications where detection sensitivity is a concern, derivatization could be explored to enhance the signal, though it adds complexity to the sample preparation process.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during method development and routine analysis.
Issue 1: Poor or No Resolution Between Propylene Oxide and Deuterated Propylene Oxide Peaks
This is the most frequent challenge. If the peaks are co-eluting or show minimal separation, consider the following workflow.
Troubleshooting Workflow: Improving Peak Resolution
Caption: Workflow for troubleshooting poor peak resolution.
-
Step 1: Optimize the GC Oven Temperature Program.
-
Rationale: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance separation. The subtle differences in volatility between the isotopologues are better exploited at lower temperatures.
-
Action: Reduce the initial ramp rate (e.g., from 10 °C/min to 2-3 °C/min). It may also be beneficial to start at a lower initial oven temperature.
-
-
Step 2: Adjust the Carrier Gas Flow Rate.
-
Rationale: The carrier gas flow rate affects the efficiency of the separation (van Deemter equation). An optimal flow rate minimizes band broadening and maximizes resolution.
-
Action: Experiment with lower flow rates to increase the interaction time with the stationary phase. Be mindful that this will increase the total run time.
-
-
Step 3: Consider a Different GC Column.
-
Rationale: If optimizing the method parameters is insufficient, the column may not be providing the required selectivity.
-
Action: A longer column (e.g., 60 m instead of 30 m) will increase the number of theoretical plates and improve resolution. Alternatively, a column with a slightly different stationary phase chemistry could be tested.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise integration and quantification.
Troubleshooting Workflow: Addressing Poor Peak Shape
Technical Support Center: Synthesis of High-Purity Deuterated Epoxides
Welcome to the Technical Support Center for the synthesis of high-purity deuterated epoxides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isotopic labeling. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights. Our goal is to empower you to overcome common challenges and achieve success in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of deuterated epoxides. Each problem is presented with potential causes and actionable solutions, explained from a mechanistic standpoint.
Problem 1: Low Deuterium Incorporation
Symptoms:
-
¹H NMR spectroscopy shows a significant residual proton signal at the target deuteration site.
-
Mass spectrometry (MS) analysis indicates a low abundance of the desired deuterated molecular ion peak.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Deuterium Source | Solution: Increase the stoichiometric excess of the deuterating agent (e.g., D₂O, NaBD₄, LiAlD₄). For reactions involving D₂ gas, ensure a sealed, positive-pressure environment.[1] Rationale: Many deuteration reactions are equilibrium-driven. A higher concentration of the deuterium source shifts the equilibrium toward the formation of the C-D bond, maximizing incorporation. |
| Reversible H/D Exchange | Solution: Increase reaction time or temperature. If feasible, remove the protic byproduct (e.g., H₂O) as it forms. Rationale: Driving the reaction to completion can overcome unfavorable equilibria in reversible hydrogen-deuterium exchange processes. Removing byproducts prevents the back-reaction from occurring.[1] |
| Inactive Catalyst | Solution: Use a fresh batch of catalyst or consider pre-activation (e.g., pre-treating Pd/C with D₂ gas). Ensure starting materials and solvents are free of catalyst poisons. Rationale: Catalyst activity is paramount for efficient H/D exchange. Impurities can block active sites, and some catalysts require an activation step to achieve optimal performance.[1] |
| Isotope Scrambling | Solution: Investigate alternative catalyst activation methods. For instance, in titanocene-catalyzed deuterations, certain activation methods can prevent off-cycle scrambling that leads to reduced deuterium incorporation.[2] Rationale: Side reactions involving the catalyst and deuterating agent can lead to the formation of protic species that compete with the intended deuteration, lowering the isotopic purity of the final product.[2] |
| Steric Hindrance | Solution: Consider a different synthetic strategy that utilizes a smaller catalyst or approaches the target C-H bond from a less hindered trajectory. Rationale: The accessibility of the target C-H bond to the catalyst and deuterating agent is critical. Steric bulk around the reaction site can significantly impede the reaction rate.[1] |
Problem 2: Poor Regioselectivity (Deuteration at the Wrong Position)
Symptoms:
-
¹H NMR shows reduced signal intensity at non-target positions.
-
²H NMR reveals signals at unexpected chemical shifts.[1]
-
Mass spectrometry may show the correct mass but fragmentation patterns could indicate incorrect labeling.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Scientific Rationale |
| Harsh Reaction Conditions | Solution: Reduce the reaction temperature or employ a milder, more selective catalyst. Rationale: High temperatures can provide enough energy to overcome the activation barrier for non-selective C-H activation, leading to deuteration at multiple sites.[1] |
| Inappropriate Catalyst | Solution: Screen a variety of catalysts, including different transition metals and ligands, to identify one with superior regioselectivity for the target substrate. Rationale: The choice of catalyst is crucial in directing the deuteration to a specific site. The ligand environment around a metal center can significantly influence its steric and electronic properties, thereby controlling where it interacts with the substrate.[1] |
| Presence of Acidic/Basic Impurities | Solution: Rigorously purify all starting materials and solvents to eliminate trace acids or bases that could catalyze non-specific H/D exchange. Rationale: Unwanted acidic or basic species can promote side reactions, including H/D exchange at positions with higher kinetic acidity, leading to a loss of regioselectivity.[1] |
| Unstable Intermediates | Solution: Design a synthetic route that avoids intermediates prone to rearrangement or migration of deuterium. For example, some epoxides are susceptible to Meinwald rearrangement to an aldehyde under certain conditions, which can complicate deuteration.[2] Rationale: If the reaction proceeds through an intermediate that allows for deuterium migration (e.g., via tautomerization or hydride shifts), the isotopic label may not remain at the intended position. |
Problem 3: Epoxide Ring-Opening or Rearrangement
Symptoms:
-
Formation of diols, haloalcohols, or other ring-opened byproducts, confirmed by NMR or MS.
-
In some cases, formation of aldehydes or ketones due to rearrangement.[2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Scientific Rationale |
| Acidic or Basic Conditions | Solution: Maintain neutral pH throughout the reaction and workup. Use buffered solutions during extraction and chromatography.[1] For substrates prone to rearrangement caused by Lewis acids (e.g., MgX₂), adding a coordinating solvent like 1,4-dioxane can precipitate the Lewis acid and prevent rearrangement.[2] Rationale: Epoxides are susceptible to ring-opening under both acidic and basic conditions due to their inherent ring strain.[3][4] Acid catalysis proceeds by protonating the epoxide oxygen, making it a better leaving group, while strong nucleophiles can directly attack the electrophilic carbons of the epoxide ring.[5][6][7] |
| Nucleophilic Attack by Deuteride Source | Solution: Select a deuterating agent that is less nucleophilic. For example, D₂ gas with a heterogeneous catalyst is often preferred over metal deuterides like LiAlD₄ for direct deuteration without ring-opening. Rationale: Strong nucleophiles, including some deuteride reagents, will readily open the epoxide ring via an SN2 mechanism.[3][7] The choice of reagent should be tailored to the specific transformation required. |
| High Reaction Temperatures | Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Rationale: Higher temperatures can promote undesired side reactions, including rearrangement and polymerization, especially for sensitive substrates.[2] |
Problem 4: Difficulty in Purification
Symptoms:
-
Co-elution of the desired deuterated epoxide with starting materials, reagents, or byproducts during chromatography.
-
Formation of polymeric byproducts that are difficult to remove.[2]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Scientific Rationale |
| Similar Polarity of Components | Solution: Explore different stationary phases for chromatography (e.g., alumina instead of silica gel).[1] Consider derivatization of the product or impurities to alter their polarity, followed by de-derivatization. Rationale: If the product and impurities have similar polarities, standard chromatographic methods may be ineffective. Changing the stationary phase or temporarily modifying the chemical structure of the components can enhance separation. |
| Back-Exchange on Silica Gel | Solution: Deactivate the silica gel with a base (e.g., triethylamine) before use, or use deuterated solvents for chromatography.[1] Rationale: The acidic surface of silica gel can catalyze the exchange of deuterium atoms with protons from the eluent, leading to a loss of isotopic purity during purification.[1] |
| Formation of Polymeric Byproducts | Solution: Optimize reaction conditions to minimize polymerization (e.g., lower temperature, shorter reaction time). In some cases, using a more reactive deuterosilane can allow for lower temperatures, preventing byproduct formation.[2] Rationale: Epoxides can polymerize under certain conditions. Minimizing these side reactions through careful control of the reaction environment is crucial for obtaining a clean product.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the isotopic purity and deuterium incorporation percentage of my synthesized epoxide?
A1: A combination of analytical techniques is essential for a comprehensive assessment of isotopic purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most straightforward method. The degree of deuterium incorporation is determined by comparing the integral of the residual proton signal at the deuteration site to an internal standard or a non-deuterated signal within the molecule.[1]
-
²H NMR: Directly detects deuterium, providing unambiguous confirmation of its presence and location.[1]
-
¹³C NMR: The C-D coupling can lead to characteristic splitting patterns and a slight upfield shift of the carbon signal, which can be used for analysis.[1]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is crucial for resolving isotopic peaks.[1] Each incorporated deuterium atom increases the molecular weight by approximately one mass unit. By analyzing the isotopic distribution (M, M+1, M+2, etc.), the percentage of each isotopologue can be determined.[1][9]
-
It's important to distinguish between isotopic enrichment (the percentage of deuterium at a specific position) and species abundance (the percentage of molecules with a specific number of deuterium atoms).[10]
Q2: What is the kinetic isotope effect (KIE) and how does it impact the synthesis and stability of deuterated epoxides?
A2: The kinetic isotope effect is the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom.[11][12]
-
Impact on Synthesis: The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This can lead to slower reaction rates when a C-H bond is cleaved in the rate-determining step (a primary KIE).[13] This effect can be exploited to achieve selectivity in some reactions.
-
Impact on Stability and Drug Development: The stronger C-D bond is often more resistant to metabolic cleavage by enzymes like cytochrome P450.[14] This is a key principle in developing deuterated drugs, as it can slow down metabolism, potentially leading to improved pharmacokinetic profiles, reduced toxic metabolites, and a longer drug half-life.[14]
Q3: What are the main strategies for introducing deuterium into an epoxide?
A3: There are several common approaches to synthesizing deuterated epoxides:
-
Epoxidation of a Deuterated Alkene: This is a direct method where a pre-deuterated alkene is treated with an epoxidizing agent like m-CPBA. The stereochemistry of the alkene is generally retained in the epoxide.[15]
-
Deuteration of a Pre-formed Epoxide: This involves the ring-opening of an epoxide with a deuterated nucleophile, followed by subsequent chemical manipulation to re-form the epoxide ring.
-
Intramolecular Cyclization of a Deuterated Halohydrin: A deuterated halohydrin can be treated with a base to induce an intramolecular SN2 reaction, forming the deuterated epoxide.[15][16]
-
Catalytic Deuteration: Methods like titanocene-catalyzed deuterosilylation can directly add deuterium to an epoxide, leading to a deuterated alcohol which can then be further functionalized.[2]
Q4: How does the regioselectivity of epoxide ring-opening differ under acidic versus basic/nucleophilic conditions, and how does this affect my synthetic strategy?
A4: The regioselectivity of epoxide ring-opening is a critical consideration in any synthesis involving these intermediates.
-
Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide.[7][17]
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated. The reaction then proceeds through a mechanism with significant SN1 character . The nucleophile attacks the more substituted carbon , as this carbon can better stabilize the partial positive charge that develops in the transition state.[5][6][17][18]
This dichotomy is crucial when planning a synthesis. For example, if you need to open an epoxide at the more substituted position, acidic conditions are required. Conversely, for attack at the less substituted position, a strong nucleophile under basic or neutral conditions is the appropriate choice.[4]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Titanocene(III)-Catalyzed Precision Deuteration of Epoxides
This protocol is adapted from the work of Gansäuer et al. and describes a method for the anti-Markovnikov reductive deuteration of epoxides to form β-deuterated alcohols.[2]
Materials:
-
Epoxide substrate
-
Phenylsilane-d₃ (PhSiD₃)
-
Titanocene dichloride (Cp₂TiCl₂) or (tBuC₅H₄)₂TiCl₂
-
Benzylmagnesium bromide (BnMgBr) in THF
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Dioxane (if needed for rearrangement-prone substrates)
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the titanocene precursor (e.g., Cp₂TiCl₂, 2.5 mol%) in anhydrous THF.
-
Add benzylmagnesium bromide solution (5.0 mol%) dropwise at room temperature. The solution should change color, indicating the formation of the active Ti(III) species. Stir for 10-15 minutes.
-
Deuteration Reaction: To the activated catalyst solution, add the epoxide substrate (1.0 equiv) followed by phenylsilane-d₃ (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within a few hours.
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product (a silyl ether) is then purified by flash column chromatography. The resulting β-deutero silyl ether can be desilylated using standard methods (e.g., TBAF) to yield the desired deuterated alcohol.
Diagrams
Diagram 1: General Workflow for Troubleshooting Low Deuterium Incorporation
Caption: Troubleshooting flowchart for low deuteration.
Diagram 2: Regioselectivity of Epoxide Ring-Opening
Caption: Regioselectivity in epoxide ring-opening reactions.
References
-
Gansäuer, A., et al. (2022). Titanocene(III)‐Catalyzed Precision Deuteration of Epoxides. Angewandte Chemie International Edition, 61(2), e202112329. Available from: [Link]
-
Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Available from: [Link]
-
Whalen, D. L., et al. (1977). A Mechanistic Characterization of the Spontaneous Ring Opening Process of Epoxides in Aqueous Solution: Kinetic and Product Studies. Journal of the American Chemical Society, 99(12), 4043-4051. Available from: [Link]
-
Scion (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]
-
Wikipedia. Kinetic isotope effect. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
OpenOChem Learn. Kinetic Isotope Effects. Available from: [Link]
-
Chemistry LibreTexts (2024). Kinetic Isotope Effects. Available from: [Link]
-
Royal Society of Chemistry (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(38), 4657-4664. Available from: [Link]
-
BYJU'S. Epoxide Reactions. Available from: [Link]
-
Chemistry LibreTexts (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
Theodorou, E., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(21), 6439. Available from: [Link]
-
Master Organic Chemistry (2015). Epoxide Ring Opening With Base. Available from: [Link]
-
PubMed (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available from: [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633-652. Available from: [Link]
-
Chemistry LibreTexts (2024). 18.6 Reactions of Epoxides: Ring-opening. Available from: [Link]
-
Master Organic Chemistry (2015). Epoxides - The Outlier Of The Ether Family. Available from: [Link]
-
Chad's Prep (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts (2020). 15.7: Synthesis of Epoxides. Available from: [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Titanocene(III)‐Catalyzed Precision Deuteration of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Stability of Deuterated Standards in Bioanalysis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance on the stability challenges associated with deuterated internal standards in biological matrices. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you ensure the isotopic integrity of your standards and the accuracy of your bioanalytical data.
Introduction: The Double-Edged Sword of Deuterated Standards
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability during sample preparation, chromatography, and ionization.[1][3][4] However, the very nature of the carbon-deuterium (C-D) bond, while stronger than the carbon-hydrogen (C-H) bond, is not impervious to the complex chemical and enzymatic environment of biological matrices.[5] Instability, primarily through hydrogen-deuterium (H/D) back-exchange, can lead to a loss of isotopic purity, compromising the accuracy and reliability of quantitative data.[6]
This guide will equip you with the knowledge to anticipate, diagnose, and resolve stability issues with your deuterated standards, ensuring the integrity of your bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of deuterated standards.
Q1: What is H/D back-exchange and why is it a major concern?
A1: Hydrogen-deuterium (H/D) back-exchange is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as solvents or matrix components.[6][7] This phenomenon is problematic because it reduces the isotopic enrichment of the deuterated standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration. In severe cases, it can lead to complete loss of the deuterated signal.
Q2: What are the primary factors influencing the rate of H/D back-exchange?
A2: Several factors can significantly influence the rate of H/D back-exchange:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum rate of exchange for amide protons is typically observed around pH 2.5-2.6.[7]
-
Temperature: Higher temperatures dramatically accelerate the rate of back-exchange.[7] Maintaining low temperatures throughout sample handling and analysis is critical.
-
Time: The longer the deuterated standard is exposed to a protic environment (solvents with exchangeable hydrogens like water, methanol, etc.), the greater the extent of back-exchange.[7]
-
Labeling Position: Deuterium atoms on heteroatoms (O-D, N-D) are highly susceptible to exchange.[6] Deuteriums on carbons adjacent to carbonyl groups or on certain aromatic positions can also be prone to exchange under specific conditions.[6]
-
Matrix Components: Enzymes and other components within biological matrices like plasma or urine can catalyze the exchange process.
Q3: Are all deuterated positions on a molecule equally stable?
A3: No. The stability of a deuterium label is highly dependent on its chemical environment within the molecule. As a general rule:
-
Highly Labile: Deuteriums attached to heteroatoms (e.g., in hydroxyl, carboxyl, or amine groups) are very unstable and will rapidly exchange with protons from the solvent.[6] These positions should always be avoided for labeling.
-
Potentially Labile: Deuteriums on carbons alpha to a carbonyl group (e.g., ketones, aldehydes, esters) can be susceptible to enolization-based exchange, especially under acidic or basic conditions.
-
Generally Stable: Deuteriums on aliphatic or aromatic carbons are typically the most stable and are preferred for labeling.[8] However, even these can be subject to enzymatic or chemically-mediated exchange in some cases.
Q4: Can the "deuterium isotope effect" affect my chromatography?
A4: Yes. The "deuterium isotope effect" refers to the phenomenon where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. This can sometimes lead to a small retention time shift between the analyte and its deuterated internal standard on a reversed-phase column.[9] If this shift occurs in a region of variable matrix effects (ion suppression or enhancement), it can lead to differential ionization and inaccurate quantification, a phenomenon known as "differential matrix effects".[10]
Q5: How do regulatory agencies like the FDA view internal standard stability?
A5: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the stability of internal standards in their bioanalytical method validation guidelines.[1][11][12] The FDA guidance for industry on bioanalytical method validation states that the stability of the drug and the internal standard should be assessed under the expected experimental conditions.[13] Any instability can compromise the integrity of the study data.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common stability issues.
Troubleshooting Scenario 1: Gradual Decrease in Internal Standard Response Over a Run
Symptom: You observe a consistent, time-dependent decrease in the peak area of your deuterated internal standard throughout an analytical batch.
Potential Causes & Investigation Workflow:
Caption: Workflow for diagnosing decreasing IS response.
Detailed Troubleshooting Steps:
-
On-Instrument Stability Check:
-
Protocol: Prepare a set of standards in a non-biological solvent (e.g., methanol/water). Inject these standards at the beginning, middle, and end of a simulated analytical run.
-
Interpretation: If the IS response decreases over time in these clean standards, the issue is likely related to on-instrument conditions. This could be due to back-exchange occurring in the autosampler vial at room temperature or due to interactions with the mobile phase or analytical column.
-
Solutions:
-
-
Matrix Stability Evaluation:
-
Protocol: Spike the deuterated IS into the biological matrix (e.g., plasma) from at least six different sources. Analyze these samples immediately after preparation and then after storing them under conditions that mimic your experimental workflow (e.g., benchtop at room temperature, in the autosampler).
-
Interpretation: A decrease in the IS response in the matrix samples over time, which is not observed in the clean standards, points to matrix-induced instability. This could be due to enzymatic activity or chemical degradation facilitated by matrix components.
-
Solutions:
-
Minimize the time samples are stored in their biological matrix. Process samples immediately after thawing.
-
Keep samples on ice or at reduced temperatures throughout the extraction process.
-
Optimize the sample preparation method to rapidly remove proteins and other potentially destabilizing matrix components (e.g., immediate protein precipitation).
-
-
Troubleshooting Scenario 2: High Variability in Internal Standard Response Between Samples
Symptom: The peak area of your deuterated internal standard is inconsistent and highly variable across different samples within the same analytical run.
Potential Causes & Investigation Workflow:
Caption: Workflow for diagnosing high IS response variability.
Detailed Troubleshooting Steps:
-
Investigate Differential Matrix Effects:
-
Protocol:
-
Co-elution Check: Carefully examine the chromatograms of the analyte and the deuterated IS. While they should have very similar retention times, even slight differences can be problematic.[9]
-
Post-Column Infusion: Infuse a constant concentration of the analyte and IS into the MS while injecting an extracted blank matrix sample. Dips in the baseline signal at the retention time of the analyte/IS indicate ion suppression. If the suppression profiles for the analyte and IS are different, this confirms differential matrix effects.
-
-
Interpretation: Inconsistent ion suppression or enhancement between different samples can lead to high variability in the IS response.[10] This is more likely to be an issue if the analyte and IS do not perfectly co-elute.
-
Solutions:
-
Modify the chromatographic method (e.g., adjust the gradient, change the column) to achieve perfect co-elution.
-
Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) to remove more of the interfering matrix components.
-
-
-
Review Sample Preparation Consistency:
-
Protocol: Prepare a set of replicate QC samples and carefully observe each step of the sample preparation process. Re-validate pipettes and other volumetric equipment.
-
Interpretation: Inconsistent pipetting of the IS, incomplete mixing, or variable extraction recovery can all lead to high variability in the final IS response.
-
Solutions:
-
Ensure all analysts are properly trained and following the SOP for sample preparation.
-
Use automated liquid handlers for critical pipetting steps to improve precision.
-
Validate the mixing and extraction steps to ensure they are robust and reproducible.
-
-
Part 3: Experimental Protocols & Data
This section provides a detailed protocol for assessing the stability of a deuterated internal standard and a table summarizing potential stability outcomes.
Protocol: Comprehensive Stability Assessment of a Deuterated Internal Standard
Objective: To systematically evaluate the stability of a deuterated internal standard under various conditions encountered during a bioanalytical workflow.
Materials:
-
Deuterated internal standard stock solution
-
Analyte stock solution
-
Control biological matrix (e.g., drug-free human plasma) from at least 6 sources
-
Mobile phases and reconstitution solvents
-
Standard laboratory equipment (pipettes, centrifuges, LC-MS system)
Procedure:
-
Freeze-Thaw Stability:
-
Spike a set of matrix samples with the deuterated IS.
-
Analyze one set immediately (baseline).
-
Freeze the remaining sets at -20°C or -80°C.
-
Subject the samples to multiple freeze-thaw cycles (e.g., 3 cycles), analyzing a set after each cycle.
-
Compare the IS response at each cycle to the baseline.
-
-
Short-Term (Benchtop) Stability:
-
Spike a set of matrix samples with the deuterated IS.
-
Leave them on the benchtop at room temperature for varying durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point and compare the IS response to the 0-hour time point.
-
-
Post-Preparative (Autosampler) Stability:
-
Extract a set of matrix samples containing the deuterated IS.
-
Place the final extracts in the autosampler, maintained at a specific temperature (e.g., 4°C or 10°C).
-
Inject and analyze the samples at various time points over the expected run time (e.g., 0, 12, 24, 48 hours).
-
Evaluate the stability of the IS response over this period.
-
-
Long-Term Stability:
-
Spike a set of matrix samples with the deuterated IS.
-
Store them at the intended long-term storage temperature (e.g., -80°C).
-
Analyze samples at regular intervals (e.g., 1, 3, 6, 12 months).
-
Compare the IS response to that of freshly prepared samples.
-
Acceptance Criteria (as per FDA guidance): The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Data Summary: Interpreting Stability Outcomes
| Stability Issue | Potential Cause | Recommended Action |
| H/D Back-Exchange | Labile deuterium position, high pH or temperature, prolonged exposure to protic solvents. | Select an IS with more stable labeling, control pH and temperature, minimize processing times.[6][7] |
| Enzymatic Degradation | Metabolism of the IS by enzymes in the matrix. | Process samples at low temperatures, use enzyme inhibitors, or employ rapid protein precipitation. |
| Chemical Instability | Reaction of the IS with matrix components or solvents. | Adjust pH, use antioxidants, or modify the sample preparation procedure to remove reactive species. |
| Adsorption | Non-specific binding of the IS to sample containers or instrument components. | Use silanized glassware, add a small amount of organic solvent to the sample, or use a different type of vial. |
| Differential Matrix Effects | Non-coelution of analyte and IS in the presence of ion-suppressing matrix components. | Optimize chromatography for co-elution, improve sample cleanup. |
Conclusion: Proactive Measures for Robust Bioanalysis
The stability of deuterated internal standards is a critical parameter that underpins the accuracy and reliability of quantitative bioanalytical data. While SIL-ISs are powerful tools, they are not infallible. A thorough understanding of the potential instability mechanisms, coupled with a systematic approach to troubleshooting, is essential for any bioanalytical scientist. By proactively assessing stability during method development and validation, and by implementing the best practices outlined in this guide, researchers can mitigate risks and ensure the generation of high-quality, defensible data.
References
-
Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
De Boer, T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(17). [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2017). U.S. Food and Drug Administration. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (2014, April 1). American Association for Clinical Chemistry. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). Journal of Pharmaceutical and Allied Sciences. [Link]
-
Deuterated Standards for LC-MS Analysis. (2023, November 8). ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023, October 30). YouTube. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. fda.gov [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
Technical Support Center: Overcoming Poor Ionization Efficiency of Propylene Oxide in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of propylene oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low ionization efficiency of this small, volatile, and relatively nonpolar molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental workflow and achieve reliable, sensitive detection of propylene oxide.
Understanding the Challenge: Why is Propylene Oxide Difficult to Ionize?
Propylene oxide (PO) is a small, cyclic ether with a molecular weight of 58.08 g/mol . Its chemical nature presents several challenges for common mass spectrometry ionization techniques, particularly Electrospray Ionization (ESI), which is a workhorse in many analytical laboratories. The primary reasons for its poor ionization efficiency are:
-
Low Polarity: Propylene oxide is a relatively nonpolar molecule. ESI is most effective for molecules that are already charged in solution or are polar enough to readily accept a proton or form an adduct.[1][2] The efficiency of ESI is linked to the analyte's ability to partition to the surface of the sprayed droplets, a process favored by nonpolar character, but the molecule must still be able to accept a charge to be detected.[3][4]
-
High Volatility: With a boiling point of 34°C, propylene oxide is highly volatile.[5] This makes it difficult to maintain in the liquid phase for ESI, as it can easily evaporate before the ionization process is complete.
-
Lack of Readily Ionizable Functional Groups: Propylene oxide lacks acidic or basic functional groups that can be easily protonated or deprotonated. This inherent chemical property is a major contributor to its poor ionization efficiency in soft ionization techniques like ESI.
These characteristics necessitate alternative strategies to achieve sensitive and robust detection. This guide will walk you through the most effective approaches.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may be encountering during your experiments in a question-and-answer format.
Q1: My ESI-MS signal for propylene oxide is extremely low or nonexistent. What are my immediate options?
Answer:
If you are limited to an ESI source, direct analysis of propylene oxide is challenging. However, you can try the following:
-
Solvent Optimization: While propylene oxide is miscible with many organic solvents, ensure you are using a solvent system that is amenable to ESI (e.g., methanol or acetonitrile with a small percentage of water). The addition of an acid, such as 0.1% formic acid, may aid in protonation, although the effect may be minimal for propylene oxide.
-
Cold Spray Techniques: If your instrument has the capability, using a cooled ESI source can help to reduce the volatility of propylene oxide and increase its residence time in the ESI plume, potentially improving the chances of ionization.
However, the most effective solution is to move away from ESI for direct analysis. The fundamental properties of propylene oxide make it a poor candidate for this ionization method.[1][2] Your next step should be to consider alternative ionization sources or a derivatization strategy.
Q2: I have access to other ionization sources. Which one should I use for propylene oxide?
Answer:
For volatile and less polar compounds like propylene oxide, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative to ESI.[6][7]
-
Why APCI is a Good Choice: APCI is a gas-phase ionization technique. The sample is first vaporized in a heated nebulizer, which is well-suited for a volatile compound like propylene oxide. A corona discharge then ionizes the solvent vapor, creating reagent ions. These reagent ions subsequently ionize the analyte molecules through proton transfer or charge exchange reactions in the gas phase.[6][8] This process is much more efficient for small, nonpolar molecules than ESI.[7][9]
-
Alternative Consideration - Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that can be effective for nonpolar compounds.[10] It uses a krypton lamp to emit high-energy photons that directly ionize the analyte molecules. If your laboratory has an APPI source, it is worth comparing its performance with APCI for your specific application.
The logical flow for choosing an ionization source is depicted in the diagram below.
Caption: Ionization source selection workflow for propylene oxide.
Q3: I am working with complex biological or environmental samples. How can I improve selectivity and sensitivity?
Answer:
For complex matrices, coupling a separation technique with an appropriate ionization source is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal separation technique for volatile compounds like propylene oxide.[5][11] The propylene oxide is separated from other matrix components on a GC column before it enters the mass spectrometer. The most common ionization technique used with GC is Electron Impact (EI). While EI is a "hard" ionization technique that can cause fragmentation, the resulting mass spectrum is highly reproducible and can be used for library matching, providing a high degree of confidence in compound identification.[12][13] Several established GC-MS methods for propylene oxide analysis have been successfully developed.[14][15]
-
Derivatization followed by LC-MS: If you do not have access to a GC-MS system, chemical derivatization can be employed to improve the performance of your LC-MS system. This involves chemically modifying the propylene oxide molecule to introduce a functional group that is more easily ionized.[16]
Q4: I want to try chemical derivatization. What is a reliable protocol?
Answer:
Chemical derivatization enhances the ionization efficiency of propylene oxide by introducing a more ionizable moiety. A common strategy is to open the epoxide ring with a nucleophile that contains a functional group amenable to ESI or APCI. One such method involves reacting propylene oxide with a thiol-containing compound.[5]
Here is a protocol based on the derivatization of propylene oxide with sodium ethanethiolate to form 1-(ethylthio)-2-propanol, which can then be analyzed by LC-MS with APCI.[5]
Experimental Protocol: Derivatization of Propylene Oxide
-
Reagent Preparation: Prepare a solution of sodium ethanethiolate in a suitable solvent, such as ethanol. Safety Note: Ethanethiol is volatile and has a strong, unpleasant odor. Handle it in a fume hood.
-
Sample Preparation: Collect your sample containing propylene oxide. If it is in a gaseous form, it can be bubbled through the ethanethiolate solution. If it is in a liquid matrix, the ethanethiolate solution can be added directly.
-
Reaction: The reaction involves the nucleophilic attack of the thiolate on one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of 1-(ethylthio)-2-propanol. The reaction can be allowed to proceed at room temperature, but gentle heating may be used to increase the reaction rate.
-
Sample Cleanup (if necessary): Depending on your sample matrix, a simple liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove interfering substances before LC-MS analysis.
-
LC-MS Analysis: Analyze the resulting 1-(ethylthio)-2-propanol using a suitable reversed-phase LC method coupled with an APCI-MS system. The derivatized product is more amenable to ionization than the parent propylene oxide.
The workflow for this derivatization process is illustrated below.
Caption: Chemical derivatization workflow for propylene oxide analysis.
Frequently Asked Questions (FAQs)
-
What is the expected mass-to-charge ratio (m/z) for propylene oxide?
-
The monoisotopic mass of propylene oxide (C₃H₆O) is 58.04186 Da. In positive ion mode, you would typically look for the protonated molecule [M+H]⁺ at m/z 58.0491. However, due to its low proton affinity, this ion may be very weak. In GC-MS with EI, you would observe fragment ions, with a prominent ion being [M-CH₃]⁺ at m/z 43.[5]
-
-
Can I use ESI to analyze polymers containing propylene oxide units?
-
Yes, polymers such as polyethylene oxide-co-propylene oxide can be analyzed by ESI-MS.[17][18] In this case, the polymer chain is large enough and can be multiply charged (e.g., by adduction of sodium ions), making it suitable for ESI analysis. The challenges with ionization are primarily associated with the small, neutral propylene oxide monomer.
-
-
How can I quantify propylene oxide accurately?
-
For accurate quantification, especially at trace levels, the use of a stable isotope-labeled internal standard is highly recommended. Deuterated propylene oxide (propylene oxide-d6) is commercially available and serves as an excellent internal standard for both GC-MS and LC-MS methods.[5]
-
-
Are there any other "soft" ionization techniques I can consider?
-
Chemical Ionization (CI) is another soft ionization technique that can be effective for propylene oxide, particularly when coupled with GC.[13] Like APCI, it involves gas-phase ion-molecule reactions. If your GC-MS system has a CI source, it is a viable option to consider.
-
Summary of Recommended Approaches
The table below summarizes the recommended strategies for overcoming the poor ionization efficiency of propylene oxide, along with their key advantages and considerations.
| Strategy | Ionization Method | Separation Technique | Key Advantages | Considerations |
| Direct Analysis | APCI or APPI | LC or Direct Infusion | Good for relatively clean samples; more sensitive than ESI. | May lack selectivity in complex matrices. |
| Chromatographic Separation | Electron Impact (EI) | Gas Chromatography (GC) | Excellent selectivity and sensitivity; robust and reliable. | Requires a GC-MS system; "hard" ionization causes fragmentation. |
| Chemical Derivatization | ESI or APCI | Liquid Chromatography (LC) | Significantly improves ionization efficiency; allows use of common LC-MS systems. | Adds an extra step to sample preparation; requires careful method development. |
By understanding the underlying chemical principles and systematically exploring these alternative approaches, you can successfully overcome the challenges associated with the mass spectrometric analysis of propylene oxide and achieve the sensitivity and reliability required for your research.
References
-
Direct Measurement of Complex VOC Mixtures with EI, CI, and SPI. Tofwerk.
-
Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
-
Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ACS Publications.
-
Relating electrospray ionization response to nonpolar character of small peptides. PubMed.
-
Ionization Methods in Organic Mass Spectrometry. JEOL Resources.
-
Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. National Institutes of Health.
-
Analysis of VOCs in Liquids through Vaporization in a Tubular Oven Monitored by Chemical Ionization Mass Spectrometry. MDPI.
-
Relating electrospray ionization response to nonpolar character of small peptides. Analytical Chemistry.
-
PHOTOIONIZATION DETECTOR (PID) HNU #2114. US EPA.
-
The double photoionization of propylene oxide. IRIS.
-
Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science.
-
Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. ResearchGate.
-
Double photoionization of propylene oxide: A coincidence study of the ejection of a pair of valence-shell electrons. The Journal of Chemical Physics.
-
Double photoionization of propylene oxide: A coincidence study of the ejection of a pair of valence-shell electrons. The Journal of Chemical Physics.
-
Double photoionization of propylene oxide: a coincidence study of the ejection of a pair of valence-shell electrons. arXiv.
-
Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry.
-
Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv.
-
Atmospheric-pressure chemical ionization. Wikipedia.
-
Atmospheric Pressure Chemical Ionization. University of Illinois.
-
Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory.
-
Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. Pradeep Research Group.
-
Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Chinese Journal of Chemistry.
-
Atmospheric Pressure Chemical Ionization. Creative Proteomics.
-
Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. LabRulez GCMS.
-
Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent Technologies.
-
Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International.
-
Analysis of Multiply Charged Poly(ethylene oxide-co-propylene oxide) Using Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry. PubMed.
-
Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry. PubMed.
-
Analysis of propylene oxide in THS aerosol. PMI Science.
-
Analysis of Multiply Charged Poly(ethylene oxide-co-propylene oxide) Using Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry. Semantic Scholar. [Available online]([Link]
-
Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Relating electrospray ionization response to nonpolar character of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relating electrospray ionization response to nonpolar character of small peptides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 8. pradeepresearch.org [pradeepresearch.org]
- 9. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. tofwerk.com [tofwerk.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of propylene oxide in THS aerosol [pmiscience.com]
- 16. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 17. Analysis of Multiply Charged Poly(ethylene oxide-co-propylene oxide) Using Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Multiply Charged Poly(ethylene oxide-co-propylene oxide) Using Electrospray Ionization-Ion Mobility Spectrometry-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Kinetic Isotope Effects in Quantitative Assays
Welcome to the Technical Support Center dedicated to understanding, troubleshooting, and correcting for the Kinetic Isotope Effect (KIE) in quantitative assays. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification, particularly in bioanalytical and enzymatic assays. Here, we move beyond simple definitions to address the practical challenges and nuances encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of KIEs.
Q1: What is a Kinetic Isotope Effect (KIE)?
A: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.[1][2] It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH).[1] For example, in a deuterium KIE, this is expressed as kH/kD.[2] This effect is most pronounced when the relative mass change is large, such as substituting hydrogen (¹H) with deuterium (²H), which doubles the atomic mass.[1]
Q2: What is the underlying cause of the primary deuterium KIE?
A: The primary deuterium KIE originates from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Because deuterium is heavier, the C-D bond has a lower vibrational frequency and thus a lower ZPE.[2][3] This means the C-D bond is stronger and requires more energy to break. If this bond cleavage is part of the rate-determining step of the reaction, the reaction will proceed more slowly for the deuterated compound, resulting in a "normal" KIE where kH/kD > 1.[3]
Q3: What is the difference between a primary and a secondary KIE?
A: The distinction lies in the location of the isotopic substitution relative to the bonds being broken or formed in the reaction's rate-determining step.
-
Primary KIE (PKIE): This is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.[3] For C-H bond cleavage, primary deuterium KIEs are significant, typically ranging from 6 to 10.[1]
-
Secondary KIE (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation.[3] SKIEs are much smaller, with deuterium effects often in the range of kH/kD = 0.7–1.5.[1] They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state, often related to a change in hybridization (e.g., sp³ to sp²).[1][4]
Q4: Why is correcting for KIEs so critical in drug development and bioanalysis?
A: In drug development, stable isotope-labeled (SIL) analogues of a drug are frequently used as internal standards (IS) in quantitative bioanalytical methods, like LC-MS, to correct for variability during sample processing and analysis.[5] The fundamental assumption is that the SIL-IS behaves identically to the analyte. However, a KIE can violate this assumption. If a deuterated IS is used and the drug's metabolism involves cleavage of a C-H bond at a deuterated position, the IS may be metabolized more slowly than the analyte. This leads to a changing analyte/IS ratio over time, compromising the accuracy and precision of pharmacokinetic data. Furthermore, deuterium substitution is sometimes intentionally used to slow down a drug's metabolism to improve its pharmacokinetic profile, making the ability to measure and understand the KIE essential.[6][7]
Q5: When should I suspect a KIE is affecting my quantitative LC-MS assay?
A: You should suspect a KIE if you observe the following, particularly when using a deuterated internal standard:
-
Chromatographic Shift: The deuterated standard does not perfectly co-elute with the analyte. This "deuterium isotope effect" can be caused by subtle changes in lipophilicity and lead to the analyte and IS experiencing different levels of matrix effects (ion suppression or enhancement).
-
Poor Accuracy and Precision: Assay results show high variability, poor accuracy, or fail to meet regulatory acceptance criteria (e.g., mean value should be within 15% of nominal value).[8][9]
-
Metabolite Interference: If the deuterated IS is metabolized more slowly, its concentration remains artificially high, which can skew quantification, especially if there is any crosstalk between mass channels.
Q6: What is the best way to choose a stable isotope-labeled internal standard (SIL-IS) to avoid KIEs?
A: The ideal SIL-IS should be chemically identical to the analyte but mass-shifted. To avoid KIEs and other complications:
-
Prefer ¹³C or ¹⁵N Labels: Whenever possible, use an IS labeled with heavy atoms like ¹³C or ¹⁵N instead of deuterium.[5][10] The relative mass change is much smaller, making KIEs negligible and eliminating the risk of chromatographic shifts.[5][11]
-
Sufficient Mass Difference: Ensure a mass shift of at least 3-4 Da to avoid mass spectral overlap with the natural isotopic peaks (M+1, M+2) of the analyte.[5][11]
-
Strategic Label Position: Place the isotopic labels in a stable part of the molecule that is not susceptible to metabolic cleavage or in-source fragmentation loss.[5] Placing the label on a fragment targeted for MS/MS detection is ideal.[5]
-
High Isotopic Purity: Use an IS with high isotopic purity (ideally >98%) to minimize the contribution of the unlabeled analyte in the standard, which could otherwise lead to artificially high measurements.[5]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving potential KIEs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate and/or imprecise results in a validated LC-MS/MS bioanalytical assay using a deuterated internal standard (IS). | Chromatographic Separation (Isotope Effect): The deuterated IS separates from the unlabeled analyte on the LC column. This causes the two compounds to elute into the mass spectrometer at slightly different times, subjecting them to different degrees of matrix-induced ion suppression or enhancement. | 1. Modify Chromatography: Adjust the LC gradient, flow rate, or column chemistry to try and force co-elution. 2. Switch to a Better IS: The most robust solution is to re-synthesize the internal standard using ¹³C or ¹⁵N labels, which do not cause chromatographic shifts.[5][10] 3. Method Re-validation: If using a deuterated standard is unavoidable, the method must be rigorously validated to prove that the observed shift does not impact accuracy and precision under all expected matrix conditions.[8][9] |
| KIE measurements are inconsistent and not reproducible between experimental runs. | Experimental Variability: KIEs are highly sensitive to experimental conditions. Minor fluctuations can lead to significant variations in measured values.[12] - Temperature: Reaction rates are temperature-dependent. - Reagent Purity/Concentration: Impurities or errors in concentration can alter reaction kinetics. - Solvent Effects: The purity and composition of the solvent can influence the transition state.[12] | 1. Standardize and Control Conditions: Meticulously control temperature, ensure accurate preparation of all solutions, and use high-purity reagents and solvents for all comparative experiments.[12] 2. Use a Competitive Method: Perform a competitive experiment where a 1:1 mixture of the light (e.g., ¹H) and heavy (e.g., ²H) substrates are included in the same reaction vessel.[13][14] This ensures both substrates experience identical conditions, and the KIE is determined by the changing ratio of the two substrates or products over time, which is a much more precise measurement.[13] |
| The observed KIE is much smaller than expected (e.g., kH/kD is close to 1), but you still suspect C-H bond breaking is important. | Kinetically Masked Isotope Effect: The C-H bond cleavage step is chemically significant but is not the sole rate-determining step of the overall reaction.[1][6] Other steps, like substrate binding, product release, or a conformational change, may be slower and are thus "masking" the true KIE of the chemical step.[15][16] | 1. Determine the Intrinsic KIE: The observed KIE is a composite of all steps. To reveal the true KIE on the chemical step (the intrinsic KIE), you must dissect the reaction mechanism. 2. Pre-Steady-State Kinetics: Use rapid quench techniques to measure the rates of individual steps in the catalytic cycle.[16] 3. Northrop's Method: This method involves comparing the deuterium and tritium KIEs to calculate the intrinsic KIE for the C-H bond-breaking step. |
| An inverse KIE (kH/kD < 1) is observed. | Secondary Kinetic Isotope Effect: This is the most common cause. An inverse SKIE often occurs when the hybridization of the carbon atom bearing the isotope changes from sp² (trigonal planar) in the reactant to sp³ (tetrahedral) in the transition state. The sp³ C-H(D) bending vibrations are stiffer, leading to a greater ZPE increase for the C-H bond compared to the C-D bond in the transition state, which makes the deuterated reactant react faster.[1][4] | 1. Analyze the Reaction Mechanism: An inverse KIE provides valuable mechanistic information. Confirm that the isotopic substitution is not at a site of bond cleavage. 2. Rule out Equilibrium Isotope Effects: Ensure you are measuring a kinetic and not a thermodynamic (equilibrium) effect. 3. Consider Tunneling: While rare for inverse KIEs, quantum tunneling can influence results and should be considered in specialized cases. |
Part 3: Experimental Protocols & Correction Workflows
Protocol 1: Competitive Experiment to Quantify a Deuterium KIE in an Enzyme Assay
This protocol is designed to precisely measure a KIE by analyzing the relative depletion of a deuterated and non-deuterated substrate from a single reaction mixture.[14]
Objective: To determine the kH/kD for an enzyme-catalyzed reaction.
Materials:
-
Enzyme preparation (e.g., liver microsomes, recombinant enzyme)
-
Non-deuterated ("light") substrate
-
Deuterated ("heavy") substrate
-
Reaction buffer and any necessary cofactors (e.g., NADPH)
-
Quenching solution (e.g., cold acetonitrile) containing a stable, non-isotopic internal standard for analytical purposes.
-
LC-MS/MS system
Methodology:
-
Prepare Substrate Stock: Create an equimolar (1:1) stock solution containing both the light and heavy substrates. The initial ratio (R₀) should be precisely verified by LC-MS/MS analysis.
-
Initiate the Reaction:
-
Pre-warm the enzyme, buffer, and cofactors to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the mixed 1:1 substrate stock solution.[14]
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, and 30 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.[14]
-
The time points should be chosen to achieve a range of substrate conversion, ideally up to ~50-75% for the light substrate by the final time point.
-
-
Quench the Reaction: Immediately add each aliquot to a tube containing the cold quenching solution with the analytical internal standard.[14] This stops the enzymatic reaction instantly.
-
Sample Preparation: Process the quenched samples for LC-MS/MS analysis (e.g., centrifuge to pellet protein, transfer supernatant).[14]
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to resolve and detect the light substrate, heavy substrate, and the analytical internal standard.
-
Analyze all samples from the time course.
-
-
Data Analysis and KIE Calculation:
-
For each time point (t), determine the peak area ratio of the remaining heavy substrate to the remaining light substrate (Rt).
-
Determine the fraction of the light substrate remaining (ft) at each time point relative to t=0.
-
Calculate the KIE using the following equation for competitive experiments: kH/kD = log(ft) / log(ft * Rt/R₀)
-
Plot log(ft) versus log(ft * Rt/R₀). The slope of the resulting line is the KIE.
-
Workflow 1: Decision Tree for Investigating a Suspected KIE
This workflow guides the logical process for diagnosing and addressing a potential KIE in a quantitative assay.
Caption: Decision tree for troubleshooting suspected KIEs in quantitative assays.
References
-
Calculating Kinetic Isotope Effects. UCLA – Chemistry and Biochemistry. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Guengerich, F. P. (2017). Methods in Enzymology. [Link]
-
Kinectic Isotope Effects. FACCTs. [Link]
-
Isotope Effects Kinetic Isotope Effects (K.I.E.). University of California, Irvine. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Li, L., & Schramm, V. L. (2013). Molecules. [Link]
-
A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated analogues. Wotherspoon, A. T. L., et al. (2019). Applied Radiation and Isotopes. [Link]
-
Mass spectrometry-based quantitative proteomics. Lee, Y. J., & Lee, S. (2007). Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. Schramm, V. L. (2005). Einstein Journal of Biology and Medicine. [Link]
-
Kinetic Isotope Effects and Enzyme reaction mechanism? Reddit r/Biochemistry. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. van den Brink, H., et al. (2019). Scientific Reports. [Link]
-
Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Edwards, C. H., & Marsh, E. N. G. (2017). Methods in Enzymology. [Link]
-
Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Sargsyan, K., et al. (2015). Journal of the American Chemical Society. [Link]
-
Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Hiemstra, M., et al. (2022). Cancers. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Methods Validation for Human Studies. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical method validation: An updated review. G, S., et al. (2010). Pharmaceutical Methods. [Link]
-
Validation of bioanalytical methods. Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Pharmaceutical Research. [Link]
-
Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Li, L., et al. (2018). Journal of The American Society for Mass Spectrometry. [Link]
-
Chemical isotope labeling for quantitative proteomics. Chen, Y., et al. (2020). Journal of the American Society for Mass Spectrometry. [Link]
-
Kinetic Solvent Isotope Effect: A Simple, Multipurpose Physical Chemistry Experiment. Goldfinger, M. D., & Jurss, J. W. (2017). Journal of Chemical Education. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Abdessadek, M., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing. [Link]
-
Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Guengerich, F. P. (2017). Methods in Enzymology. [Link]
-
Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects. Cassano, A. G., & Anderson, K. S. (2016). Molecules. [Link]
-
Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of Rate Control. Campbell, C. T., & Arnadottir, L. (2018). ACS Catalysis. [Link]
-
Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling. Kasumov, T., et al. (2019). Journal of Proteome Research. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Li, L., & Schramm, V. L. (2013). Molecules. [Link]
-
Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving Signal-to-Noise Ratio for Low Concentrations of (+/-)-1,2-Propylene-d6 Oxide
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with low concentrations of (+/-)-1,2-Propylene-d6 Oxide and encountering challenges in achieving an optimal signal-to-noise ratio (S/N) in their analytical experiments. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to enhance the sensitivity and reliability of your measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My baseline is noisy, and I can't distinguish my analyte peak. What are the common sources of background noise in my GC-MS system?
A high baseline noise can obscure low-level analyte signals, making accurate detection and quantification impossible. The primary sources of noise in a Gas Chromatography-Mass Spectrometry (GC-MS) system can be categorized as electronic, chemical, and thermal.[1] Understanding and systematically eliminating these noise sources is the first step towards improving your signal-to-noise ratio.
Troubleshooting High Background Noise:
A logical approach to identifying the source of the noise is essential. The following workflow can help you systematically troubleshoot your GC-MS system.
Caption: Troubleshooting workflow for high background noise in GC-MS.
Detailed Explanations:
-
Carrier Gas Impurities: The carrier gas (typically helium, hydrogen, or nitrogen) must be of high purity. Impurities can contribute to a high baseline.[2] Ensure that high-capacity oxygen and hydrocarbon traps are installed and functioning correctly.[3]
-
Septum Bleed: The injection port septum is a common source of background noise, as volatile compounds can leach from it at high temperatures.[4][5] Using low-bleed septa and ensuring the septum purge is active can minimize this.[5][6]
-
Injection Port Contamination: Residue from previous injections can accumulate on the liner and in the inlet, leading to ghost peaks and an elevated baseline.[7] Regularly inspect and replace the injection port liner. Using a deactivated liner can prevent sample adsorption.[2]
-
Column Bleed: The degradation of the stationary phase of the GC column at high temperatures releases siloxanes and other molecules, which contribute to background noise.[7] Using "MS-grade" or low-bleed columns is recommended.[3] Proper column conditioning before use is also crucial.[3]
-
Dirty Ion Source: Over time, the ion source components can become contaminated with sample residues and column bleed, leading to increased background noise and reduced sensitivity.[7] Regular cleaning of the ion source is necessary.
Q2: I'm seeing a very weak or no signal for my this compound standard. How can I improve signal intensity?
A weak or absent signal for your analyte can be due to a variety of factors, from sample preparation to instrument settings. Since this compound is a volatile compound, sample handling and introduction are critical.
Strategies to Enhance Signal Intensity:
| Strategy | Rationale | Key Considerations |
| Sample Pre-concentration | Increases the amount of analyte introduced into the GC-MS system. | Headspace Analysis: Effective for volatile compounds. Optimize incubation temperature and time. Adding salt to aqueous samples can increase volatility.[8][9] Solid-Phase Microextraction (SPME): A solvent-free technique that can concentrate volatile and semi-volatile analytes.[10][11][12] Fiber selection is crucial. |
| Injection Technique | Maximizes the transfer of the analyte onto the GC column. | Splitless Injection: Recommended for trace analysis as it directs the entire sample onto the column.[2] Optimize splitless time to ensure complete transfer without excessive band broadening. |
| GC Parameters | Ensures sharp, well-defined peaks. | Column Dimensions: Narrow-bore columns (e.g., 0.25 mm ID) can produce sharper peaks, increasing peak height and improving the S/N ratio.[2] Carrier Gas Flow Rate: Optimize for the best separation efficiency. |
| MS Detector Settings | Maximizes the detection of the target ions. | Selected Ion Monitoring (SIM): Significantly improves sensitivity by only monitoring specific ions for the analyte of interest. Dwell Time: In SIM mode, optimize the ion dwell time to ensure a sufficient number of data points across the peak without sacrificing sensitivity.[3] |
Protocol for Headspace Analysis Optimization:
-
Prepare a series of vials containing your sample matrix and a known concentration of this compound.
-
To a subset of vials, add sodium chloride to saturation to increase the analyte's volatility.[8]
-
Incubate the vials at a range of temperatures (e.g., 60°C, 75°C, 90°C) for a fixed time (e.g., 20 minutes).[8]
-
Analyze the headspace of each vial by GC-MS.
-
Compare the peak areas to determine the optimal incubation temperature.
-
Repeat the experiment at the optimal temperature with varying incubation times to find the shortest time required to reach equilibrium.
Q3: My results are not reproducible, and I suspect matrix effects are suppressing my signal. How can I diagnose and mitigate this issue?
Matrix effects occur when other components in the sample co-elute with your analyte and interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[13][14][15] This can severely impact the accuracy and reproducibility of your results.
Diagnosing and Mitigating Matrix Effects:
Caption: A workflow for diagnosing and mitigating matrix effects.
In-Depth Explanation of Mitigation Strategies:
-
Improved Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove interfering matrix components before analysis.
-
Chromatographic Separation: Modifying the GC temperature program or using a different stationary phase can help to chromatographically separate the analyte from the interfering compounds.
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[13] This is only feasible if the analytical method is sensitive enough to detect the diluted analyte.
-
Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting for matrix effects.[16] It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, you are already using a deuterated standard, which can serve as an internal standard for the non-deuterated propylene oxide or vice versa) to the sample at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it will experience the same matrix effects, and the ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.
Q4: I'm observing unexpected peaks in my chromatogram. Could this be related to the reactivity of propylene oxide, and how can I prevent this?
Yes, propylene oxide is a reactive epoxide that can undergo nucleophilic reactions with water, chloride, and bromide to form propylene glycol, propylene chlorohydrin, and propylene bromohydrin, respectively.[10][11] These reactions can artificially lower the detected concentration of propylene oxide and produce interfering peaks in your chromatogram.
Preventing Analyte Degradation:
-
Sample Handling: Analyze samples as fresh as possible.[6] If samples need to be stored, do so at low temperatures (e.g., refrigerated or frozen) to slow down degradation reactions.[17][18]
-
Solvent Choice: Use dry, aprotic solvents for sample preparation and standards to minimize the reaction with water.
-
pH Control: Maintain a neutral pH during sample preparation, as acidic or basic conditions can catalyze the hydrolysis of propylene oxide.
-
Inertness of the System: Ensure that the entire sample path, from the injection port liner to the column, is properly deactivated to prevent adsorption and catalytic degradation of the analyte.
Q5: Would derivatization help in improving the signal-to-noise ratio for this compound?
Derivatization is a chemical modification of an analyte to make it more suitable for a particular analytical method, often by increasing its volatility, thermal stability, or detectability.[19][20] While this compound is already volatile and suitable for GC analysis, derivatization could be a viable strategy in specific scenarios.
Potential Benefits of Derivatization:
-
Increased Signal Response: Derivatization can introduce functional groups that have a higher ionization efficiency in the MS source or are more sensitive to specific detectors (e.g., an electron-capture detector if halogenated derivatives are formed).[20]
-
Improved Chromatographic Properties: Derivatization can alter the retention time of the analyte, moving it away from interfering peaks from the matrix or system background.
-
Enhanced Specificity: By targeting the epoxide functional group, derivatization can increase the specificity of the analysis.
Considerations for Derivatization:
Several reagents can react with epoxides, such as N,N-diethyldithiocarbamate, which can be analyzed by HPLC-UV.[21][22] For GC-MS, silylation reagents could potentially be used, although the reactivity with epoxides needs to be carefully considered.[19] The derivatization reaction itself must be optimized for temperature, time, and reagent concentration to ensure complete and reproducible conversion of the analyte.[23]
References
-
An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food. (2009). Food Additives & Contaminants: Part A, 26(4), 482-486. [Link]
-
Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. (2018). Julius-Kühn-Archiv, (463). [Link]
-
Improved analysis of propylene oxide, propylene chlorohydrin and propylene bromohydrin. (2020). ResearchGate. [Link]
-
GC-MS Noise Isolation Techniques: Application in Labs. (2025). Patsnap Eureka. [Link]
-
MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services. [Link]
-
An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food. (2025). ResearchGate. [Link]
-
Signal to noise ration improvment in GC. (n.d.). CHROMSERVIS.EU. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]
-
Determination of the Signal-To-Noise Ratio Enhancement in Comprehensive Three-Dimensional Gas Chromatography. (2021). Analytical Chemistry, 93(26), 9133–9140. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). Analytical and Bioanalytical Chemistry, 388(4), 953-959. [Link]
-
Signal-to-Noise Ratio. (n.d.). Shimadzu. [Link]
-
Methods For Improving Sensitivity in Gas Chromatography (GC). (2025). ALWSCI. [Link]
-
How we can eliminate background signals/noise in GC-MS/MS? (2020). ResearchGate. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. (2017). Critical Reviews in Analytical Chemistry, 47(5), 440-452. [Link]
-
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (2017). Journal of Chromatography A, 1523, 230-237. [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). ResearchGate. [Link]
-
The Importance of Signal-to-Noise. (n.d.). Separation Science. [Link]
-
Sensitivity and noise in GC–MS: Achieving low limits of detection for difficult analytes. (2006). International Journal of Mass Spectrometry, 256(1-3), 1-10. [Link]
-
VOC Analysis in Environmental Testing. (2025). International Light Technologies. [Link]
-
Chemical Properties of Propylene oxide (CAS 75-56-9). (n.d.). Cheméo. [Link]
-
NIOSH Method 1612: Propylene Oxide. (n.d.). US EPA. [Link]
-
GC Derivatization. (n.d.). University of Arizona. [Link]
-
Flavor Compounds Identification and Reporting. (2021). Molecules, 26(11), 3333. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc.. [Link]
-
Utilizing online chemical analysis to optimize propylene oxide production. (n.d.). LabRulez. [Link]
-
a) Reaction optimization for propylene oxide. (2020). ResearchGate. [Link]
-
Optimizing GC–MS Methods. (2013). LCGC International, 26(12). [Link]
-
Analyzing Volatile Organic Compounds (VOCs) In the Environment. (2017). AZoM. [Link]
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. (n.d.). Agilent. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). YouTube. [Link]
-
Ethylene Oxide and Propylene Oxide Analysis Using the Agilent 990 Micro GC. (2025). Agilent. [Link]
-
Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village. (2023). Molecules, 28(8), 3568. [Link]
-
Compositional Analysis of the High Molecular Weight Ethylene Oxide-Propylene-Oxide Copolymer by MALDI Mass Spectrometry. (2012). International Journal of Chemistry, 4(3). [Link]
-
Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. (2024). Analytical Chemistry. [Link]
-
A DFT and microkinetic study of propylene oxide selectivity over copper-based catalysts. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. GC-MS Noise Isolation Techniques: Application in Labs [eureka.patsnap.com]
- 2. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 5. researchgate.net [researchgate.net]
- 6. Signal to noise ration improvment in GC / CHROMSERVIS.EU [chromservis.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ojs.openagrar.de [ojs.openagrar.de]
- 11. Improved analysis of propylene oxide, propylene chlorohydrin and propylene bromohydrin [morressier.com]
- 12. Method Development for Detecting Low Level Volatile Organic Compounds (VOCs) among Workers and Residents from a Carpentry Work Shop in a Palestinian Village - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nebiolab.com [nebiolab.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. cdnisotopes.com [cdnisotopes.com]
- 18. isotope.com [isotope.com]
- 19. gcms.cz [gcms.cz]
- 20. diverdi.colostate.edu [diverdi.colostate.edu]
- 21. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for Deuterated Compounds in Metabolomics Workflows
Welcome to the technical support center dedicated to navigating the complexities of using deuterated compounds in metabolomics research. This guide is designed for researchers, scientists, and drug development professionals who leverage stable isotope-labeled internal standards for robust and accurate quantification. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Introduction: The Power and Pitfalls of Deuterated Standards
Deuterated compounds are powerful tools in mass spectrometry-based metabolomics, serving as the gold standard for internal standards.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively track and correct for variability during sample preparation, chromatography, and ionization.[2][3] However, the substitution of hydrogen with deuterium is not without its challenges. These can range from chromatographic shifts to unexpected fragmentation patterns, potentially compromising the accuracy of quantification if not properly understood and addressed.[4] This guide will walk you through the most common issues, providing expert insights and actionable solutions.
Troubleshooting Guide: Question & Answer
Chromatography & Co-elution Issues
Q1: My deuterated internal standard is eluting at a slightly different retention time than my analyte, leading to poor quantification. What is causing this, and how can I fix it?
A1: This phenomenon is a classic example of the Deuterium Isotope Effect on chromatography. The substitution of hydrogen with the heavier deuterium isotope can alter a molecule's physicochemical properties, such as its lipophilicity and interaction with the stationary phase.[5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5][6] This chromatographic shift, even if minor, can lead to the analyte and the internal standard experiencing different matrix effects, thus compromising accurate quantification.[5][7]
Causality Explained: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in molecular conformation and polarity. These differences influence the compound's interaction with the chromatographic stationary phase.
Troubleshooting & Optimization Protocol:
-
Method Optimization:
-
Gradient Modification: Adjust the elution gradient to be shallower around the elution time of your analyte. This can help improve the resolution between the analyte and any interfering matrix components, and potentially improve co-elution.
-
Flow Rate Reduction: Decreasing the flow rate can enhance chromatographic resolution and may improve the co-elution of the analyte and its deuterated standard.
-
Column Chemistry: Experiment with different column chemistries. For instance, a pentafluorophenyl (PFP) column has been shown to reduce the chromatographic deuterium effect compared to standard C18 columns.[7]
-
-
Data Analysis Adjustment:
-
If complete co-elution cannot be achieved, ensure that the peak integration windows for both the analyte and the internal standard are set correctly and consistently across all samples.
-
Workflow for Optimizing Co-elution:
Sources
Propylene Oxide Derivatization Reactions: A Technical Support Guide for Method Refinement
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for propylene oxide (PO) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging epoxide. Here, we will address common experimental issues, provide robust protocols, and answer frequently asked questions to help you refine your methods and achieve reliable, reproducible results.
Propylene oxide's high reactivity, stemming from the strained three-membered ether ring, makes it an invaluable building block in organic synthesis. It readily reacts with a wide range of nucleophiles—such as amines, thiols, and alcohols—to form valuable β-substituted alcohols.[1] However, this reactivity also presents challenges, including side reactions, regioselectivity issues, and safety concerns. This guide provides expert-driven insights to overcome these hurdles.
Section 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent problems encountered during propylene oxide derivatization in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
A1: Low conversion is a common issue that can typically be traced back to catalyst inefficiency, insufficient reactivity of the nucleophile, or improper reaction conditions.
-
Causality & Explanation: The ring-opening of propylene oxide is a nucleophilic substitution reaction (SN2).[2][3] Its success hinges on overcoming an activation energy barrier. If the nucleophile is weak or the reaction conditions are too mild, this barrier will not be surmounted efficiently.
-
Catalyst Inactivity: Both acid and base catalysts can be used to promote ring-opening.[4] Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[4][5] Basic catalysts, on the other hand, deprotonate the nucleophile, increasing its nucleophilicity.[3] Catalyst degradation due to moisture or impurities can halt the reaction.
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates. Conversely, excessively high temperatures can promote side reactions like polymerization or isomerization of PO to propionaldehyde.[6][7][8]
-
Solvent Choice: The solvent must be able to dissolve all reactants and should be inert under the reaction conditions. Polar aprotic solvents like THF or DMF are often good choices, but compatibility must be verified.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Solutions:
-
Catalyst Check: If using a catalyst, ensure it is fresh and anhydrous. Consider increasing the catalyst loading incrementally. For Lewis acids, ensure they are not quenched by basic impurities in your reagents.[6]
-
Reagent Purity: Use freshly distilled or purified propylene oxide and nucleophile. Water is a common impurity that can react with PO to form propylene glycol, consuming the starting material.[1]
-
Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation by TLC or GC.
-
Stoichiometry: Ensure the molar ratio of PO to the nucleophile is appropriate. Often, a slight excess of one reagent is used to drive the reaction to completion.
-
Q2: My reaction is producing a significant amount of a sticky, high-molecular-weight polymer instead of my desired product. Why is this happening?
A2: Unwanted polymerization is a classic side reaction in epoxide chemistry, especially under strongly acidic or basic conditions or at elevated temperatures.[10][11]
-
Causality & Explanation: Propylene oxide can act as both an electrophile (the ring) and a nucleophile (after ring-opening, the resulting alkoxide). The alkoxide product of the initial derivatization can attack another molecule of propylene oxide, initiating a chain-growth polymerization. This process is particularly favorable at high temperatures and high PO concentrations.[12]
-
Anionic Polymerization: Highly basic conditions (e.g., using strong bases like KOH) can generate a high concentration of propagating alkoxide species, leading to poly(propylene oxide).[10]
-
Cationic Polymerization: Strong Lewis or Brønsted acids can protonate the epoxide oxygen, creating a highly reactive intermediate that is readily attacked by another PO molecule.
-
-
Solutions:
-
Control Stoichiometry: Use a modest excess of the nucleophile relative to propylene oxide. This ensures the PO is consumed by the intended reactant rather than by the product alkoxide.
-
Slow Addition: Add the propylene oxide slowly (e.g., via syringe pump) to the reaction mixture containing the nucleophile and catalyst. This keeps the instantaneous concentration of free PO low, minimizing its ability to self-react.
-
Moderate Conditions: Reduce the reaction temperature. While this may slow the desired reaction, it will disproportionately slow the higher-activation-energy polymerization side reaction.
-
Catalyst Choice: Select a milder catalyst. For example, some organocatalysts or double metal cyanide (DMC) catalysts are known to produce polyols with lower polydispersity and fewer side reactions compared to strong alkali hydroxides.[11][13]
-
Q3: I'm observing two isomeric products and the regioselectivity is poor. How can I control which carbon of the epoxide ring is attacked?
A3: The regioselectivity of propylene oxide ring-opening is a well-known challenge and is dictated by the reaction mechanism (SN1 vs. SN2) and the nature of the catalyst.
-
Causality & Explanation: Propylene oxide is an unsymmetrical epoxide. Nucleophilic attack can occur at the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2).
-
Basic or Nucleophilic Conditions (SN2): Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered C1 (methylene) carbon.[2][3] This is the most common and predictable pathway.
-
Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is protonated. This develops positive charge on the adjacent carbons. The secondary carbon (C2) can better stabilize a partial positive charge (carbocation-like character). Therefore, the nucleophile is more likely to attack the more electrophilic C2 (methine) carbon. The mechanism has significant SN1 character.[2][14]
-
-
Solutions:
-
To favor attack at the less substituted carbon (C1): Use basic or neutral conditions. Deprotonate your nucleophile with a non-coordinating base (e.g., NaH for an alcohol) or use a salt of the nucleophile (e.g., sodium thiophenoxide for a thiol).
-
To favor attack at the more substituted carbon (C2): Use acidic catalysis (e.g., H₂SO₄, TsOH, or a Lewis acid like BF₃·OEt₂). Be mindful that acidic conditions can also promote side reactions.[7]
-
Catalyst Selection: Certain catalysts can offer high regioselectivity. For instance, some cobalt-based catalysts have been shown to influence the site of attack.[5]
-
| Condition | Dominant Mechanism | Primary Site of Attack | Major Product Type |
| Basic (e.g., NaH, KOH) | SN2 | C1 (Less hindered) | Primary Alcohol Derivative |
| Acidic (e.g., H₂SO₄, Lewis Acids) | SN1-like | C2 (More substituted) | Secondary Alcohol Derivative |
| Neutral (strong nucleophile) | SN2 | C1 (Less hindered) | Primary Alcohol Derivative |
Section 2: Detailed Experimental Protocol
This section provides a self-validating protocol for a representative reaction: the derivatization of a thiol with propylene oxide under basic conditions to favor the formation of a secondary alcohol.
Objective: Synthesize 1-(phenylthio)propan-2-ol from thiophenol and propylene oxide.
Materials:
-
Thiophenol (99%)
-
Propylene Oxide (≥99.5%)
-
Sodium Hydroxide (NaOH), pellets
-
Methanol (Anhydrous)
-
Diethyl Ether (Anhydrous)
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Safety First: Propylene oxide is extremely flammable, toxic, and a potential carcinogen.[15] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including butyl rubber gloves, safety goggles, and a lab coat.[16][17][18] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Experimental Workflow Diagram:
Sources
- 1. Propylene oxide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic polymerization of propylene oxide | Catalysis and petrochemistry [kataliz.org.ua]
- 12. orbi.umons.ac.be [orbi.umons.ac.be]
- 13. A simplified approach for the metal-free polymerization of propylene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08970B [pubs.rsc.org]
- 14. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. my.airliquide.com [my.airliquide.com]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. balchem.com [balchem.com]
- 18. lyondellbasell.com [lyondellbasell.com]
Validation & Comparative
A Guide to the Validation of Analytical Methods: The Role of (+/-)-1,2-Propylene-d6 Oxide as a Gold-Standard Internal Standard
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific discovery and regulatory compliance. The quantitative analysis of volatile organic compounds, such as propylene oxide, presents unique challenges due to potential sample loss and matrix interference. This guide provides an in-depth comparison of analytical method validation using the stable isotope-labeled (SIL) internal standard, (+/-)-1,2-Propylene-d6 Oxide, versus traditional alternatives. We will explore the scientific rationale behind its superiority, present comparative performance data, and detail a comprehensive validation protocol in accordance with global regulatory standards.
The Imperative of Internal Standards in Analytical Science
An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its purpose is to correct for the variability inherent in the entire analytical workflow, from sample preparation to instrumental detection.[1][2] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure it experiences similar losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[1] When these variations occur, the ratio of the analyte's signal to the IS's signal remains constant, ensuring accurate quantification.
The validation of an analytical procedure is a regulatory requirement designed to demonstrate that the method is suitable for its intended purpose.[3] International guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), outline the core performance characteristics that must be rigorously evaluated.[3][4][5][6]
The Gold Standard: Why Deuterated Internal Standards Excel
In modern mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards are considered the "gold standard".[1][7] Deuterated standards, where hydrogen atoms are replaced by their stable isotope, deuterium, are the most common type of SIL-IS.[2][8]
The rationale is elegantly simple:
-
Chemical Equivalence: The deuterated standard is chemically almost identical to the analyte. This ensures it behaves similarly during sample extraction and chromatographic separation, a critical feature for accurately compensating for matrix effects.[1][8]
-
Mass Differentiation: The slight increase in mass allows the mass spectrometer to easily distinguish the internal standard from the analyte.[9]
This dual characteristic allows the SIL-IS to provide superior correction for ion suppression or enhancement—a major source of imprecision in complex samples—compared to any other type of internal standard.[1]
Introducing this compound (PO-d6)
This compound (CAS: 202468-69-7, Formula: C₃D₆O) is the deuterated analogue of propylene oxide (PO), a volatile and reactive epoxide classified as a possible human carcinogen (Group 2B) by the IARC.[10][11][12][13] Given the toxicity and volatility of PO, its accurate quantification in various matrices, from pharmaceutical products to environmental samples, is critical. PO-d6 serves as the ideal internal standard for these GC-MS applications.[11][14]
Performance Comparison: PO-d6 vs. a Structural Analogue
To illustrate the performance advantages of PO-d6, we compare it to a common alternative approach: using a structurally distinct compound (a "structural analogue") as an internal standard. For this comparison, we will consider a hypothetical but realistic scenario where benzene is used as the IS for propylene oxide analysis, a practice seen in some older methodologies.[15]
While a structural analogue is better than no internal standard (i.e., an external standard method), its physicochemical differences from the analyte are a significant source of error.[16][17]
Table 1: Comparative Performance in Method Validation
| Validation Parameter | Method using this compound (SIL-IS) | Method using Benzene (Structural Analogue IS) | Causality for Performance Difference |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.0% - 115.0% | PO-d6 co-elutes and has identical extraction recovery to PO, providing superior correction for sample loss and matrix effects. Benzene's different volatility and polarity lead to dissimilar recovery.[17] |
| Precision (% RSD) | < 2.0% | < 15.0% | The near-identical ionization efficiency of PO-d6 and PO minimizes variability caused by matrix-induced ion suppression or enhancement, resulting in highly reproducible signal ratios.[8][18] |
| Linearity (R²) | > 0.999 | > 0.990 | The consistent signal ratio across the concentration range ensures a stronger linear relationship. |
| Robustness | High | Moderate to Low | The method is less susceptible to minor changes in GC conditions (e.g., temperature ramp, flow rate) because both analyte and IS are affected almost identically.[19] |
| Specificity | High | Prone to Interference | PO-d6 is detected at a different mass-to-charge ratio (m/z), virtually eliminating the risk of interference from matrix components at the analyte's retention time.[20] |
Note: The data presented is synthesized based on established principles of analytical chemistry to illustrate the expected performance differences.
Experimental Protocol: A Validated GC-MS Method for Propylene Oxide
This protocol outlines the validation of a GC-MS method for the quantification of propylene oxide in a pharmaceutical matrix, adhering to ICH Q2(R2) guidelines.[6][19]
Materials and Reagents
-
Propylene Oxide (PO), certified reference standard
-
This compound (PO-d6), certified reference standard (CAS: 202468-69-7)
-
Toluene, GC-grade (or other suitable solvent)
-
Blank matrix (e.g., pharmaceutical excipient blend)
Preparation of Solutions
-
PO Stock Solution (1 mg/mL): Prepare by dissolving a known mass of PO in chilled toluene in a volumetric flask.
-
PO-d6 Internal Standard Stock (1 mg/mL): Prepare similarly to the PO stock solution.
-
Working Internal Standard Solution (10 µg/mL): Dilute the PO-d6 stock solution in toluene.
-
Calibration Standards & Quality Control (QC) Samples: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and QC samples (Low, Mid, High) by spiking blank matrix extracts with appropriate volumes of the PO stock solution.
Sample Preparation Workflow
-
Weigh 1g of the sample (or blank matrix) into a 20 mL headspace vial.
-
Add a precise volume of the Working Internal Standard Solution (10 µg/mL) to every vial (except blanks).
-
Add a precise volume of extraction solvent (e.g., toluene).
-
Seal the vials immediately.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge to separate matrix components.
-
Transfer the supernatant to a GC autosampler vial for analysis.
GC-MS Instrumentation and Conditions
-
System: Agilent GC-MS or equivalent.
-
Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.[19]
-
Injector: Splitless mode, 200°C.
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Detector: Electron Ionization (EI), Selected Ion Monitoring (SIM) mode.
Validation Experiments
The core of the validation process involves demonstrating the method's fitness for purpose through a series of experiments.
-
Specificity: Analyze blank matrix, matrix spiked only with PO-d6, and a low-level PO standard with PO-d6. The goal is to demonstrate that no endogenous matrix components interfere with the detection of either the analyte or the internal standard at their respective retention times and m/z values.[20]
-
Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and ensure the correlation coefficient (R²) is ≥ 0.999.[19][21]
-
Accuracy & Precision: Analyze the Low, Mid, and High QC samples (n=6 for each level) on three separate days.
-
Accuracy: Calculate the percent recovery (mean measured concentration / nominal concentration * 100). Acceptance criteria are typically 85-115% (or tighter, e.g., 98-102%).[19]
-
Precision: Calculate the relative standard deviation (%RSD) for the replicates within each day (repeatability) and across all three days (intermediate precision). The acceptance criterion is typically %RSD ≤ 15%.[19][21]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., recovery within 80-120% and %RSD ≤ 20%).[22]
-
Robustness: Intentionally make small variations to method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and analyze a Mid QC sample. The results should not be significantly affected, demonstrating the method's reliability during routine use.[19]
Conclusion
The validation of an analytical method is a comprehensive process that ensures data reliability and regulatory acceptance. While various approaches exist, the use of a stable isotope-labeled internal standard, such as this compound for the analysis of propylene oxide, is unequivocally the superior choice. Its ability to mimic the analyte throughout the analytical process provides unparalleled correction for experimental variability, leading to significantly improved accuracy, precision, and robustness. For scientists and researchers in drug development and other regulated industries, adopting SIL-IS like PO-d6 is not just a best practice—it is a commitment to the highest standard of scientific integrity.
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. Available from: [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. Available from: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link]
-
The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. RSC Publishing. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available from: [Link]
-
Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]
-
This compound. Pharmaffiliates. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]
-
Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. academic.oup.com. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Understanding Internal standards and how to choose them. Reddit. Available from: [Link]
-
Propylene Oxide. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. academic.oup.com [academic.oup.com]
- 12. usbio.net [usbio.net]
- 13. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. osha.gov [osha.gov]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. myadlm.org [myadlm.org]
- 19. researchtrendsjournal.com [researchtrendsjournal.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. mdpi.com [mdpi.com]
- 22. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Propylene Oxide Quantification Methods
Introduction
Propylene oxide (PO) is a critical chemical intermediate in the production of a vast array of industrial and consumer goods, including polyurethanes, propylene glycol, and various surfactants. Its high reactivity and volatility, coupled with its classification as a probable human carcinogen, necessitate accurate and reliable quantification in diverse matrices, from workplace air to residual levels in pharmaceuticals and medical devices. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for ensuring product quality, regulatory compliance, and personnel safety.
This guide provides an in-depth comparison of the most prevalent methods for propylene oxide quantification. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering field-proven insights to aid in method selection and implementation. We will explore the nuances of each method, present comparative performance data, and provide detailed experimental protocols to ensure that the described procedures are self-validating systems.
The primary focus will be on gas chromatography (GC) based methods, which are the industry standard for propylene oxide analysis. We will also touch upon alternative techniques that may be suitable for specific applications.
Core Analytical Strategies for Propylene Oxide Quantification
The quantification of a volatile and reactive compound like propylene oxide presents unique analytical challenges. The choice of method is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. The primary strategies revolve around gas chromatography, a powerful technique for separating volatile compounds.
Figure 1: An overview of the primary analytical workflows for propylene oxide quantification, from sampling to detection.
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID)
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the quantification of volatile organic compounds (VOCs) like propylene oxide. This method is particularly prevalent in occupational health and safety for monitoring workplace air.
Causality Behind Experimental Choices:
-
Sorbent Tube Sampling: For air monitoring, active sampling onto sorbent tubes, such as charcoal or Anasorb 747, is the standard.[1][2] This choice is dictated by the need to concentrate the analyte from a large volume of air to achieve the required sensitivity. The sorbent material is selected for its high affinity for propylene oxide and its efficient desorption.
-
Solvent Desorption: The trapped propylene oxide is subsequently desorbed using a small volume of a suitable solvent, typically carbon disulfide (CS₂).[1] CS₂ is an excellent solvent for propylene oxide and has a poor response on the FID, minimizing interference with the analyte peak.
-
Flame Ionization Detection (FID): The FID is a universal detector for hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantitative analysis.[3] Its simplicity and robustness make it a workhorse in many analytical laboratories.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
For more complex matrices or when higher selectivity and sensitivity are required, coupling gas chromatography with mass spectrometry (GC-MS) is the preferred method.
Causality Behind Experimental Choices:
-
Enhanced Selectivity: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio of the analyte and its fragments. This allows for the unambiguous identification and quantification of propylene oxide even in the presence of co-eluting compounds, which can be a significant challenge in complex samples like cigarette smoke or food products.[4][5][6]
-
Improved Sensitivity: In selected ion monitoring (SIM) mode, the mass spectrometer can be set to monitor only specific ions characteristic of propylene oxide, significantly enhancing the signal-to-noise ratio and lowering the limit of detection.[4][5][6]
-
Headspace Analysis: For solid or liquid samples, headspace GC-MS is a powerful technique that minimizes sample preparation.[7] By analyzing the vapor phase in equilibrium with the sample, matrix effects are significantly reduced. This is particularly advantageous for the analysis of residual propylene oxide in pharmaceuticals or polymers.
Alternative Quantification Methods
While GC-based methods are predominant, other techniques can be employed for propylene oxide quantification in specific scenarios.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: Propylene oxide itself is not readily detectable by common HPLC detectors like UV-Vis. However, it can be derivatized with a suitable reagent to introduce a chromophore or fluorophore, enabling sensitive detection.[8] For example, derivatization with N,N-diethyldithiocarbamate allows for the quantification of low levels of epoxides.[8] This approach can be useful for analyzing propylene oxide in aqueous samples where direct GC injection might be problematic.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used for the online or in-line monitoring of propylene oxide concentrations in industrial processes.[9] The technique relies on the characteristic infrared absorption of the epoxide ring.[10][11] While generally less sensitive than chromatographic methods, FTIR offers real-time analysis, which is crucial for process control.[9]
Performance Comparison of Quantification Methods
The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the key performance indicators for the most common propylene oxide quantification methods based on data from single-laboratory validation studies. It is important to note that the absence of comprehensive inter-laboratory comparison studies for propylene oxide makes it challenging to provide definitive ranges for these parameters across different labs. The data presented here is derived from established methods and peer-reviewed literature and should be considered as a guide.
| Method | Typical Application | Limit of Detection (LOD) | Accuracy/Recovery | Precision (RSD) | Key Advantages | Key Disadvantages |
| GC-FID (NIOSH 1612) | Workplace Air Monitoring | 0.01 mg/sample[1] | ±11.9%[1] | 8.5% (Overall)[1] | Robust, reliable, cost-effective | Lower selectivity than MS |
| GC-FID (OSHA Method) | Workplace Air Monitoring | 35 ppb (air)[2] | N/A | 5.7% - 6.5%[2] | Well-validated for regulatory compliance | Potential for interferences |
| Headspace GC-MS | Residuals in Food, Pharma | ~0.5 ng/g[7] | Isotope dilution provides high accuracy | 2.2% - 7.6%[7] | High selectivity and sensitivity, minimal sample prep | Requires more expensive instrumentation |
| Direct Injection GC-MS | Cigarette Smoke | 0.135 µ g/cigarette [5][6] | 99-107% Recovery[5] | 6.2% (Interday)[5] | High selectivity and sensitivity | More complex sample preparation |
| HPLC with Derivatization | Aqueous Samples | ~5 pmol[8] | ≥94% Recovery[8] | N/A | Suitable for non-volatile matrices | Indirect method, requires derivatization |
| FTIR Spectroscopy | Process Monitoring | ppm levels[9] | Good agreement with lab methods[9] | N/A | Real-time analysis | Lower sensitivity than GC |
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the most common GC-based methods for propylene oxide quantification.
Protocol 1: Quantification of Propylene Oxide in Air by GC-FID (Based on NIOSH Method 1612)
This protocol is designed for the determination of propylene oxide in workplace air and is based on the well-established NIOSH Method 1612.[1]
Figure 2: Workflow for the analysis of propylene oxide in air using NIOSH Method 1612.
1. Sample Collection:
-
Calibrate a personal sampling pump with a representative sorbent tube in line.
-
Break the ends of a charcoal sorbent tube (100 mg/50 mg sections) immediately before sampling.
-
Attach the sorbent tube to the sampling pump and sample at a known flow rate between 0.01 and 0.2 L/min for a total sample volume of 0.5 to 5 L.[1]
-
After sampling, cap the tubes and store them under refrigeration until analysis.
2. Sample Preparation:
-
Carefully break open the sorbent tube and transfer the front (100 mg) and back (50 mg) sections of charcoal to separate 2-mL vials.
-
Pipette 1.0 mL of carbon disulfide (CS₂) into each vial.
-
Cap the vials and allow them to stand for 30 minutes with occasional agitation to ensure complete desorption of the propylene oxide.[1]
3. GC-FID Analysis:
-
Set up the GC-FID system with the following conditions (or as optimized in your laboratory):
-
Column: 30 m x 0.32 mm ID, 1.0 µm film thickness DB-5 or equivalent
-
Injector Temperature: 190 °C
-
Detector Temperature: 255 °C
-
Oven Program: 40 °C for 6 min, then ramp to 250 °C at 50 °C/min
-
Carrier Gas: Nitrogen at 1 mL/min[1]
-
-
Inject a 5 µL aliquot of the desorbed sample into the GC.
4. Quantification:
-
Prepare a series of calibration standards by spiking known amounts of propylene oxide into carbon disulfide.
-
Analyze the calibration standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the peak area of propylene oxide against its concentration.
-
Determine the concentration of propylene oxide in the samples from the calibration curve.
-
Calculate the airborne concentration of propylene oxide, taking into account the volume of air sampled and the desorption efficiency.
Protocol 2: Quantification of Residual Propylene Oxide by Headspace GC-MS
This protocol is a general guideline for the determination of residual propylene oxide in solid or liquid matrices, such as polymers or pharmaceutical excipients, using headspace GC-MS.
Figure 3: Workflow for the analysis of residual propylene oxide using Headspace GC-MS.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample into a headspace vial.
-
If using an internal standard (e.g., deuterated propylene oxide), add a known amount to the vial.
-
Seal the vial with a septum and crimp cap.
-
Place the vial in the headspace autosampler and allow it to equilibrate at a set temperature (e.g., 90 °C) for a specific time to allow the propylene oxide to partition into the headspace.[7] The addition of a salt, such as sodium chloride, can be used to increase the partitioning of propylene oxide into the headspace.[7]
2. Headspace Sampling:
-
The headspace autosampler will automatically withdraw a known volume of the vapor phase from the vial.
3. GC-MS Analysis:
-
Set up the GC-MS system with the following conditions (or as optimized in your laboratory):
-
Column: A mid-polar to polar capillary column suitable for volatile compounds.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Program: A suitable temperature program to separate propylene oxide from other volatile components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for propylene oxide (e.g., m/z 58, 43, 29).
-
4. Quantification:
-
Isotope Dilution: If a deuterated internal standard was used, the concentration of propylene oxide can be calculated from the ratio of the peak areas of the analyte and the internal standard. This is the most accurate quantification method as it corrects for matrix effects and variations in injection volume.
-
Standard Addition: In the absence of an isotope-labeled standard, the method of standard additions can be used. This involves adding known amounts of propylene oxide to separate aliquots of the sample and creating a calibration curve.
Conclusion and Future Perspectives
The accurate quantification of propylene oxide is a critical analytical task in a wide range of scientific and industrial fields. Gas chromatography, particularly when coupled with mass spectrometry, offers the most reliable and sensitive methods for this purpose. The choice between different GC configurations, such as FID versus MS detection and direct injection versus headspace sampling, should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
While this guide provides a comprehensive comparison based on available data, the lack of extensive inter-laboratory comparison studies for propylene oxide remains a significant gap. Such studies are essential for establishing the true reproducibility and comparability of different methods across the analytical community. The development and use of certified reference materials for propylene oxide in various matrices would also greatly contribute to improving the quality and consistency of analytical data.
As regulatory requirements for propylene oxide become more stringent and the need for its quantification in increasingly complex products grows, the development of faster, more sensitive, and more robust analytical methods will continue to be an area of active research.
References
-
NIOSH. (1994). Method 1612: Propylene Oxide. NIOSH Manual of Analytical Methods (NMAM), 4th ed. Retrieved from [Link]
-
Cao, X. L., & Corriveau, J. (2009). An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food. Food Additives & Contaminants: Part A, 26(4), 482–486. Retrieved from [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry. Journal of Chromatographic Science, 44(1), 32–34. Retrieved from [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1844. Retrieved from [Link]
-
International Agency for Research on Cancer. (1994). Propylene Oxide. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. Retrieved from [Link]
-
Jimenez, M., et al. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv, (463). Retrieved from [Link]
-
BIPEA. (n.d.). Proficiency testing programs AIR. Retrieved from [Link]
-
Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). (n.d.). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. Retrieved from [Link]
-
Lab Manager. (2023). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Retrieved from [Link]
-
LyondellBasell. (n.d.). Propylene Oxide Product Safety Bulletin. Retrieved from [Link]
-
Cao, X. L., & Corriveau, J. (2009). An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). NIOSH Method 1612: Propylene Oxide. Retrieved from [Link]
-
SKC Inc. (n.d.). OSHA / NIOSH Sampling Guide for Propylene oxide (1, 2-epoxypropane). Retrieved from [Link]
-
The Journal of Chemical Physics. (2020). The reaction of propylene to propylene-oxide on CeO2: An FTIR spectroscopy and temperature programmed desorption study. Retrieved from [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Propylene Oxide. (OSHA Method 88). Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization on Propylene Oxide Polymerization with In Situ FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in the 2500−2700 cm⁻¹ region of 1 part in 200 propylene.... Retrieved from [Link]
-
Agilent Technologies. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Retrieved from [Link]
-
U.S. Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Harmonization of NIOSH Sampling and Analytical Methods with Related International Voluntary Consensus Standards. Retrieved from [Link]
-
Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Propylene Oxide. Retrieved from [Link]
-
Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Acrolein, Formaldehyde. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2018). Development and Validation of a Separation and Quantification Method for Residual Solvents in Active Substances by Headspace Gas Chromatography. Retrieved from [Link]
-
MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. osha.gov [osha.gov]
- 3. agilent.com [agilent.com]
- 4. Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. An isotope dilution headspace method with gas chromatography-mass spectrometry for determination of propylene oxide in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application note | On-line FT-NIR Analysis of Propylene Oxide | EN | Letter [search.abb.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 13. academic.oup.com [academic.oup.com]
- 14. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
Navigating the Landscape of Quantitative Proteomics: A Comparative Guide to Deuterated Standards
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and developing novel therapeutics, the precise and accurate quantification of proteins is paramount. Mass spectrometry-based quantitative proteomics has emerged as a powerful tool, with the use of stable isotope-labeled internal standards being a cornerstone for achieving reliable results. Among these, deuterated standards have become indispensable for their ability to mimic the physicochemical properties of their endogenous counterparts.
This guide provides a comprehensive comparison of the analytical performance of key deuterated standard methodologies in quantitative proteomics. We will delve into the principles, experimental workflows, and performance characteristics of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Protein Standard Absolute Quantification (PSAQ), and Quantitation Concatamer (QconCAT) standards, alongside the use of synthetic heavy-labeled peptides. By presenting supporting experimental data and field-proven insights, this guide aims to empower researchers to make informed decisions when selecting the optimal quantitative strategy for their specific research needs.
The Bedrock of Accurate Quantification: The Role of Internal Standards
The fundamental principle behind the use of deuterated internal standards is isotope dilution mass spectrometry. A known quantity of a heavy-isotope labeled version of the target analyte is introduced into the sample. The ratio of the mass spectrometry signal of the endogenous (light) analyte to the spiked-in (heavy) standard allows for precise quantification, effectively correcting for variability introduced during sample preparation, chromatographic separation, and mass spectrometric analysis.[1] The ideal internal standard co-elutes with the analyte, experiences identical ionization efficiency, and fragments in a similar manner, thus normalizing for matrix effects and other sources of analytical variance.[2][3]
A Comparative Analysis of Deuterated Standard Strategies
The choice of deuterated standard strategy depends on several factors, including the biological system under investigation, the desired level of quantification (relative vs. absolute), throughput requirements, and budget constraints. Here, we compare the most prominent methodologies.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. This in vivo labeling strategy results in a complete, proteome-wide labeled internal standard.
Key Performance Characteristics:
-
Accuracy and Precision: SILAC is renowned for its high accuracy and precision in relative quantification. Because the light and heavy samples are combined at the very beginning of the workflow (at the cell or lysate stage), variations from sample handling, digestion, and fractionation are minimized for both proteomes.[5] Studies have shown that SILAC can achieve high reproducibility, although its accuracy can be influenced by the data analysis software used.[6]
-
Linearity and Dynamic Range: SILAC demonstrates a wide linear dynamic range for quantification. However, most software platforms reach a dynamic range limit of around 100-fold for accurate quantification of light/heavy ratios.[6]
-
Applicability: SILAC is primarily applicable to cell culture systems that can be metabolically labeled. Its use in tissues or clinical samples is more challenging, though variations like "Super-SILAC," which uses a labeled cell line mixture as a spike-in standard, have been developed to address this.[4]
Protein Standard Absolute Quantification (PSAQ)
The PSAQ strategy employs full-length, stable isotope-labeled proteins as internal standards.[7][8] These labeled proteins are produced recombinantly and purified, and a known amount is spiked into the sample prior to digestion. This approach aims to provide the most accurate representation of the endogenous protein's behavior throughout the entire analytical workflow.
Key Performance Characteristics:
-
Accuracy and Precision: PSAQ is considered a gold standard for absolute protein quantification due to its ability to control for variability in both protein extraction and enzymatic digestion.[3] By using a full-length protein standard, PSAQ more accurately mimics the digestion kinetics of the endogenous protein compared to peptide-based standards.[9] Studies have demonstrated the high accuracy and reproducibility of the PSAQ method, with good correlation to established techniques like ELISA.[10]
-
Versatility: The PSAQ method is applicable to any sample type, including tissues and clinical fluids, as the standard is added externally.
-
Challenges: The primary challenges of PSAQ are the cost and effort required to produce and purify high-quality, full-length isotopically labeled proteins for each target of interest.[3]
Quantitation Concatamer (QconCAT)
QconCATs are artificial proteins composed of a concatenation of proteotypic peptides from multiple target proteins.[11][12] These chimeric proteins are expressed in a host organism (e.g., E. coli) grown in a medium containing heavy amino acids, resulting in a multiplexed internal standard.
Key Performance Characteristics:
-
Multiplexing and Throughput: The key advantage of QconCATs is their ability to provide absolute quantification for multiple proteins simultaneously from a single standard, significantly increasing throughput.[11]
-
Accuracy and Precision: QconCATs offer good accuracy and precision by controlling for digestion variability, as the standard is a protein that undergoes digestion alongside the sample proteins. The inclusion of natural flanking sequences around the proteotypic peptides within the QconCAT design has been shown to improve the accuracy of quantification by better mimicking the natural digestion process.[9]
-
Design and Production: The design and production of a QconCAT require bioinformatics to select optimal proteotypic peptides and molecular biology techniques for gene synthesis and protein expression. While the initial investment is higher than for single synthetic peptides, it can be more cost-effective for large-scale, multiplexed studies.[13]
Synthetic Heavy-Labeled Peptides (AQUA)
The Absolute Quantification (AQUA) strategy utilizes chemically synthesized peptides containing stable isotopes as internal standards.[14] A known amount of the heavy peptide, which corresponds to a proteotypic peptide of the target protein, is spiked into the sample after protein digestion.
Key Performance Characteristics:
-
Accessibility and Flexibility: Synthetic heavy-labeled peptides are commercially available or can be custom-synthesized with high purity, offering great flexibility in targeting specific proteins.
-
Accuracy and Precision: While AQUA peptides provide excellent control for variations in LC-MS analysis, they do not account for variability in protein extraction and digestion efficiency, as they are added after the digestion step.[3] This can be a significant source of error. The quantitative performance can be improved by using "winged" peptides, which are extended with flanking amino acid sequences to better mimic the enzymatic cleavage process.[15]
-
Cost: The cost of high-purity, accurately quantified synthetic peptides can be substantial, especially for large-scale studies targeting many proteins.[16]
Comparative Performance Data
| Feature | SILAC | PSAQ | QconCAT | Synthetic Peptides (AQUA) |
| Quantification Type | Relative (can be adapted for absolute) | Absolute | Absolute | Absolute |
| Accuracy | High (for relative quantification) | Very High | High | Moderate to High (dependent on workflow) |
| Precision (CV%) | <10% (within 10-fold ratio)[6] | <15%[10] | <15%[9] | <10% (for LC-MS step)[16] |
| Linearity | Good (up to ~100-fold)[6] | Excellent (4-5 orders of magnitude)[16] | Excellent | Excellent (4-5 orders of magnitude)[16] |
| LOD/LOQ | Dependent on instrument sensitivity | Low fmol on column[16] | Low fmol on column | Low fmol on column[16] |
| Matrix Effect Control | Excellent | Excellent | Excellent | Good (for LC-MS step) |
| Digestion Variability Control | Excellent | Excellent | Excellent | None |
| Sample Type | Cell Culture | All | All | All |
| Throughput | High (proteome-wide) | Low to Moderate | High (Multiplexed) | Moderate to High |
| Cost & Effort | Moderate (reagents, cell culture) | High (protein production) | High (initial design & production) | Moderate to High (per peptide) |
Experimental Protocols and Workflows
SILAC Experimental Workflow
SILAC experimental workflow.
Step-by-Step Methodology:
-
Cell Culture and Labeling: Culture two cell populations in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-Arg and ¹³C₆,¹⁵N₂-Lys) for at least five cell divisions to ensure complete incorporation.[4]
-
Sample Treatment: Apply the experimental conditions (e.g., drug treatment vs. control) to the respective cell populations.
-
Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them using an appropriate buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein lysate into peptides using an enzyme such as trypsin.
-
Peptide Fractionation (Optional): For complex samples, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software like MaxQuant to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[11][17]
PSAQ/QconCAT Experimental Workflow
PSAQ/QconCAT experimental workflow.
Step-by-Step Methodology:
-
Standard Preparation: Synthesize and purify the heavy isotope-labeled full-length protein (PSAQ) or QconCAT standard. Accurately determine its concentration.
-
Sample Preparation: Lyse the biological sample and extract the proteins.
-
Spike-in Standard: Add a known amount of the heavy-labeled protein standard to the sample lysate.
-
Protein Digestion: Co-digest the sample proteins and the spiked-in standard using an appropriate protease.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a targeted mass spectrometry approach, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), focusing on the pre-selected proteotypic peptides and their heavy-labeled counterparts.
-
Data Analysis: Use software like Skyline to integrate the peak areas of the light and heavy peptide transitions.[18][19] A calibration curve can be generated using a dilution series of the standard to determine the absolute concentration of the endogenous protein.
Navigating Analytical Challenges
Chromatographic Isotope Effects
The substitution of hydrogen with deuterium can sometimes lead to a slight shift in the chromatographic retention time of the labeled peptide compared to its unlabeled counterpart.[6] This can be particularly pronounced with a high degree of deuterium labeling. This chromatographic separation can compromise the accuracy of quantification, as the light and heavy peptides may elute into regions of the chromatogram with different levels of matrix-induced ion suppression or enhancement. Using ¹³C or ¹⁵N isotopes for labeling generally avoids this issue. When using deuterated standards, it is crucial to assess the co-elution of the light and heavy peptide pairs during method development.
Matrix Effects
Matrix effects, caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte, are a significant challenge in LC-MS-based quantification.[20] The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for these effects.[21] Since PSAQ and QconCAT standards are added early in the workflow and co-processed with the sample, they provide excellent correction for matrix effects. SILAC is also highly effective as the light and heavy proteomes are mixed at the beginning. Synthetic peptides, added after digestion, can only correct for matrix effects during the LC-MS analysis itself.
Conclusion: Selecting the Right Tool for the Job
The choice of a deuterated standard strategy in quantitative proteomics is a critical decision that influences the accuracy, precision, and scope of the experimental results.
-
SILAC remains a powerful and cost-effective method for highly accurate relative quantification in cell culture systems .
-
PSAQ offers the highest level of accuracy for absolute quantification and is applicable to all sample types , but at a higher cost and lower throughput.
-
QconCATs provide a high-throughput solution for multiplexed absolute quantification , balancing accuracy and scalability, making them well-suited for large-scale studies.
-
Synthetic heavy-labeled peptides (AQUA) offer flexibility and are readily available for targeted absolute quantification , but require careful consideration of potential biases from protein extraction and digestion.
By understanding the principles, performance characteristics, and practical considerations of each of these deuterated standard methodologies, researchers can confidently select the most appropriate approach to answer their specific biological questions, ensuring the generation of high-quality, reliable, and impactful quantitative proteomics data.
References
-
Cox, J., Matic, I., Hilger, M., Nagaraj, N., Selbach, M., Olsen, J. V., & Mann, M. (2009). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Nature Protocols, 4(5), 698–705. [Link]
-
Quantitative performance of internal standard platforms for absolute protein quantification using MRM-MS. (n.d.). Retrieved from [Link]
-
Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of “noncanonical” proteotypic peptides. (2012). PROTEOMICS, 12(8), 1217-1221. [Link]
-
Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools. (2011). Nature Methods, 8(8), 691-696. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link]
-
Pratt, J. M., Simpson, D. M., Doherty, M. K., Rivers, J., Gaskell, S. J., & Beynon, R. J. (2006). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols, 1(2), 1029–1043. [Link]
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26(12), 1367–1372. [Link]
-
Cox, J., Matic, I., Hilger, M., Nagaraj, N., Selbach, M., Olsen, J. V., & Mann, M. (2009). A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics. Nature Protocols, 4(5), 698–705. [Link]
-
Wang, X., Liang, Y., Liu, L., Shi, J., & Zhu, H. J. (2016). Targeted absolute quantitative proteomics with SILAC internal standards and unlabeled full-length protein calibrators (TAQSI). Journal of the American Society for Mass Spectrometry, 27(12), 2012–2021. [Link]
-
Dolan, J. W. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 494-502. [Link]
-
Overall workflow for QconCAT quantification. (n.d.). Retrieved from [Link]
-
Brun, V., Dupuis, A., Adrait, A., Marcellin, M., Thomas, D., Court, M., ... & Garin, J. (2007). PSAQ™ standards for accurate MS-based quantification of proteins: from the concept to biomedical applications. Proteomics, 7(11), 1835-1847. [Link]
-
MaxQuant – Information and Tutorial. (n.d.). Retrieved from [Link]
-
Skyline Targeted Mass Spec Environment. (n.d.). Retrieved from [Link]
-
Skyline Targeted Method Editing. (n.d.). Retrieved from [Link]
-
Bennett, T. A., Lappe, R. R., & Finley, D. (2011). Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools. Nature methods, 8(8), 691-696. [Link]
-
Skyline Targeted Method Editing. (n.d.). Retrieved from [Link]
-
Workflow of protein standard absolute quantification (PSAQ). (n.d.). Retrieved from [Link]
-
Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma. Nature biotechnology, 27(7), 633-641. [Link]
-
Zhang, Y., Li, Z., Li, Y., Wang, Y., & Li, L. (2022). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 21(6), 100244. [Link]
-
MaxQuant – Information and Tutorial. (n.d.). Retrieved from [Link]
-
Application Tutorial - Targeted Proteomics Using Skyline. (n.d.). Retrieved from [Link]
-
Orsburn, B. (2021). A comparative study of synthetic winged peptides for absolute protein quantification. Scientific reports, 11(1), 1-10. [Link]
-
Introduction to Skyline - Brendan MacLean - Targeted Proteomics Course - ETHZ 2016. (2016, March 1). Retrieved from [Link]
-
How to: quantitative proteomics with stable isotope standard protein epitope signature tags. (2022, November 11). Retrieved from [Link]
-
Hudgens, J. W., Gallagher, E. S., Karageorgos, I., Anderson, K. W., Filliben, J. J., & Schiel, J. E. (2019). Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. Analytical Chemistry, 91(15), 9879-9887. [Link]
-
Rauniyar, N., & Yates, J. R. (2014). Quantitative proteomics using isobaric labeling: a practical guide. Journal of proteome research, 13(12), 5293-5309. [Link]
-
Kettenbach, A. N., Rush, J., & Gerber, S. A. (2011). Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides. Nature protocols, 6(2), 175-186. [Link]
-
Brun, V., Masselon, C., Garin, J., & Dupuis, A. (2009). Isotope dilution strategies for absolute quantitative proteomics. Journal of proteomics, 72(5), 740-749. [Link]
-
Brun, V., Hittinger, L., Ghaleh, B., Le Corvoisier, P., Jaquinod, M., Garin, J., ... & Bruley, C. (2012). Accurate quantification of cardiovascular biomarkers in serum using Protein Standard Absolute Quantification (PSAQ™) and selected reaction monitoring. Molecular & Cellular Proteomics, 11(1), M111.008235. [Link]
-
Wales, T. E., & Engen, J. R. (2006). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 17(12), 1726-1730. [Link]
-
Bąchor, R., & Szewczuk, Z. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3326. [Link]
-
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). Comparing SILAC-and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 2(4), 353-361. [Link]
-
Zhang, J., Cha, D., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 88(1), 23-1. [Link]
-
Hudgens, J. W., Gallagher, E. S., Karageorgos, I., Anderson, K. W., Filliben, J. J., & Schiel, J. E. (2019). Interlaboratory Comparison of Hydrogen–Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb. Analytical Chemistry, 91(15), 9879-9887. [Link]
-
Experimental Design for Proteomic Analysis. (2024, February 22). Retrieved from [Link]
-
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). Comparing SILAC-and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of proteome research, 2(4), 353-361. [Link]
Sources
- 1. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted absolute quantitative proteomics with SILAC internal standards and unlabeled full-length protein calibrators (TAQSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of "noncanonical" proteotypic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polyquant.de [polyquant.de]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute multiplexed protein quantification using QconCAT technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study of synthetic winged peptides for absolute protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Absolute Protein Quantification Using SILAC Internal Standard and Full-Length Protein Calibrators (TAQSI) | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Skyline Targeted Mass Spec Environment: /home/software/Skyline [skyline.ms]
- 19. skyline.ms [skyline.ms]
- 20. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization Kinetics of Deuterated vs. Non-Deuterated Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Kinetic Isotope Effect in Polymerization
In the realm of polymer science, precise control over polymerization kinetics is paramount for tailoring material properties. One subtle yet powerful tool for probing and influencing reaction mechanisms is the use of isotopic substitution. The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] When hydrogen is replaced by its heavier isotope, deuterium, we observe a deuterium kinetic isotope effect (DKIE), which can provide profound insights into the rate-determining step of a reaction.[2]
This guide focuses on the comparative polymerization kinetics of propylene oxide (PO) and its deuterated analogue. While direct, comprehensive studies comparing the two are not abundant in publicly accessible literature, we can construct a robust comparative framework by integrating the well-established principles of KIE with the known mechanisms of propylene oxide polymerization.[3][4] This analysis is particularly relevant for applications where polymer properties and reaction control are critical, such as in the synthesis of biocompatible polymers for drug delivery systems.
Mechanistic Underpinnings of Propylene Oxide Polymerization
The ring-opening polymerization (ROP) of propylene oxide can proceed through either anionic or cationic mechanisms, each with distinct kinetic profiles.[3][5][6]
-
Anionic ROP: Typically initiated by strong bases (e.g., alkoxides), this mechanism involves the nucleophilic attack of the initiator or the growing polymer chain on a carbon atom of the epoxide ring.[3][7] A significant challenge in the anionic polymerization of PO is a chain transfer reaction to the monomer, where a proton is abstracted from the methyl group of PO, leading to the formation of an allyl ether and limiting the achievable molecular weight.[3][8]
-
Cationic ROP: Initiated by protic or Lewis acids, this pathway involves an electrophilic attack on the oxygen atom of the epoxide ring, forming a tertiary carbocation or an oxonium ion.[5][9][10] Cationic polymerization of PO is often faster than anionic polymerization but can be more complex to control due to the highly reactive nature of the propagating species, which can lead to side reactions.[10]
The Deuterium Kinetic Isotope Effect in Propylene Oxide Polymerization: A Comparative Analysis
The substitution of hydrogen with deuterium in propylene oxide is expected to manifest a primary kinetic isotope effect, particularly in reactions where a C-H bond is broken in the rate-determining step.
Anionic Polymerization: The Role of Chain Transfer
In the anionic polymerization of propylene oxide, the primary DKIE is most likely to be observed in the chain transfer reaction to the monomer. This side reaction, which curtails polymer chain growth, involves the abstraction of a proton from the methyl group of PO by the propagating alkoxide.[3]
Expected Kinetic Differences:
-
Rate of Polymerization (Rp): The overall rate of polymerization is a function of both the propagation rate and the rate of chain transfer. Since the C-D bond is stronger and broken more slowly than the C-H bond, the rate of the chain transfer reaction will be significantly slower for deuterated propylene oxide.[2] This reduction in the rate of chain termination will lead to a higher overall rate of monomer consumption for the deuterated species, assuming propagation is the dominant process.
-
Molecular Weight (Mn) and Polydispersity (Đ): By suppressing the chain transfer reaction, the use of deuterated propylene oxide is anticipated to yield poly(propylene oxide) (PPO) with a higher number-average molecular weight (Mn) and potentially a narrower molecular weight distribution (lower polydispersity, Đ) compared to its non-deuterated counterpart under identical conditions.[3]
| Kinetic Parameter | Non-Deuterated Propylene Oxide | Deuterated Propylene Oxide | Rationale |
| Rate of Chain Transfer | Higher | Lower | Stronger C-D bond leads to a slower rate of proton/deuteron abstraction (Primary KIE).[2] |
| Overall Rate of Polymerization | Potentially Lower | Potentially Higher | Reduced rate of chain termination can lead to a faster net consumption of monomer. |
| Number-Average Molecular Weight (Mn) | Lower | Higher | Suppression of chain transfer allows for longer polymer chains to form.[3] |
| Polydispersity (Đ) | Broader | Narrower | A more "living" character with fewer termination events can lead to a more uniform chain length. |
Cationic Polymerization
In the cationic polymerization of propylene oxide, the rate-determining step is typically the ring-opening of the protonated or Lewis acid-adducted monomer by another monomer molecule.[5] In this case, C-H bonds are not directly broken in the primary propagation step. Therefore, a significant primary DKIE is not expected for the propagation rate.
However, a secondary kinetic isotope effect (SKIE) might be observed.[1] The substitution of hydrogen with deuterium can influence the stability of the carbocationic intermediate through hyperconjugation. Deuterium is less effective at hyperconjugation than hydrogen, which could slightly destabilize the transition state and lead to a small change in the polymerization rate. The magnitude and direction (normal or inverse) of this effect would depend on the specific transition state geometry.[11]
Experimental Design for Kinetic Analysis
To empirically validate the theoretical comparisons outlined above, a well-designed experimental protocol is essential.
Monitoring Polymerization Kinetics
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for real-time monitoring of polymerization reactions.[12][13][14][15] By tracking the disappearance of monomer signals and the appearance of polymer signals over time, one can directly determine the rate of polymerization.[16] For a comparative study, separate in-situ NMR experiments for deuterated and non-deuterated PO under identical conditions would provide precise kinetic data.
Polymer Characterization
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity (Đ) of polymers.[17][18][19][20] A comparison of the GPC traces of PPO synthesized from deuterated and non-deuterated monomers will quantitatively reveal the impact of deuteration on the final polymer characteristics.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative kinetic study.
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Protocol: Anionic Polymerization of Propylene Oxide
This protocol outlines a general procedure for the anionic polymerization of propylene oxide, which can be adapted for both deuterated and non-deuterated monomers.
Materials:
-
Propylene oxide (or deuterated propylene oxide), freshly distilled over CaH2.
-
Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone.
-
Potassium hydroxide (KOH) as an initiator.
-
Methanol for quenching the reaction.
Procedure:
-
Initiator Preparation: In a flame-dried, nitrogen-purged flask, dissolve a known amount of KOH in a minimal amount of anhydrous methanol. Remove the methanol under vacuum to obtain a fine powder of the potassium methoxide initiator.
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Reaction Initiation: Under a positive nitrogen pressure, add anhydrous THF to the flask, followed by the initiator. Allow the initiator to dissolve or suspend completely.
-
Monomer Addition: Using a gas-tight syringe, slowly add the distilled propylene oxide (or its deuterated analogue) to the reaction mixture.
-
Polymerization and Monitoring: Maintain the reaction at a constant temperature. If using in-situ NMR, the reaction should be set up within the NMR spectrometer.[12] Otherwise, aliquots can be periodically withdrawn, quenched, and analyzed to monitor monomer conversion.
-
Quenching: Upon reaching the desired conversion or reaction time, quench the polymerization by adding a small amount of methanol.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane). Filter the polymer and dry it under vacuum to a constant weight.
-
Characterization: Analyze the purified polymer using GPC to determine its molecular weight and polydispersity.
Mechanistic Pathway Visualization
The following diagram illustrates the key steps in the anionic polymerization of propylene oxide, highlighting the competing propagation and chain transfer pathways.
Caption: Competing pathways in anionic PO polymerization.
Conclusion
The use of deuterated propylene oxide in polymerization studies offers a sophisticated method for dissecting reaction mechanisms and enhancing control over polymer synthesis. In anionic polymerization, the primary kinetic isotope effect is expected to significantly suppress the chain transfer reaction, leading to the formation of higher molecular weight PPO with a narrower molecular weight distribution. In cationic polymerization, the effects are likely to be more subtle, manifesting as a secondary KIE. By employing techniques such as in-situ NMR and GPC, researchers can quantify these differences, leading to a deeper understanding of polymerization kinetics and enabling the rational design of advanced polymer materials.
References
-
Fornaciari, C., Pasini, D., & Coulembier, O. (2022). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic Catalysis. ORBi UMONS. [Link]
-
Corrigan, N., et al. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]
-
ChemRxiv. (2020). In situ NMR to monitor bulk photopolymerization kinetics. Cambridge Open Engage. [Link]
-
ResearchGate. (n.d.). Anionic polymerization of propylene oxide and its kinetics. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Semantic Scholar. [Link]
-
Lutz, J.-F., & Schacher, F. H. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Cationic ring-opening polymerization mechanism of propylene oxide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Gel permeation chromatography study of active centers in propylene oxide polymerization... ResearchGate. [Link]
-
Fiveable. (n.d.). Polymerization kinetics. Fiveable. [Link]
-
ResearchGate. (n.d.). Controlled High-Speed Anionic Polymerization of Propylene Oxide... ResearchGate. [Link]
-
NIH. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. National Institutes of Health. [Link]
- Zhang, H., & Wang, Y. (2003). Quantum chemical study on anionic polymerization mechanism of propylene oxide. Journal of Molecular Structure: THEOCHEM.
-
Cambridge Core. (n.d.). Polymerization: kinetics and mechanism. Cambridge University Press. [Link]
-
Taylor & Francis Online. (n.d.). Deuterated Epoxides and Their Polymers. I. Synthesis of cis- and trans-Propylene Oxide-1-d and Their NMR Spectra. Taylor & Francis Online. [Link]
-
Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides... ResearchGate. [Link]
-
ResearchGate. (n.d.). Kinetic Study of Propylene Epoxidation with H2 and O2 over a Gold/Mesoporous Titanosilicate Catalyst. ResearchGate. [Link]
-
LinkedIn. (n.d.). Chemical Kinetics In Polymerization Reactions. LinkedIn. [Link]
-
ResearchGate. (n.d.). Polymerization kinetics. ResearchGate. [Link]
-
ResearchGate. (n.d.). Using 1H‐NMR spectroscopy for the kinetic study of the in situ solution free‐radical copolymerization of styrene and ethyl acrylate. ResearchGate. [Link]
-
ACS Publications. (n.d.). Isomerization of Propylene Oxide. Quantum Chemical Calculations and Kinetic Modeling. ACS Publications. [Link]
-
NIH. (n.d.). Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). Determination of solution polymerization kinetics by near-infrared spectroscopy. 1. Living anionic polymerization processes. ACS Publications. [Link]
-
MIT OpenCourseWare. (n.d.). Cationic Polymerization. MIT. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]
-
ACS Publications. (n.d.). The Deuterium Isotope Effect. ACS Publications. [Link]
-
Catalysis and petrochemistry. (n.d.). Catalytic polymerization of propylene oxide. Catalysis and petrochemistry. [Link]
-
PubMed. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. National Library of Medicine. [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
-
Wikipedia. (n.d.). Cationic polymerization. Wikipedia. [Link]
-
ResearchGate. (n.d.). GPC-IR analysis of PP homopolymer (black color), and PB... ResearchGate. [Link]
-
Chromatography Forum. (2008). Analysis of PPO (polypropylene oxide). Chromatography Forum. [Link]
-
Polymer Solutions. (2017). Analysis of Polypropylene by HT-GPC. SGS PSI. [Link]
-
LCGC International. (2015). Gel Permeation Chromatography (GPC) for Process Control and Quality Control in Polyethylene and Polypropylene Manufacturing Plants. LCGC International. [Link]
-
Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
MDPI. (2021). Synthesis of Propylene Oxide - Styrene Copolymers. MDPI. [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum chemical study on anionic polymerization mechanism of propylene oxide-Academax [bss.academax.com]
- 5. researchgate.net [researchgate.net]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. In Situ NMR to Monitor Bulk Photopolymerization Kinetics | Semantic Scholar [semanticscholar.org]
- 15. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. polymersolutions.com [polymersolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
The Definitive Guide to Propylene Oxide Quantification: A Comparative Analysis of Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise and accurate quantification of volatile and reactive compounds like propylene oxide (PO) presents a significant challenge. As a crucial intermediate in chemical synthesis and a compound of interest in toxicology and environmental monitoring, the demand for reliable analytical methods is paramount. This guide provides an in-depth technical comparison of Isotope Dilution Mass Spectrometry (IDMS) against other analytical techniques for the quantification of propylene oxide. We will delve into the core principles of IDMS, present detailed experimental protocols, and offer a comparative analysis of its accuracy and precision, supported by experimental data.
The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy
Isotope Dilution Mass Spectrometry (IDMS) stands as a primary ratio method, offering a high degree of accuracy and precision. The fundamental principle lies in the addition of a known amount of an isotopically labeled analogue of the analyte—in this case, a deuterated form of propylene oxide such as propylene oxide-d6 (PO-d6)—to the sample. This isotopically labeled compound serves as an internal standard.
The key to the robustness of IDMS is that the labeled internal standard behaves almost identically to the native analyte throughout the entire analytical process, including extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Consequently, the ratio of the signal from the native analyte to that of the isotopically labeled standard remains constant. By measuring this ratio using a mass spectrometer, the concentration of the analyte in the original sample can be determined with exceptional accuracy, as it is dependent on the ratio of the two isotopes and the known amount of the added standard.
Experimental Workflow: A Step-by-Step Protocol for IDMS Analysis of Propylene Oxide
The following protocol outlines a typical workflow for the quantification of propylene oxide in a complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with isotope dilution.
Experimental Protocol: IDMS-GC-MS for Propylene Oxide
-
Sample Preparation and Spiking:
-
Accurately weigh a known amount of the sample into a suitable vial.
-
Add a precise volume of a standard solution of propylene oxide-d6 (PO-d6) in a suitable solvent (e.g., toluene) to the sample. The amount of the internal standard should be chosen to be in a similar concentration range as the expected analyte concentration.
-
Seal the vial immediately to prevent loss of the volatile propylene oxide.
-
Allow the sample to equilibrate to ensure thorough mixing of the analyte and the internal standard.
-
-
Extraction (if necessary):
-
Gas Chromatography (GC) Separation:
-
Inject an aliquot of the prepared sample (or the headspace) into a gas chromatograph.
-
Column: A suitable capillary column, such as a DB-5ms or equivalent, is used for the separation of propylene oxide from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial for good chromatographic resolution. For example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).[5]
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the GC column is introduced into the ion source of a mass spectrometer.
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity. Specific ions for both propylene oxide and propylene oxide-d6 are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of propylene oxide and a fixed concentration of propylene oxide-d6.
-
The ratio of the peak area of the analyte (PO) to the peak area of the internal standard (PO-d6) is plotted against the concentration of the analyte.
-
The concentration of propylene oxide in the unknown sample is then calculated from its measured peak area ratio using the calibration curve.
-
Diagram of the IDMS Workflow for Propylene Oxide Analysis
Caption: A schematic of the Isotope Dilution Mass Spectrometry workflow for propylene oxide quantification.
Comparative Analysis: Accuracy and Precision
The primary advantage of IDMS lies in its superior accuracy and precision compared to other analytical methods. Let's examine the performance of IDMS in contrast to alternative techniques.
| Analytical Method | Principle | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Key Advantages | Key Limitations |
| Isotope Dilution Mass Spectrometry (IDMS) | Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard. | 95-105% | < 5% | High accuracy and precision, corrects for matrix effects and sample loss, high specificity. | Higher cost of labeled standards, requires a mass spectrometer. |
| External Standard GC-FID | Quantification based on a calibration curve generated from external standards. | 80-120% | 5-15% | Simple, widely available instrumentation (GC-FID). | Susceptible to matrix effects, injection volume variations, and sample loss during preparation. |
| Internal Standard GC-FID (non-isotopic) | Uses a different, but structurally similar, compound as an internal standard to correct for some variations. | 85-115% | < 10% | Improves precision over external standard method. | Does not perfectly mimic the analyte's behavior, especially during extraction and derivatization. |
| Headspace GC | Analysis of the vapor phase in equilibrium with the sample. | Dependent on matrix and calibration | 5-20% | Minimal sample preparation for volatile analytes. | Matrix effects can significantly alter partitioning and affect accuracy. |
Insights from Experimental Data:
A study by Diekmann et al. (2006) on the determination of propylene oxide in cigarette smoke using GC-MS with PO-d6 as an internal standard demonstrated excellent performance. The method showed a linear calibration curve (r² = 1.000) and back-calculated concentrations of the calibration standards were within 5.3% of the expected values.[1][4] The intraday precision was 7.7% and interday precision was 6.2%.[1] In contrast, methods relying on external or non-isotopic internal standards are more prone to errors arising from the complex matrix of samples like cigarette smoke or biological fluids.
The use of an isotopically labeled internal standard is crucial for compensating for the reactivity of propylene oxide. Propylene oxide can react with water to form propylene glycol or with halides to form halohydrins, leading to artificially low measurements.[6] By using d6-PPO, any side reactions that consume the analyte will also consume the internal standard at the same rate, thus preserving the accuracy of the measurement.[6]
The Role of Certified Reference Materials (CRMs)
To ensure the highest level of accuracy and traceability, the use of Certified Reference Materials (CRMs) is indispensable. CRMs are materials with a certified property value, produced by a national metrology institute or an accredited reference material producer. For propylene oxide analysis, CRMs can be used for:
-
Calibration: Preparing accurate calibration standards.
-
Method Validation: Assessing the trueness of the analytical method.
-
Quality Control: Monitoring the ongoing performance of the analysis.
Several suppliers offer propylene oxide as a certified reference material, often with ISO 17034 accreditation, ensuring its quality and suitability for high-accuracy measurements.[7][8] The United States Pharmacopeia (USP) also provides a propylene oxide reference standard.
Inter-laboratory Comparisons: The Ultimate Test of Method Robustness
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a critical component of quality assurance.[9][10] In an ILC, the same or similar samples are analyzed by multiple laboratories, and the results are compared.[9][11] Successful participation in ILCs provides objective evidence of a laboratory's competence and the robustness of its analytical methods. For a method like IDMS for propylene oxide, ILCs would demonstrate its transferability and reliability across different laboratory settings. While specific ILC reports for propylene oxide analysis by IDMS were not found in the immediate search, the principles of ILCs underscore the importance of using well-validated and robust methods like IDMS to ensure comparability of data.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest quality data for propylene oxide quantification, Isotope Dilution Mass Spectrometry is the method of choice. Its inherent ability to correct for sample loss and matrix effects through the use of an isotopically labeled internal standard provides unparalleled accuracy and precision. While other methods like GC-FID with external or non-isotopic internal standards have their applications, they cannot match the level of confidence offered by IDMS, especially when dealing with complex matrices or when low detection limits are required. The combination of IDMS with the use of Certified Reference Materials and participation in inter-laboratory comparisons establishes a robust framework for generating defensible and high-quality analytical data for propylene oxide.
References
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 44(1), 32–34. [Link]
-
Jimenez, B., et al. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. 12th International Working Conference on Stored Product Protection (IWCSPP). [Link]
-
Agilent Technologies. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. [Link]
-
Agilent Technologies. (2022). Ethylene Oxide and Propylene Oxide Analysis Using the Agilent 990 Micro GC. [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry. PubMed. [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Shin, H. S., & Kim, J. H. (2006). Determination of the propylene oxide-hemoglobin adduct by gas chromatography-electron impact ionization mass spectrometry. Journal of Mass Spectrometry, 41(6), 802–809. [Link]
-
CPAChem. Propylene Oxide CAS:75-56-9 EC:200-879-2. [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Zou, Y., & Wu, H. (2015). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent Technologies. [Link]
-
National Institute of Standards and Technology. Propylene oxide. NIST WebBook. [Link]
-
NIOSH. (1994). PROPYLENE OXIDE: METHOD 1612. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Benchmark International. [Link]
-
U.S. Environmental Protection Agency. NIOSH Method 1612: Propylene Oxide. [Link]
-
Occupational Safety and Health Administration. Propylene Oxide. [Link]
-
Al-Saigh, Z. Y. (2012). Compositional Analysis of the High Molecular Weight Ethylene Oxide Propylene Oxide Copolymer by MALDI Mass Spectrometry. arXiv. [Link]
-
European Commission. Interlaboratory comparisons. The Joint Research Centre - EU Science Hub. [Link]
-
National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. International Journal of Mass Spectrometry, 483. [Link]
-
Smith, A. et al. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. [Link]
-
Antunes, M. V., & Llesuy, S. F. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1969. [Link]
-
Climate Technology Centre and Network. (2017). Inter-laboratory Comparison Test Analysis Report. [Link]
-
ResearchGate. (n.d.). An Investigation of the Reaction Mechanism of the Direct Electrochemical Propylene Oxidation to Propylene Oxide with Electrochemical Mass Spectroscopy. [Link]
-
ResearchGate. (n.d.). Impact of the poly(Propylene oxide)-b-poly(dimethylsiloxane)-b-poly-(propylene oxide) macrodiols on the surface-related properties of polyurethane copolymers. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Propylene Oxide CAS:75-56-9 EC:200-879-2 [cpachem.com]
- 8. Propylene oxide | CAS 75-56-9 | LGC Standards [lgcstandards.com]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. ctc-n.org [ctc-n.org]
- 11. benchmark-intl.com [benchmark-intl.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with a Different Internal Standard
In the landscape of bioanalysis, the internal standard (IS) is the bedrock of reliable quantitation. It is the constant against which all variability is measured, correcting for inconsistencies in sample preparation, injection volume, and instrument response.[1] However, circumstances may necessitate a change in this crucial component of an analytical method. Whether due to the discontinuation of a commercial source, a shift in synthetic strategy, or the pursuit of improved analytical performance, introducing a new internal standard is a modification that requires rigorous evaluation. This is where cross-validation becomes paramount.
This guide provides an in-depth exploration of the principles and practices of cross-validating an analytical method upon the substitution of an internal standard. As a self-validating system, the protocols and rationale presented herein are designed to ensure the continued integrity and reliability of your analytical data, satisfying both scientific rigor and regulatory expectations.[2][3]
The Foundational Role of the Internal Standard
An ideal internal standard is a compound added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[4][5] Its primary function is to mimic the analyte's behavior throughout the analytical process, from extraction to detection.[6][7] By using the ratio of the analyte signal to the IS signal for quantification, variations that affect both compounds equally are nullified.[8]
The gold standard for an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS), is a stable isotope-labeled (SIL) version of the analyte.[9] A SIL-IS exhibits nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same ionization efficiency and matrix effects.[9][10] When a SIL-IS is unavailable or impractical, a structural analog may be used, though this choice introduces a higher level of risk that must be carefully managed.[11]
Why Cross-Validation is Non-Negotiable When Changing an Internal Standard
A change in the internal standard is a significant modification to a validated analytical method and requires, at minimum, a partial validation, with cross-validation being a critical component.[3][12] The fundamental assumption that the new IS will behave identically to the old one cannot be taken for granted. Failure to validate this assumption can lead to inaccurate and unreliable data.[10]
Potential risks of inadequately validated IS substitution include:
-
Altered Extraction Recovery: The new IS may have different partitioning properties in the extraction solvent, leading to a recovery that does not track that of the analyte.
-
Differential Matrix Effects: The new IS may experience different degrees of ion suppression or enhancement from endogenous components of the biological matrix compared to the analyte.[13] This is a particularly significant risk when moving from a SIL-IS to a structural analog.
-
Unforeseen Interferences: The new IS may have or create interferences that were not present with the original IS.[14]
-
Changes in Stability: The new IS may have different stability characteristics in the sample matrix or prepared extracts.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear guidelines on bioanalytical method validation that underscore the need for revalidation or cross-validation when changes are made to a method.[15][16][17]
Experimental Workflow for Cross-Validation
The following diagram outlines a robust workflow for the cross-validation of an analytical method with a new internal standard.
Caption: Experimental workflow for cross-validation with a new internal standard.
Step-by-Step Cross-Validation Protocol
This protocol outlines the key experiments for cross-validating a new internal standard.
1. Preparation of Standards and Quality Controls:
-
Prepare two independent sets of calibration standards and quality control samples (at least three levels: low, medium, and high) from the same pooled blank biological matrix.
-
Spike one set with the original internal standard (IS-Orig) at its validated concentration.
-
Spike the second set with the new internal standard (IS-New) at its proposed concentration.
2. Analytical Runs:
-
Conduct at least three separate precision and accuracy batches.
-
In each batch, analyze the calibration curve and QCs prepared with IS-Orig.
-
In each batch, analyze the calibration curve and QCs prepared with IS-New.
-
All runs must meet the acceptance criteria established during the original method validation.[18]
3. Data Analysis and Acceptance Criteria:
-
Calibration Curve: The performance of the calibration curves for both IS sets should be comparable and meet the original validation acceptance criteria (e.g., r² ≥ 0.99, back-calculated concentrations within ±15% of nominal, ±20% at the LLOQ).
-
Accuracy and Precision: The accuracy and precision of the QC samples for both IS sets must meet the standard acceptance criteria: mean accuracy within ±15% of nominal, and precision (%CV) ≤15%.[12]
-
Cross-Validation Comparison: For each QC level, calculate the mean concentration obtained with IS-Orig and IS-New. The percentage difference between the two means should be within ±15%.
4. Incurred Sample Reanalysis (if applicable):
-
If available, select a set of incurred samples from a previous study.
-
Analyze these samples using the method with IS-Orig and again with IS-New.
-
The results should be compared. At least 67% of the sample pairs should have a percentage difference within ±20% of their mean.
Data Presentation and Interpretation
Summarize the quantitative data in clear, structured tables for easy comparison.
Table 1: Comparison of Quality Control Sample Performance
| QC Level | Internal Standard | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (5 ng/mL) | IS-Orig | 6 | 5.10 | 102.0 | 4.5 |
| IS-New | 6 | 4.95 | 99.0 | 5.1 | |
| Mid (50 ng/mL) | IS-Orig | 6 | 50.8 | 101.6 | 3.2 |
| IS-New | 6 | 51.5 | 103.0 | 2.9 | |
| High (400 ng/mL) | IS-Orig | 6 | 395.2 | 98.8 | 2.5 |
| IS-New | 6 | 408.0 | 102.0 | 2.1 |
Table 2: Cross-Validation Comparison of QC Results
| QC Level | Mean Conc. with IS-Orig (ng/mL) | Mean Conc. with IS-New (ng/mL) | % Difference |
| Low | 5.10 | 4.95 | -3.0% |
| Mid | 50.8 | 51.5 | +1.4% |
| High | 395.2 | 408.0 | +3.2% |
In this example, the data demonstrates that the new internal standard performs acceptably and provides results comparable to the original internal standard, as all acceptance criteria are met.
The Impact of Internal Standard Choice on Analytical Signal
The choice of internal standard can have a profound impact on the reliability of quantitation, especially in the presence of matrix effects.
Caption: Impact of IS choice on signal ratio in the presence of matrix effects.
As the diagram illustrates, a SIL-IS experiences the same degree of ion suppression as the analyte, leaving the analyte/IS ratio unchanged and the quantitation accurate. Conversely, a structural analog IS that does not co-elute or have the same susceptibility to matrix effects will not compensate for the suppression of the analyte signal, leading to an inaccurate result.
Conclusion: Upholding Data Integrity
Cross-validation when changing an internal standard is not merely a procedural formality; it is a scientific imperative to ensure the continued validity of an analytical method.[2] By systematically comparing the performance of the new internal standard against the original, researchers can be confident that the data generated remains accurate, precise, and reliable. This rigorous approach is fundamental to maintaining the integrity of bioanalytical data in drug development and is a cornerstone of regulatory compliance.
References
- PharmaGuru. (2025, August 11).
- BenchChem. (n.d.).
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- Grokipedia. (n.d.). Internal standard.
- SCION Instruments. (n.d.). Internal Standards – What are they?
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?.
- European Medicines Agency. (2011, July 21).
- Welch Allyn. (2025, June 17).
- U.S. Food and Drug Administration. (2018, May 24).
- BenchChem. (n.d.).
- DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 890-898.
- Wikipedia. (n.d.). Internal standard.
- National Institutes of Health. (2024, August 5).
- Alfa Chemistry. (n.d.). Internal Standard vs.
- European Bioanalysis Forum. (2017).
- U.S. Food and Drug Administration. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD.
- Chromatography Forum. (2008, June 5). Purpose of Internal Standard?.
- Scion Instruments. (n.d.). Internal Standards - What Are They?
- Ofni Systems. (n.d.).
- WIN SOURCE BLOG. (2019, December 27). Internal Standard Method Explained in Analytical Chemistry.
- U.S. Food and Drug Administration. (2001).
- European Medicines Agency. (n.d.).
- U.S. Food and Drug Administration. (n.d.).
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
- ECA Academy. (2011, August 17).
- U.S. Food and Drug Administration. (n.d.).
- Bioanalysis Zone. (2023, December 4).
- ScienceDirect. (n.d.).
- Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate. (n.d.).
- European Medicines Agency. (n.d.).
- MTS. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis.
- Taylor & Francis. (2025, August 7). Investigation and Resolution of Incurred Sample Reanalysis Failures: Two Case Studies.
- National Center for Biotechnology Information. (2024, May 8).
- Taylor & Francis. (2025, August 10). Some considerations in the use of internal standards in analytical method development.
- Lotus Consulting. (2008, November 5). A Case Against Using Internal Standards for EPA Method TO-15 Involving Toxic Compounds in Ambient Air.
- CMIC. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis.
- IQVIA Laboratories. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. pharma-iq.com [pharma-iq.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 8. Internal standard - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ema.europa.eu [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Assessing the Impact of Isotopic Purity on Quantitative Accuracy
In the landscape of quantitative mass spectrometry, particularly in regulated bioanalysis and clinical metabolomics, the adage "garbage in, garbage out" has never been more pertinent. The accuracy of our measurements is fundamentally tethered to the quality of our reagents, none more so than the stable isotope-labeled internal standard (SIL-IS). While the use of a SIL-IS is the gold standard for correcting variability during sample preparation and analysis, a common oversight is the assumption that all SIL-IS are created equal.[1][2] Their isotopic purity—the degree to which the intended isotope has replaced the natural, lighter isotope—is a critical parameter that can profoundly impact the accuracy, precision, and reliability of quantitative data.
This guide provides a field-proven perspective on why isotopic purity is not a trivial specification but a cornerstone of robust quantitative assays. We will dissect the mechanistic impact of isotopic impurities, provide a data-driven comparison, and outline a self-validating protocol to empower researchers to verify and control this critical variable.
The Ideal vs. The Real: The Role and Reality of Isotopic Purity
In an ideal world, a SIL-IS is a perfect chemical and physical mimic of the analyte, differing only in mass.[3] This allows it to co-elute chromatographically and experience identical extraction efficiencies and matrix effects, thereby providing a stable reference point for quantification.[1][4] The measured analyte/IS response ratio is assumed to be directly proportional to the analyte's concentration.
However, the synthesis of SIL-IS is rarely perfect. The final product is a mixture containing the desired heavily-labeled isotopologue, partially labeled species, and, critically, a residual amount of the unlabeled, natural analyte.[3][5] This unlabeled component is the primary source of quantitative error stemming from isotopic impurity. Most research applications require an isotopic purity of greater than 95%, with many demanding levels above 99% to ensure data is not skewed.[6]
Quantitative Consequences of Isotopic Impurity
The presence of unlabeled analyte within the SIL-IS directly compromises quantitative accuracy by artificially inflating the measured analyte signal. This leads to a positive bias in the final calculated concentration.
Mechanism of Error: Cross-Contribution to the Analyte Signal
When an impure SIL-IS is added to a sample, it introduces a known amount of the internal standard and an unknown, contaminating amount of the unlabeled analyte. The mass spectrometer cannot distinguish between the analyte originally present in the sample and the analyte introduced as an impurity. This cross-contribution becomes particularly problematic at the lower end of the calibration curve, where the impurity's signal can be significant relative to the actual analyte concentration, adversely affecting the Lower Limit of Quantitation (LLOQ).[7]
The following diagram illustrates this fundamental issue.
Caption: Workflow showing how unlabeled impurity in a SIL-IS contributes to the total analyte signal, leading to overestimation.
Data-Driven Comparison: The Tangible Impact of Purity
To illustrate the quantitative impact, consider a hypothetical experiment analyzing a drug in plasma using three different lots of a SIL-IS with varying certified isotopic purities. A set of calibration standards is prepared and analyzed.
| Analyte Concentration (ng/mL) | Calculated Conc. (ng/mL) SIL-IS Lot A (95% Purity) | Calculated Conc. (ng/mL) SIL-IS Lot B (99% Purity) | Calculated Conc. (ng/mL) SIL-IS Lot C (99.9% Purity) |
| 0.50 (LLOQ) | 0.72 | 0.54 | 0.51 |
| 1.00 | 1.21 | 1.03 | 1.00 |
| 5.00 | 5.18 | 5.01 | 5.00 |
| 50.0 | 50.15 | 50.01 | 49.99 |
| 500.0 | 500.12 | 500.01 | 500.00 |
| % Accuracy at LLOQ | 144% | 108% | 102% |
Analysis of Results:
-
SIL-IS Lot A (95% Purity): The significant contribution from the unlabeled impurity leads to a severe overestimation of the analyte concentration, especially at the LLOQ, resulting in a failure to meet typical regulatory acceptance criteria (e.g., 80-120% accuracy). The calibration curve would likely fail for non-linearity.
-
SIL-IS Lot B (99% Purity): The accuracy improves dramatically. While a small positive bias is still observable at the lowest levels, it may fall within acceptable limits for many applications.
-
SIL-IS Lot C (99.9% Purity): This high-purity standard provides the most accurate results across the entire calibration range, demonstrating a negligible contribution from the unlabeled impurity. This is the standard of choice for regulated bioanalysis.
This comparison underscores a critical principle: the required isotopic purity of a SIL-IS is directly related to the sensitivity of the assay. For assays measuring analytes at very low concentrations, even a minuscule percentage of unlabeled impurity can compromise the data.[7]
Experimental Protocol: Verification of Isotopic Purity using LC-HRMS
Trust, but verify. While manufacturers provide a certificate of analysis, it is a crucial step in method development to independently verify the isotopic purity of a new lot of SIL-IS. High-resolution mass spectrometry (HRMS) is an excellent tool for this purpose due to its ability to resolve and accurately measure the different isotopologues.[8][9][10]
Objective:
To determine the percentage of unlabeled analyte present in a stable isotope-labeled internal standard solution.
Materials:
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Unlabeled Analytical Standard of the analyte
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
LC-HRMS system (e.g., Orbitrap or TOF)[10]
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of the SIL-IS (e.g., 1 mg/mL) in a suitable solvent.
-
From this stock, prepare a working solution at a concentration appropriate for direct infusion or LC-MS analysis (e.g., 1 µg/mL). This concentration should provide a strong signal without saturating the detector.[6]
-
-
Instrument Setup (LC-HRMS):
-
Liquid Chromatography: While direct infusion is possible, a short chromatographic run is recommended to separate the analyte from any potential formulation impurities.[6]
-
Column: A short, generic C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase: Isocratic elution with a typical starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Full Scan Mode):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analyte.
-
Resolution: Set to a high value (e.g., >60,000) to ensure baseline resolution of the isotopologues from any isobaric interferences.[9]
-
Scan Range: A narrow window centered around the m/z of the analyte and the SIL-IS. For example, if the analyte is at 500 m/z and the IS is at 504 m/z, a scan range of 490-515 m/z is appropriate.
-
-
-
Data Acquisition:
-
Inject the SIL-IS working solution and acquire the full scan HRMS data.
-
Ensure the peak intensity for the main labeled isotopologue is high but not saturated to maintain signal linearity.
-
-
Data Analysis and Calculation:
-
Extract the mass spectrum from across the chromatographic peak corresponding to the SIL-IS.
-
Identify the ion intensity (peak area) for the monoisotopic peak of the unlabeled analyte (M+0).
-
Identify the ion intensity for the monoisotopic peak of the intended labeled isotopologue (e.g., M+4).
-
Crucial Correction: The observed signal at the M+0 m/z is not solely from the impurity. It also includes the natural isotopic contribution from the main labeled isotopologue. This must be mathematically corrected.[10][11] While complex algorithms exist, a simplified approach for a quick check is to compare the observed M+0 signal to the expected natural abundance signal (e.g., the A+1, A+2 peaks) of a pure standard. For a precise calculation:
-
Isotopic Purity (%) = [Intensity(Labeled) / (Intensity(Labeled) + Intensity(Unlabeled_Corrected))] * 100
-
-
The Intensity(Unlabeled_Corrected) is the observed intensity at the unlabeled m/z minus the calculated contribution from the natural abundance of the labeled species. Many modern mass spectrometry software packages have tools to calculate and subtract the theoretical isotopic distribution, simplifying this correction.[12][13]
-
Caption: Workflow for the experimental determination of SIL-IS isotopic purity using LC-HRMS.
Conclusion and Best Practices
The integrity of quantitative mass spectrometry data is built on a foundation of high-quality reagents and a thorough understanding of potential sources of error. The isotopic purity of a stable isotope-labeled internal standard is not a parameter to be taken for granted.
Key Takeaways for Researchers:
-
Scrutinize the Certificate of Analysis: Always select a SIL-IS with the highest available isotopic purity, ideally >99%, for sensitive quantitative applications.
-
Verify Purity In-House: Implement a protocol to verify the isotopic purity of new SIL-IS lots before they are used in critical studies.
-
Mind the Concentration: Be aware that using an impure SIL-IS at a high concentration can exacerbate the impact of the unlabeled impurity, potentially leading to the reporting of false positives in blank samples.[7]
-
Consider the Label Type: Whenever possible, prefer ¹³C or ¹⁵N labeling over Deuterium (²H) labeling. ¹³C and ¹⁵N labels are more chemically stable and less likely to exhibit chromatographic shifts (the "isotope effect") relative to the analyte, which can be another source of quantitative error.[1][4]
By treating the SIL-IS with the same level of scrutiny as the analytical standard itself, researchers can eliminate a significant and often overlooked source of error, thereby enhancing the accuracy, reliability, and scientific validity of their quantitative results.
References
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Technical Support Center: Correcting for Natural Isotopic Abundance in Mass Spectrometry D
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Isotope correction of mass spectrometry profiles.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Isotopic Purity Using LC-MS.
- CASE STUDY - Determination of Isotopic Purity by Accur
- Determination of Isotopic Purity by Accurate Mass LC/MS.
- Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports.
- Isotopic Analogue as the Internal Standard for Quantitative Determination of Benzoylecgonine: Concerns with Isotopic Purity and Concentration Level.
Sources
- 1. waters.com [waters.com]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Senior Application Scientist's Guide to Propylene Oxide Analysis: A Comparative Study of Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of propylene oxide (PO) presents a significant analytical challenge. As a volatile and reactive epoxide, its direct analysis is often hindered by poor chromatographic retention and low sensitivity. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these hurdles. This guide provides an in-depth comparative analysis of various derivatization agents for the determination of propylene oxide, offering field-proven insights and supporting experimental data to inform your method development.
The Challenge of Propylene Oxide Analysis
Propylene oxide's high volatility (boiling point: 34 °C) and reactivity make it difficult to handle and analyze directly, especially at trace levels. Direct injection techniques in gas chromatography (GC) can suffer from poor peak shape and reproducibility. Furthermore, PO lacks a strong chromophore, limiting its sensitive detection by UV-based high-performance liquid chromatography (HPLC). Derivatization addresses these issues by converting PO into a more stable, less volatile, and more easily detectable derivative. This is typically achieved through nucleophilic ring-opening of the epoxide, followed by the introduction of a functional group that enhances detectability by GC or HPLC detectors.
Comparative Analysis of Derivatization Agents
The choice of derivatization agent is critical and depends on the analytical technique (GC or HPLC), the required sensitivity, and the sample matrix. Here, we compare the performance of four common derivatization approaches for propylene oxide analysis.
Performance Comparison of Derivatization Agents for Propylene Oxide Analysis
| Derivatization Agent/Method | Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Key Advantages & Disadvantages |
| Direct Injection (No Derivatization) | GC-FID/GC-MS | Direct analysis of volatile PO.[1] | 0.05 - 1.70 mg/kg (impurities in pure PO)[1] | 0.135 µ g/cigarette [1] | 0.027 to 8.95 µg/mL[1] | 99-107[1] | Advantages: Simple, fast, no reagent cost. Disadvantages: Poor peak shape for trace levels, potential for analyte loss due to volatility, requires specialized columns for good resolution.[1] |
| N,N-Diethyldithiocarbamate (DTC) | HPLC-UV | Nucleophilic ring-opening of the epoxide by DTC to form a UV-active derivative.[2] | 5 pmol (on column)[2] | Not explicitly stated, but linearity down to 0.25 µM.[2] | 0.25 to 50 µM[2] | >94[2] | Advantages: Robust method, good sensitivity for HPLC-UV, stable derivative. Disadvantages: Requires removal of excess reagent, derivatization at elevated temperature. |
| Pentafluorobenzyl Bromide (PFBBr) | GC-MS (NCI) | Two-step: Ring-opening to a diol, followed by derivatization of hydroxyl groups with PFBBr. The PFB group is strongly electron-capturing, ideal for Negative Chemical Ionization (NCI) MS.[3] | Not specifically found for PO, but generally provides very high sensitivity for compounds with hydroxyl groups. | Not specifically found for PO. | Not specifically found for PO. | Not specifically found for PO. | Advantages: Potential for extremely high sensitivity with NCI-MS. Disadvantages: Two-step reaction may be more complex and time-consuming. Requires acidic or basic conditions for ring-opening. |
| 4-(p-Nitrobenzyl)pyridine (NBP) | HPLC-UV/Vis | Alkylation of the pyridine nitrogen by the epoxide, followed by rearrangement to form a colored product.[4] | Not specifically found for PO. | Not specifically found for PO. | Not specifically found for PO. | Not specifically found for PO. | Advantages: Forms a colored product suitable for visible detection, can be used for spectrophotometric or HPLC analysis. Disadvantages: Reaction kinetics can be slow for some epoxides, potential for interferences from other alkylating agents. |
| Sodium Ethanethiolate / Pentafluorobenzoyl Chloride | GC-MS (NCI) | Two-step: Ring-opening with sodium ethanethiolate, followed by derivatization of the resulting hydroxyl group with pentafluorobenzoyl chloride.[1] | Not specifically found for PO. | Not specifically found for PO. | Not specifically found for PO. | Not specifically found for PO. | Advantages: Creates a derivative suitable for sensitive NCI-MS detection. Disadvantages: Two-step process, use of odorous thiol reagent. |
In-Depth Look at Derivatization Methodologies
Direct Analysis via Gas Chromatography
While this guide focuses on derivatization, it's important to acknowledge that direct analysis of propylene oxide is feasible under specific conditions, particularly for determining impurities in high-purity PO.[1] This approach typically utilizes a porous layer open tubular (PLOT) column to achieve adequate retention and separation of volatile compounds.[1]
Causality Behind Experimental Choices: The choice of a PLOT column is critical as it provides a high surface area for interaction, enabling the retention of highly volatile analytes like propylene oxide that would otherwise elute with the solvent front on conventional liquid-phase columns.
Caption: Workflow for direct GC analysis of propylene oxide.
Derivatization with N,N-Diethyldithiocarbamate (DTC) for HPLC-UV Analysis
This method involves the nucleophilic attack of the dithiocarbamate anion on the epoxide ring, leading to the formation of a stable derivative with a strong UV chromophore.[2]
Causality Behind Experimental Choices: The choice of DTC as a derivatizing agent is based on its strong nucleophilicity and the resulting derivative's high molar absorptivity in the UV region, which significantly enhances detection sensitivity. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate.[2] Acidification after the reaction is a crucial step to decompose the excess DTC, preventing interference in the chromatographic analysis.[2]
Caption: Derivatization of propylene oxide with DTC for HPLC-UV analysis.
Experimental Protocol: Derivatization of Propylene Oxide with DTC
-
Reagent Preparation:
-
Prepare a stock solution of N,N-diethyldithiocarbamate sodium salt in water.
-
Prepare a solution of orthophosphoric acid for post-reaction acidification.
-
-
Derivatization Reaction:
-
Quenching and Sample Preparation:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to approximately pH 2 with orthophosphoric acid to decompose the unreacted DTC.[2]
-
-
HPLC Analysis:
Derivatization with Pentafluorobenzyl Bromide (PFBBr) for GC-MS Analysis
This approach is a two-step process. First, the epoxide ring of propylene oxide is opened to form propylene glycol (1,2-propanediol). This can be achieved under acidic or basic conditions. The resulting diol is then derivatized with PFBBr, which reacts with the hydroxyl groups to form a pentafluorobenzyl ether. This derivative is highly volatile and extremely sensitive to detection by GC with an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[3]
Causality Behind Experimental Choices: The pentafluorobenzyl group is a strong electrophore, meaning it has a high affinity for capturing electrons. This property makes PFBBr-derivatized compounds exceptionally sensitive in NCI-MS, often achieving detection limits in the femtogram range. This two-step approach is necessary because PFBBr itself does not directly react with the epoxide ring under typical conditions.
Caption: Two-step derivatization of propylene oxide with PFBBr for GC-MS analysis.
Experimental Protocol: Derivatization of Propylene Oxide with PFBBr (Conceptual)
Note: A detailed validated protocol specifically for propylene oxide was not found in the literature reviewed. This protocol is a general guide based on the derivatization of hydroxyl groups with PFBBr.
-
Ring Opening:
-
Hydrolyze the propylene oxide in the sample to propylene glycol by adding a small amount of acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) and heating gently. Neutralize the solution after the reaction is complete.
-
-
Reagent Preparation:
-
Prepare a solution of PFBBr in a suitable organic solvent (e.g., acetone).
-
Prepare a solution of a non-nucleophilic base (e.g., diisopropylethylamine) to act as a catalyst.
-
-
Derivatization Reaction:
-
To the sample containing propylene glycol, add the PFBBr solution and the base.
-
Heat the mixture at a suitable temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Sample Preparation:
-
After cooling, perform a liquid-liquid extraction to isolate the PFB derivative into an organic solvent (e.g., hexane).
-
Wash the organic phase to remove excess reagents and dry it over anhydrous sodium sulfate.
-
Concentrate the sample to a final volume for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Ionization Mode: Negative Chemical Ionization (NCI) for highest sensitivity.
-
Derivatization with 4-(p-Nitrobenzyl)pyridine (NBP) for HPLC-UV/Vis Analysis
NBP is a well-known colorimetric reagent for alkylating agents, including epoxides.[4] The reaction involves the nucleophilic attack of the pyridine nitrogen on one of the epoxide carbons, followed by a rearrangement that results in a colored product, which can be quantified spectrophotometrically or by HPLC with UV/Vis detection.
Causality Behind Experimental Choices: The formation of a colored product allows for detection in the visible range, which can be advantageous in complex matrices where UV-absorbing interferences are prevalent. The choice of reaction conditions, including solvent and temperature, is crucial for driving the reaction to completion, as the reactivity of NBP with different epoxides can vary.
Caption: Derivatization of propylene oxide with NBP for HPLC-UV/Vis analysis.
Experimental Protocol: Derivatization of Propylene Oxide with NBP (Conceptual)
Note: A detailed validated protocol specifically for propylene oxide was not found in the literature reviewed. This protocol is a general guide based on the use of NBP for epoxide analysis.
-
Reagent Preparation:
-
Prepare a solution of 4-(p-nitrobenzyl)pyridine in a suitable solvent (e.g., acetone or ethanol).
-
-
Derivatization Reaction:
-
Mix the sample containing propylene oxide with the NBP solution in a sealed vial.
-
Heat the mixture for a specific time and temperature to facilitate the reaction. These conditions need to be optimized for propylene oxide.
-
-
Sample Preparation:
-
After cooling, the reaction mixture may be directly injected or may require a dilution step with the mobile phase.
-
-
HPLC Analysis:
-
Inject an aliquot of the prepared sample into the HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV/Vis detector set at the wavelength of maximum absorbance for the NBP-PO derivative.
-
Conclusion and Recommendations
The selection of a derivatization agent for propylene oxide analysis is a critical decision that directly impacts the sensitivity, selectivity, and overall performance of the analytical method.
-
For routine analysis where high sensitivity is not the primary concern, direct GC analysis offers a simple and rapid solution, provided a suitable PLOT column is used.
-
For sensitive HPLC-UV analysis , derivatization with N,N-diethyldithiocarbamate (DTC) is a well-established and robust method with good recovery and linearity.
-
For ultra-trace analysis requiring the highest sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) followed by GC-NCI-MS is the most promising approach, although it involves a more complex two-step procedure.
-
4-(p-Nitrobenzyl)pyridine (NBP) offers an alternative for HPLC with UV/Vis detection , particularly when analysis in the visible spectrum is desirable to avoid matrix interferences.
Ultimately, the optimal choice will depend on the specific requirements of the assay, including the sample matrix, the required limit of detection, and the available instrumentation. It is imperative that any chosen method is thoroughly validated to ensure its accuracy, precision, and reliability for the intended application.
References
-
Agilent Technologies. (2015, July 20). Determine Impurities in High-Purity Propylene Oxide with Agilent J&W PoraBOND U. Agilent. [Link]
-
Diekmann, J., Douda, M., & Rustemeier, K. (2006). Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 44(1), 32–34. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1847–1854. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved January 12, 2026, from [Link]
-
Regis Technologies. (n.d.). Why Use GC Derivatization Reagents. Chrom Tech. Retrieved January 12, 2026, from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved January 12, 2026, from [Link]
-
Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 187–201. [Link]
-
Wong, J., & Tredoux, A. (2018). Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. Julius-Kühn-Archiv. [Link]
-
Liu, W. C., & Wang, L. (1965). [THE PREPARATION OF 4-(P-NITROBENZYL)-PYRIDINE (NBP). DEVELOPING AGENT OF ALKYLATING REAGENTS]. Yao Xue Xue Bao, 12, 56–57. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [THE PREPARATION OF 4-(P-NITROBENZYL)-PYRIDINE (NBP). DEVELOPING AGENT OF ALKYLATING REAGENTS] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Propylene Oxide Quantification: A Comparative Guide to Extraction Efficiency Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of residual volatile organic compounds (VOCs) is a critical aspect of product safety and quality control. Propylene oxide (PO), a widely used sterilant and chemical intermediate, presents a unique analytical challenge due to its high volatility and reactivity. This guide provides an in-depth evaluation of extraction efficiency for propylene oxide, demonstrating the scientific rationale and superior performance of using a deuterated internal standard in analytical protocols. We will explore the causal mechanisms behind experimental choices and present supporting data to illustrate the enhanced accuracy and reliability achieved with this method.
The Analytical Challenge of Propylene Oxide
Propylene oxide is a small, reactive epoxide that can be difficult to quantify accurately. Its high vapor pressure leads to significant analyte loss during sample preparation and handling. Furthermore, PO can react with components of the sample matrix, further complicating accurate measurement. These factors can lead to underestimation of PO levels, posing potential risks in regulated products. To overcome these challenges, a robust analytical method that accounts for analyte loss and matrix effects is essential.
The Role of an Internal Standard
An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard has chemical and physical properties similar to the analyte of interest. In gas chromatography-mass spectrometry (GC-MS), the ratio of the analyte's response to the internal standard's response is used for quantification. This approach corrects for variations in sample injection volume, and to some extent, for analyte loss during sample preparation.
However, for volatile and reactive compounds like propylene oxide, a simple, structurally similar internal standard may not adequately compensate for matrix effects and analyte loss that can occur prior to the analytical measurement. This is where the unique advantages of an isotopically labeled internal standard become paramount.
Why a Deuterated Standard is the Gold Standard
A deuterated internal standard, such as propylene oxide-d6 (d6-PO), is a molecule in which some hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (PO) and the internal standard (d6-PO), while their chemical and physical properties remain nearly identical.
The near-identical properties of the analyte and its deuterated counterpart mean they will behave almost identically during every step of the analytical process, from extraction to detection. This includes:
-
Co-elution: In gas chromatography, PO and d6-PO will have virtually the same retention time, ensuring that they experience the same chromatographic conditions.
-
Similar Volatility: Both compounds will have nearly identical vapor pressures, meaning any evaporative losses during sample handling will affect both equally.
-
Identical Extraction Recovery: They will be extracted from the sample matrix with the same efficiency.
-
Comparable Matrix Effects: Any enhancement or suppression of the ionization signal in the mass spectrometer due to co-eluting matrix components will impact both the analyte and the internal standard to a similar degree.[1][2]
By using the ratio of the native analyte to its deuterated analog, the method effectively cancels out variations in extraction efficiency and matrix effects, leading to significantly more accurate and precise results.[3][4]
Comparative Evaluation of Extraction Efficiency
To demonstrate the superior performance of a deuterated internal standard, we present a comparative analysis of propylene oxide extraction efficiency under three different analytical approaches:
-
External Standard Calibration (No Internal Standard): Quantification is based on a calibration curve generated from standards prepared in a clean solvent.
-
Internal Standard Calibration (Non-Isotopic IS): A structurally similar but not isotopically labeled internal standard (e.g., 1,2-Butylene oxide) is used.
-
Isotope Dilution with a Deuterated Internal Standard: Propylene oxide-d6 is used as the internal standard.
The following table summarizes the expected recovery and precision for the analysis of propylene oxide in a complex matrix (e.g., a pharmaceutical excipient) using each method. The data is representative of the improvements typically observed when employing an isotope dilution strategy.
| Quantification Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Key Observations |
| External Standard | 65 | 18 | Significant underestimation of the true concentration due to analyte loss and uncorrected matrix effects. Poor precision is evident from the high RSD. |
| Non-Isotopic Internal Standard | 85 | 9 | Improved recovery and precision compared to the external standard method, but still susceptible to differential matrix effects and extraction inconsistencies between the analyte and the IS. |
| Deuterated Internal Standard (d6-PO) | 99 | < 3 | Excellent recovery and high precision, demonstrating effective correction for analyte loss and matrix effects. The results are a more accurate reflection of the true propylene oxide concentration. |
Experimental Protocol: Headspace GC-MS with a Deuterated Internal Standard
This protocol outlines a robust method for the quantification of propylene oxide in a solid or liquid matrix using headspace gas chromatography-mass spectrometry (HS-GC-MS) with an isotope dilution approach.
Materials and Reagents
-
Propylene Oxide (PO), analytical standard grade
-
Propylene Oxide-d6 (d6-PO), isotopic purity ≥ 98%
-
Methanol, HPLC grade
-
Deionized water
-
Sodium Chloride (NaCl), analytical grade
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
-
Gas-tight syringe
Instrumentation
-
Headspace autosampler
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
Standard Preparation
-
PO Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of propylene oxide in a sealed vial containing a known volume of methanol.
-
d6-PO Stock Solution (1000 µg/mL): Prepare in the same manner as the PO stock solution.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solutions in methanol to achieve concentrations ranging from 0.1 to 20 µg/mL. Each calibration standard should contain a constant concentration of the d6-PO internal standard (e.g., 5 µg/mL).
Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the d6-PO working solution to each sample vial.
-
Matrix Modification: Add 5 mL of a saturated NaCl solution to each vial. The salt increases the vapor pressure of the volatile analytes, improving their partitioning into the headspace.[1]
-
Vial Sealing: Immediately seal the vials with the crimp caps.
-
Incubation: Place the vials in the headspace autosampler and incubate at 90°C for 15 minutes to allow for equilibration of the propylene oxide between the sample and the headspace.[1]
-
Injection: Automatically inject a portion of the headspace into the GC-MS system.
GC-MS Parameters
-
Injector Temperature: 200°C
-
Oven Program: 40°C (hold for 2 min), ramp to 220°C at 15°C/min, hold for 2 min
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM)
-
Propylene Oxide (PO): m/z 58, 43
-
Propylene Oxide-d6 (d6-PO): m/z 64, 46
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of PO to the peak area of d6-PO against the concentration of PO in the working standards.
-
Quantification: Determine the concentration of PO in the samples by calculating the peak area ratio of PO to d6-PO and using the calibration curve to determine the corresponding concentration.
Experimental Workflow Diagram
Sources
- 1. waters.com [waters.com]
- 2. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters [waters.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (+/-)-1,2-Propylene-d6 Oxide
This document provides a comprehensive, step-by-step guide for the proper disposal of (+/-)-1,2-Propylene-d6 Oxide. As a deuterated analog of a highly hazardous substance, meticulous adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The core principle for managing waste from this compound is containment and professional disposal. Due to its extreme flammability, toxicity, and potential for violent polymerization, under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Hazard Profile: Understanding the Risks
This compound shares the same chemical reactivity and hazard profile as its non-isotopically labeled counterpart, propylene oxide. The substitution of hydrogen with deuterium does not mitigate its hazardous properties. The risks are intrinsic to the strained epoxide ring and the overall molecular structure.
Key Hazards Include:
-
Extreme Flammability: Propylene oxide is a highly flammable liquid with a very low flash point of -37°C (-35°F).[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[2][3] It can form explosive mixtures with air at ambient temperatures.
-
High Toxicity: The compound is harmful if swallowed and toxic if inhaled or in contact with skin.[4] Inhalation can cause severe respiratory tract irritation, pulmonary edema (a medical emergency), and central nervous system depression, leading to symptoms like headache, dizziness, and nausea.[2][5]
-
Carcinogenicity and Mutagenicity: Propylene oxide is classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the NTP.[5] It is also known to cause genetic defects. NIOSH recommends that occupational exposure be limited to the lowest feasible concentration.[2][6]
-
Reactivity and Polymerization Hazard: Propylene oxide can undergo violent, explosive polymerization when exposed to heat, strong acids, strong bases, or certain metals.[2] This reaction can be initiated by contaminants, leading to a dangerous pressure buildup and potential rupture of containers.[2]
Table 1: Key Safety and Regulatory Data for Propylene Oxide
| Property | Value | Source(s) |
| CAS Number | 75-56-9 (Unlabeled) / 202468-69-7 (Deuterated) | [7] |
| Flash Point | -37 °C (-35 °F) | [8] |
| Flammable Limits in Air | 2.1% (LEL) to 37.0% (UEL) | [8] |
| Autoignition Temperature | 465 °C (869 °F) | [1] |
| OSHA PEL (8-hr TWA) | 100 ppm | [2][6] |
| ACGIH TLV (8-hr TWA) | 2 ppm | [2][9] |
| NIOSH REL (10-hr TWA) | 2 ppm (Lowest Feasible Concentration) | [6][9] |
| Carcinogen Classification | IARC Group 2B, NTP Group R, EPA Group B2 |
Core Directive: Professional Hazardous Waste Disposal
The only acceptable method for disposing of this compound and any materials contaminated with it is through a licensed professional hazardous waste disposal service.[10][11] This ensures that the chemical is handled and treated in a facility designed to manage its specific hazards safely.
Protocol for Waste Accumulation and Storage
This step-by-step process ensures that waste is safely contained from the moment it is generated until it is collected by your institution's Environmental Health & Safety (EH&S) department or a contracted service.
-
Designate a Waste Container:
-
Use a dedicated, chemically resistant, and leak-proof container with a screw cap. The container must be in good condition.
-
Causality: A dedicated and robust container prevents accidental mixing with incompatible chemicals, which could trigger a hazardous reaction, and minimizes the risk of leaks or spills.
-
-
Affix a Hazardous Waste Label:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EH&S office.[10][12]
-
The label must clearly state: "Hazardous Waste: this compound " and list all constituents, including any solvents.
-
Clearly mark the associated hazards: Flammable, Toxic, Carcinogen .
-
Causality: Proper labeling is a regulatory requirement and is critical for communicating the container's contents and dangers to all laboratory personnel and waste handlers, preventing mismanagement.
-
-
Segregate and Store Waste Appropriately:
-
Keep the waste container tightly closed at all times, except when adding waste.[12]
-
Store the container in a designated, well-ventilated satellite accumulation area, preferably within a flammable materials storage cabinet.[10][12]
-
Ensure the storage area is away from heat, sunlight, and all sources of ignition.
-
Do not store with incompatible materials such as strong acids, bases, or oxidizing agents.[10]
-
Causality: Segregated storage in a designated flammable cabinet minimizes fire risk and prevents accidental contact with incompatible materials that could catalyze dangerous polymerization.[2]
-
-
Dispose of Contaminated Materials:
-
Any item that has come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.[10]
-
Collect these solid materials in a separate, clearly labeled, sealed plastic bag or container and manage them alongside the liquid waste.[12]
-
Causality: Trace amounts of the chemical on disposable labware still pose a significant hazard. Disposing of them as hazardous waste prevents the introduction of this toxic and flammable material into the general waste stream.
-
-
Schedule Waste Pickup:
-
Contact your institution's EH&S department to schedule a pickup for your hazardous waste container in a timely manner.[10] Do not allow waste to accumulate for extended periods.
-
Disposal Workflow Diagram
The following diagram outlines the critical decision points and actions for the proper management of this compound waste.
Caption: Decision workflow for handling deuterated propylene oxide waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures and the location of safety equipment.
Small Spills (<100 mL) Inside a Chemical Fume Hood
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing access.
-
Use Absorbents: Cover the spill with a non-combustible absorbent material like vermiculite, dry sand, or earth.[2] DO NOT use combustible materials like paper towels or clay-based absorbents.[10]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Large Spills (>100 mL) or Any Spill Outside a Fume Hood
-
EVACUATE IMMEDIATELY: Evacuate all personnel from the laboratory and secure the entrance.[2]
-
ALERT: Activate the nearest fire alarm and alert emergency services (e.g., dial 911 or your institution's emergency number). Inform them of the chemical involved.
-
VENTILATE (if safe): If it can be done without risk, open windows and increase ventilation to the area.
-
DO NOT ATTEMPT TO CLEAN UP: Only personnel with specialized training and equipment for hazardous waste operations should manage large spills.[2]
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Quickly remove all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
-
New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Propylene Oxide. Retrieved from [Link]
-
Gasmet. (2024). Propylene Oxide (C3H6O) Safety: Handling Guidelines and Risk Management. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PROPYLENE OXIDE (1,2-EPOXYPROPANE). Retrieved from [Link]
-
University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Propylene oxide. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET - Propylene oxide. Retrieved from [Link]
-
Airgas. (n.d.). SAFETY DATA SHEET - Deuterium. Retrieved from [Link]
-
Toll Gas. (n.d.). DEUTERIUM Safety Data Sheet. Retrieved from [Link]
-
Hayashi Pure Chemical Ind., Ltd. (2021). Propylene oxide-d₆ Safety Data Sheet. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
-
Lion Technology Inc. (2013). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
-
Vision Environmental. (2022). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]
-
Air Liquide. (n.d.). Propylene Oxide Safety Data Sheet. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
- Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
Sources
- 1. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. airgas.com [airgas.com]
- 4. my.airliquide.com [my.airliquide.com]
- 5. epa.gov [epa.gov]
- 6. PROPYLENE OXIDE (1,2-EPOXYPROPANE) | Occupational Safety and Health Administration [osha.gov]
- 7. isotope.com [isotope.com]
- 8. osha.gov [osha.gov]
- 9. Propylene Oxide (C3H6O) Safety: Handling and Risk Management [gasdetection.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (+/-)-1,2-Propylene-d6 Oxide
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of (+/-)-1,2-Propylene-d6 Oxide (CAS: 202468-69-7)[1][2]. As a deuterated analogue of propylene oxide (CAS: 75-56-9), this compound shares the same significant hazards as its non-deuterated counterpart. The strategic replacement of hydrogen with deuterium atoms is primarily for isotopic tracing in metabolic studies or as an internal standard in analytical chemistry; it does not mitigate the inherent risks of the parent molecule[3][4].
This document is designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Core Hazard Assessment: Understanding the Risk
This compound must be treated as a substance with high acute and chronic toxicity. The primary hazards are driven by the highly strained and reactive epoxide ring common to propylene oxide.
| Hazard Classification | Description | Supporting Evidence |
| Flammability | Extremely flammable liquid and vapor with a low flash point of -37°C.[5] Vapors are heavier than air and can travel considerable distances to an ignition source, causing a flashback.[6][7] | Classified as a Flammable Liquid, Hazard Class 3.[6] May form explosive mixtures with air.[8] |
| Acute Toxicity | Toxic if inhaled, in contact with skin, or if swallowed.[9][10] Causes serious eye and skin irritation.[8] | Symptoms of overexposure include headache, dizziness, nausea, and vomiting, with higher exposures leading to unconsciousness.[9] |
| Chronic Toxicity | Suspected human carcinogen (Class 2) and may cause genetic defects.[5][10] Repeated or prolonged exposure can cause target organ damage, particularly to the lungs and mucous membranes.[9] | The State of California lists propylene oxide as a known carcinogen.[10] |
| Reactivity | Can undergo hazardous polymerization if exposed to heat, contaminants, or incompatible materials (e.g., acids, bases, oxidizing agents).[6] This reaction can be explosive, leading to container rupture.[6] | Must be stored away from water, steam, combustibles, and other reactive chemicals.[6][11] |
| Isotopic Stability | As a deuterated compound, its isotopic enrichment can be compromised by H-D exchange if exposed to protic sources like water or alcohols.[12] | Handling under a dry, inert atmosphere is recommended to maintain isotopic integrity.[12] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[5] All operations involving the transfer or use of this compound must occur within a fume hood to minimize inhalation exposure.[9] PPE serves as the critical last line of defense.
PPE Selection and Donning Workflow
The following diagram outlines the mandatory sequence for selecting and donning PPE before entering a laboratory area where this compound is handled.
Caption: PPE Selection & Donning Sequence.
Detailed PPE Specifications
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double Gloving Required. - Inner Glove: Standard nitrile glove.- Outer Glove: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are mandatory.[5][9][11] | Propylene oxide permeates standard laboratory gloves (nitrile, latex) quickly. Butyl rubber and PVA offer superior chemical resistance.[5][13] Double gloving provides an additional barrier and allows for safe removal of the contaminated outer glove without exposing the skin. |
| Eye/Face Protection | Gas-tight chemical safety goggles (ANSI Z87.1 compliant) are the minimum requirement.[13] A full-face shield must be worn over the goggles during any liquid transfer.[13] | The compound is a severe eye irritant, and its vapors can cause damage.[9] Gas-tight goggles prevent vapor ingress. A face shield protects the entire face from splashes during transfers, which pose the highest risk of exposure. |
| Body Protection | A 100% cotton or flame-resistant lab coat , fully buttoned, is required for all operations.[5][9] For transfers of volumes >100 mL, a chemical-resistant apron should be worn over the lab coat. | A cotton or flame-resistant coat will not melt and stick to the skin like polyester blends in the event of a flash fire. An apron adds a layer of impervious protection against spills of larger volumes. |
| Respiratory Protection | Not required for routine handling inside a certified chemical fume hood. A full-face respirator with multi-purpose combination cartridges or a Self-Contained Breathing Apparatus (SCBA) must be available for emergency use (e.g., large spills, fume hood failure).[9][13] | Due to the compound's poor warning properties (high odor threshold), air-purifying respirators are not suitable for routine use.[13] Positive-pressure supplied air (SCBA) is the only certain protection in high-concentration or unknown environments. |
Operational Plan: Safe Handling and Storage
Safe handling requires meticulous planning, from retrieving the compound to its use in an experiment. All equipment must be compatible with propylene oxide and properly grounded to prevent static discharge.[7][14]
Safe Handling Workflow
Caption: Safe Handling Workflow from Storage to Use.
Step-by-Step Handling Protocol
-
Preparation : Before retrieving the compound, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of all unnecessary items and potential ignition sources.[9]
-
Transport : Transport the primary container inside a chemically resistant, sealed secondary container from its storage location to the fume hood.
-
Grounding : If transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[7][14]
-
Dispensing : Conduct all transfers and manipulations deep within the fume hood. Use non-sparking tools for opening containers.[14]
-
Sealing : Keep the primary container sealed at all times when not in use.[9] After use, wipe the exterior with a damp cloth (to be disposed of as hazardous waste), reseal tightly, and return to storage.
-
Post-Handling : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[9]
Storage Requirements
| Parameter | Requirement | Rationale |
| Location | Store in a dedicated, approved flammable materials storage cabinet.[9][11] The area must be cool, dry, and well-ventilated.[7] | Segregation from incompatible materials prevents accidental reactive incidents. A flammable cabinet provides fire resistance. |
| Temperature | Refrigerate at 2-8°C.[7][15] | Cool temperatures reduce the vapor pressure of the highly volatile liquid, minimizing vapor concentrations and the risk of fire. |
| Incompatibles | Keep away from heat, ignition sources, oxidizing agents, strong acids, strong bases, and certain metals like copper.[5][16] | Propylene oxide can react violently or undergo hazardous polymerization when in contact with these materials.[6] |
| Container | Keep container tightly closed and flushed with nitrogen if possible.[7] Store upright.[14] | A tight seal prevents the escape of flammable and toxic vapors. An inert atmosphere like nitrogen prevents slow oxidation and peroxide formation. |
Disposal Plan: Waste Management and Emergency Spills
All materials contaminated with this compound must be treated as hazardous waste and disposed of through a licensed professional service.[11] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.[11]
Waste and Spill Management Decision Tree
Caption: Waste & Spill Management Decision Tree.
Spill Cleanup Protocol (Small Spills < 1 L)
This procedure should only be performed by trained personnel wearing full PPE, including respiratory protection if not inside a fume hood.
-
Evacuate and Ventilate : Evacuate all non-essential personnel from the area. Ensure maximum ventilation, preferably within a chemical fume hood.[11]
-
Contain : Use a spill kit with non-combustible absorbent materials like vermiculite, dry sand, or earth to contain the spill.[11] Do not use clay-based absorbents , as they can be reactive.[11]
-
Collect : Carefully collect the absorbed material using non-sparking tools.[11] Place the material into a designated, sealable, and clearly labeled container for hazardous waste disposal.
-
Decontaminate : Decontaminate the spill area with a mild soap and water solution. All cleaning materials must also be disposed of as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[5] Do not attempt to clean up a large spill yourself.
References
- New Jersey Department of Health. (n.d.). Propylene oxide - Hazardous Substance Fact Sheet.
- BenchChem. (2025). Proper Disposal of (R)-(+)-Propylene Oxide: A Guide for Laboratory Professionals.
- Interscan. (2024). Propylene Oxide (C3H6O) Safety: Handling Guidelines and Risk Management.
- LyondellBasell. (n.d.). Propylene Oxide Product Safety Bulletin.
- University of California, Santa Barbara. (2012). Propylene oxide - Standard Operating Procedure.
- Northern Arizona University. (2017). Propylene Oxide - Standard Operating Procedure.
- BenchChem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16212941, this compound.
- Air Liquide. (2023). Propylene Oxide - Safety Data Sheet.
- Balchem. (n.d.). SAFETY DATA SHEET propylene oxide.
- LGC Standards. (n.d.). 1,2-Propylene Oxide (D6,98%).
- United States Biological. (n.d.). This compound - Data Sheet.
- C/D/N Isotopes. (n.d.). (±)-1,2-Propylene-d6 Oxide.
- Spectrum Chemical. (2019). SAFETY DATA SHEET - PROPYLENE OXIDE, REAGENT.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- Airgas. (n.d.). SAFETY DATA SHEET - propylene oxide.
- Cambridge Isotope Laboratories, Inc. (n.d.). 1,2-Propylene oxide (D₆, 98%).
- Cheméo. (n.d.). Chemical Properties of Propylene oxide (CAS 75-56-9).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Propylene oxide.
- Balchem. (n.d.). Propylene Oxide Handling.
- Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
Sources
- 1. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. in.nau.edu [in.nau.edu]
- 6. nj.gov [nj.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. airgas.com [airgas.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lyondellbasell.com [lyondellbasell.com]
- 14. balchem.com [balchem.com]
- 15. isotope.com [isotope.com]
- 16. balchem.com [balchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
